KUS121
説明
特性
IUPAC Name |
sodium;4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O3S.Na/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29)30)17-4-2-3-5-18(17)22(20)24;/h2-12H,24H2,1H3,(H,28,29,30);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEZHMGRDYLKGJ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN4NaO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357164-52-3 | |
| Record name | KUS-121 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92Q3DLG6TH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KUS121
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KUS121 is a novel small molecule that acts as a modulator of Valosin-Containing Protein (VCP), a ubiquitous AAA+ (ATPases Associated with diverse cellular Activities) protein. The primary mechanism of action of this compound is the selective inhibition of the ATPase activity of VCP. This inhibition leads to a cascade of downstream effects, culminating in cytoprotection under various pathological conditions. The core effects of this compound include the preservation of intracellular ATP levels, mitigation of endoplasmic reticulum (ER) stress, and subsequent reduction of apoptosis and inflammation. This technical guide provides a comprehensive overview of the molecular mechanisms, summarizes key quantitative data, details experimental protocols, and presents visual diagrams of the involved signaling pathways.
Core Mechanism of Action: VCP ATPase Inhibition
This compound was identified as a specific inhibitor of the ATPase activity of Valosin-Containing Protein (VCP)[1][2]. VCP, also known as p97, is a critical enzyme involved in a wide array of cellular processes, including protein degradation through the ubiquitin-proteasome system, ER-associated degradation (ERAD), and membrane fusion[3]. As one of the most abundant soluble ATPases in mammalian cells, VCP is a major consumer of cellular ATP[4].
By inhibiting the ATPase activity of VCP, this compound effectively reduces cellular ATP consumption[1][4]. This action is particularly beneficial under conditions of cellular stress, such as ischemia or ER stress, where ATP production is compromised[1][5]. It is important to note that this compound has been shown to inhibit VCP's ATPase activity without impairing its other essential cellular functions, such as its role in ERAD[4][5].
Table 1: VCP ATPase Inhibition by this compound
| Compound | Target | IC50 | Source |
| This compound | VCP ATPase | 330 nM | [Axon Medchem] |
Downstream Effects of VCP Inhibition
The conservation of intracellular ATP through VCP inhibition triggers a series of beneficial downstream effects that protect cells from stress-induced damage and death.
Preservation of Intracellular ATP Levels
Under pathological conditions like oxygen-glucose deprivation (OGD) or ER stress, cellular ATP levels are rapidly depleted[1][5]. This compound has been demonstrated to significantly rescue this reduction in intracellular ATP[1][5][6]. This ATP-preserving effect is a cornerstone of its neuroprotective and cytoprotective activities in various disease models, including ischemic stroke, retinal ischemia, and atherosclerosis[1][6][7]. The maintenance of ATP levels helps to preserve the function of essential cellular machinery and prevent the catastrophic consequences of energy failure.
Table 2: Effect of this compound on Intracellular ATP Levels
| Experimental Model | Stress Condition | This compound Treatment | Effect on ATP Levels | Reference |
| Rat Primary Cortical Neurons | 1.5h Oxygen-Glucose Deprivation (OGD) | 100 µM this compound | Rescued OGD-induced ATP decrease (from ~14% to ~28% of control) | [1] |
| Human Endothelial Cells (EA.hy926) | Tunicamycin-induced ER Stress | 100 µM this compound | Rescued the reduction of intracellular ATP | [6] |
| Renal Proximal Tubular Cells | Tunicamycin-induced ER Stress | This compound | Significantly preserved ATP levels close to tunicamycin-free conditions | [5] |
Mitigation of Endoplasmic Reticulum (ER) Stress
ER stress is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, ischemic injury, and atherosclerosis[6][8]. The unfolded protein response (UPR) is activated to cope with ER stress, but prolonged activation can lead to apoptosis[5]. This compound has been shown to effectively mitigate ER stress by downregulating key markers of the UPR[1][5][6].
The maintenance of intracellular ATP by this compound is believed to be the primary mechanism by which it reduces ER stress[6]. Supplementation with methyl pyruvate (MePyr), an ATP precursor, mimics the protective effects of this compound against ER stress-induced apoptosis and inflammation, supporting this hypothesis[6].
This compound has been shown to reduce the expression of key ER stress markers, including:
-
Binding Immunoglobulin Protein (BiP)/GRP78 : A central regulator of the UPR. This compound mitigates its upregulation at the mRNA level[6].
-
C/EBP homologous protein (CHOP) : A pro-apoptotic transcription factor induced during severe ER stress. This compound significantly reduces CHOP expression at both the mRNA and protein levels[1][2][5][6].
-
Activating Transcription Factor 4 (ATF4) : A transcription factor upstream of CHOP. This compound mitigates its upregulation at the mRNA level[6].
-
Spliced X-Box Binding Protein 1 (sXBP1) : A key transcription factor in the IRE1α branch of the UPR. This compound mitigates its upregulation at the mRNA level[5][6].
Table 3: Effect of this compound on ER Stress Markers
| Experimental Model | Stress Condition | This compound Treatment | Effect on ER Stress Markers | Reference |
| Human Endothelial Cells (EA.hy926) | Tunicamycin (1 µg/mL) | This compound | Mitigated upregulation of ATF4, CHOP, BiP, and sXBP1 mRNA | [6] |
| Rat Primary Cortical Neurons | Tunicamycin (0.25 µg/mL) for 6h | 100 µM this compound | Significantly reduced the ratio of CHOP to β-actin protein expression | [1] |
| Renal Proximal Tubular Cells | Tunicamycin | This compound | Significantly alleviated the increase in CHOP protein expression | [5] |
| Apoe-/- Mice on Western Diet | Atherosclerosis | 50 mg/kg/day this compound for 8 weeks | Significantly reduced CHOP-positive endothelial cells in atherosclerotic plaques | [6] |
| Rat Model of Ischemic Stroke | Transient distal MCA occlusion | This compound | Reduced CHOP expression | [1] |
| Rat Skin Flap Model | Ischemia | 100 mg/kg this compound | Significantly fewer CHOP-positive cells in the dermis | [2] |
Inhibition of Apoptosis and Inflammation
By mitigating ER stress, this compound effectively suppresses downstream apoptotic and inflammatory signaling pathways[5][6]. This anti-apoptotic and anti-inflammatory activity is a key contributor to its therapeutic potential.
Apoptosis: this compound has been shown to reduce the number of apoptotic cells, as measured by TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, and to decrease the cleavage of caspase-3, a key executioner caspase[2][5][6].
Inflammation: this compound downregulates the activation of pro-inflammatory signaling pathways, notably the IRE1α-JNK-NF-κB axis[6]. It reduces the phosphorylation of IRE1α, JNK, and the nuclear translocation of NF-κB[6]. This leads to a decrease in the expression of downstream inflammatory mediators such as Intercellular Adhesion Molecule 1 (ICAM-1)[6].
Table 4: Anti-Apoptotic and Anti-Inflammatory Effects of this compound
| Effect | Experimental Model | This compound Treatment | Quantitative Outcome | Reference |
| Anti-Apoptosis | Human Endothelial Cells (EA.hy926) | This compound | Prevented ER stress-induced apoptosis | [6] |
| Renal Proximal Tubular Cells | This compound | Mitigated caspase-3 cleavage | [5] | |
| Apoe-/- Mice Atherosclerotic Plaques | 50 mg/kg/day this compound | Reduced TUNEL-positive endothelial cells | [6] | |
| Rat Skin Flap Model | 100 mg/kg this compound | Number of TUNEL-positive cells reduced from ~37/HPF to ~20/HPF | [2] | |
| Anti-Inflammation | Human Endothelial Cells (EA.hy926) | This compound | Suppressed tunicamycin-induced phosphorylation of IRE1α, JNK, and NF-κB | [6] |
| Apoe-/- Mice Atherosclerotic Plaques | 50 mg/kg/day this compound | Reduced nuclear translocation of NF-κB in endothelial cells | [6] |
Signaling Pathways Modulated by this compound
This compound's primary effect on VCP ATPase activity reverberates through several key signaling pathways involved in cellular stress responses.
The IRE1α-JNK-NF-κB Inflammatory Pathway
Under ER stress, the sensor protein IRE1α is activated through autophosphorylation. This leads to the recruitment of TRAF2, which in turn activates the JNK and IKK kinases. JNK activation contributes to apoptosis, while IKK activation leads to the phosphorylation and degradation of IκB, allowing the transcription factor NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of IRE1α, JNK, and the nuclear translocation of NF-κB, thereby dampening this inflammatory cascade[6].
The PERK-ATF4-CHOP Apoptotic Pathway
Another major branch of the UPR is initiated by the sensor PERK. Upon activation, PERK phosphorylates eIF2α, leading to a general shutdown of protein translation but a preferential translation of ATF4. ATF4 then induces the expression of the pro-apoptotic transcription factor CHOP. This compound has been shown to mitigate the upregulation of ATF4 and CHOP, thereby inhibiting this pathway and reducing apoptosis[1][6].
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action. These protocols are compiled from the available literature and may require optimization for specific laboratory conditions.
In Vitro Cell Viability Assay (WST-8)
This protocol is used to assess the cytoprotective effect of this compound against ER stress-induced cell death[5].
-
Cell Seeding: Plate cells (e.g., NRK-52E renal proximal tubular cells or EA.hy926 endothelial cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Induction of ER Stress and Treatment:
-
Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).
-
Induce ER stress by adding an ER stress inducer, such as tunicamycin (e.g., 1 µg/mL), to the cell culture medium.
-
Incubate the cells for a designated period (e.g., 24-48 hours).
-
-
WST-8 Assay:
-
Add 10 µL of Cell Counting Kit-8 (WST-8) solution to each well.
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Western Blot Analysis of ER Stress and Apoptotic Markers
This protocol is used to quantify the protein expression levels of key markers in the ER stress and apoptotic pathways[1][5][6].
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or an ER stress inducer as described above.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 15 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., CHOP, BiP, cleaved caspase-3, p-IRE1α, p-JNK, p-NF-κB, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Quantification:
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Apoptosis Detection by TUNEL Assay
This protocol is used to visualize and quantify apoptotic cells in vitro and in vivo[2][6].
-
Sample Preparation:
-
In Vitro: Culture and treat cells on coverslips or in chamber slides.
-
In Vivo: Perfuse the animal and fix the tissue of interest (e.g., atherosclerotic plaques, skin flaps) in 4% paraformaldehyde. Embed the tissue in paraffin or OCT compound and prepare thin sections.
-
-
Fixation and Permeabilization:
-
Fix the cells/tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with a solution containing Triton X-100 or proteinase K to allow the labeling enzyme to access the DNA.
-
-
TUNEL Staining:
-
Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP.
-
If using biotin-dUTP, follow with an incubation with streptavidin-HRP and a chromogenic substrate (e.g., DAB) or a fluorescently labeled streptavidin.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI or hematoxylin.
-
Mount the samples and visualize them using a light or fluorescence microscope.
-
-
Quantification: Count the number of TUNEL-positive nuclei and express it as a percentage of the total number of nuclei.
In Vivo Atherosclerosis Study in Apoe-/- Mice
This protocol describes the in vivo efficacy evaluation of this compound in a mouse model of atherosclerosis[6].
-
Animal Model: Use male Apolipoprotein E-deficient (Apoe-/-) mice.
-
Diet: At 6 weeks of age, switch the mice to a Western diet (high in fat and cholesterol) to induce atherosclerosis.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (5% glucose solution) daily via intraperitoneal injection for a specified period (e.g., 8 weeks).
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the mice and perfuse with PBS.
-
Harvest the aorta and heart.
-
En Face Analysis: Stain the entire aorta with Oil Red O to visualize and quantify the total atherosclerotic lesion area.
-
Aortic Root Analysis: Embed the aortic root in OCT compound, prepare serial cryosections, and stain with Hematoxylin and Eosin (H&E) or for specific markers (e.g., CD68 for macrophages, CHOP, TUNEL) to analyze plaque size, composition, and cellular events.
-
-
Data Analysis: Quantify the lesion area and the number of positive cells in the plaques and compare between the this compound-treated and vehicle-treated groups.
Measurement of Intracellular ATP with Fluorescent Sensors
This protocol describes the use of genetically encoded fluorescent ATP sensors to monitor intracellular ATP dynamics in response to this compound[6].
-
Sensor and Cell Transfection:
-
Use a genetically encoded fluorescent ATP sensor such as iATPSnFR1.0 (a single-wavelength sensor) or a FRET-based sensor.
-
Transfect the cells of interest (e.g., EA.hy926) with the plasmid encoding the ATP sensor using a suitable transfection reagent.
-
-
Live-Cell Imaging:
-
Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.
-
Mount the dish on an inverted fluorescence microscope equipped with a live-cell imaging chamber to maintain temperature, humidity, and CO2 levels.
-
-
Experimental Procedure:
-
Acquire baseline fluorescence images.
-
Induce cellular stress (e.g., with tunicamycin) and/or treat with this compound.
-
Acquire time-lapse images to monitor the changes in fluorescence intensity (for single-wavelength sensors) or the FRET ratio.
-
-
Data Analysis:
-
For iATPSnFR1.0, measure the change in GFP fluorescence intensity over time.
-
For FRET-based sensors, calculate the ratio of acceptor to donor fluorescence.
-
Normalize the fluorescence signal to the baseline to determine the relative change in intracellular ATP levels.
-
Conclusion
This compound represents a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of VCP ATPase activity. This leads to the preservation of cellular energy, mitigation of ER stress, and suppression of subsequent apoptosis and inflammation. The preclinical data across various disease models, including atherosclerosis, ischemic stroke, and renal injury, provide a strong rationale for its further development. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a valuable resource for researchers in the field of drug discovery and development. Further investigation into the long-term efficacy and safety of this compound in clinical settings is warranted.
References
- 1. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 2. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
KUS121: A Novel Modulator of Cellular Energetics for Therapeutic Applications
An In-depth Technical Guide on the Role of KUS121 in ATP Conservation
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of cellular bioenergetics and its implications for disease pathology, the maintenance of adenosine triphosphate (ATP) levels is paramount for cell survival and function. Cellular stress, particularly from ischemic events and endoplasmic reticulum (ER) dysfunction, rapidly depletes ATP stores, precipitating a cascade of events leading to cell death. This guide delves into the molecular mechanism of this compound, a novel small molecule modulator of Valosin-Containing Protein (VCP/p97), and its significant role in the conservation of cellular ATP. By selectively inhibiting the ATPase activity of VCP, this compound presents a promising therapeutic strategy for a range of pathologies characterized by energetic imbalance, including neurodegenerative diseases, ischemic injuries, and retinal degeneration. This document provides a comprehensive overview of the core mechanism, quantitative data supporting its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and workflows.
Introduction: The Central Role of ATP in Cellular Homeostasis
Adenosine triphosphate (ATP) is the universal energy currency of the cell, driving a vast array of biological processes, from muscle contraction and nerve impulse propagation to DNA replication and protein synthesis. The intracellular concentration of ATP is tightly regulated, and any significant deviation can have profound consequences for cellular health. Conditions such as ischemia (lack of blood flow) and ER stress disrupt the delicate balance of ATP production and consumption, leading to a state of energy crisis. This depletion of ATP is a critical upstream event in the pathophysiology of numerous diseases, making the preservation of cellular ATP a key therapeutic target.
This compound: A Selective Inhibitor of VCP/p97 ATPase Activity
This compound is a novel small molecule compound that has demonstrated significant cytoprotective and neuroprotective effects in a variety of preclinical disease models.[1][2][3] Its primary mechanism of action is the selective inhibition of the ATPase activity of Valosin-Containing Protein (VCP), also known as p97.[4][5]
VCP is a highly abundant, ubiquitously expressed AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in numerous cellular processes, including protein quality control, ER-associated degradation (ERAD), and membrane dynamics.[6] These functions are intrinsically linked to its ability to hydrolyze ATP. By inhibiting this ATPase activity, this compound effectively reduces a significant source of cellular ATP consumption, thereby conserving the overall energy pool, particularly under conditions of metabolic stress.[6][7]
Mechanism of Action: ATP Conservation
The core mechanism of this compound revolves around its ability to modulate VCP's ATPase function. Under normal physiological conditions, VCP's activity is essential for cellular health. However, under pathological stress, the over-activation of VCP can contribute to the rapid depletion of ATP. This compound intervenes in this process by binding to VCP and inhibiting its ATP hydrolysis, without affecting other essential cellular functions of VCP.[4] This targeted inhibition leads to a "sparing" of ATP, which can then be utilized for essential survival pathways, ultimately protecting the cell from stress-induced death.[1][7]
Quantitative Data on this compound Efficacy
The efficacy of this compound in inhibiting VCP and preserving cellular function has been quantified in several studies. The following tables summarize key quantitative findings.
| Parameter | Value | Reference |
| IC50 for VCP ATPase Activity | 0.28 µM | [2] |
| Reduction in Atherosclerosis Progression | 40-50% | [5][7] |
| Reduction in Infarction Volume (Stroke) | Significant | [1][2] |
Table 1: Key Efficacy Metrics of this compound.
| Cell/Tissue Type | Stress Condition | Effect of this compound on ATP Levels | Reference |
| Rat Cortical Primary Neurons | Oxygen-Glucose Deprivation (OGD) | Prevented ATP depletion and protected neurons from cell death. | [1][2] |
| Renal Proximal Tubular Cells | Endoplasmic Reticulum (ER) Stress | Significantly preserved intracellular ATP levels. | [6] |
| Endothelial Cells | Endoplasmic Reticulum (ER) Stress | Rescued the reduction of intracellular ATP. | [7] |
| Retinal Cells | Ischemia/Reperfusion Injury | Demonstrated neuroprotective effects by preserving retinal cells. | [3][8] |
Table 2: Summary of this compound's Effect on ATP Levels in Various In Vitro and In Vivo Models.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound.
Measurement of Intracellular ATP Levels
A common method to quantify intracellular ATP is through a luciferase-based bioluminescence assay.
Materials:
-
Cultured cells (e.g., primary neurons, endothelial cells)
-
This compound
-
Stress-inducing agent (e.g., tunicamycin for ER stress, or placement in a hypoxic chamber for OGD)
-
Phosphate-buffered saline (PBS)
-
ATP measurement kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and culture overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Induction of Stress: Introduce the cellular stressor. For OGD, replace the culture medium with a glucose-free medium and place the plate in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 2-4 hours). For ER stress, add an agent like tunicamycin (e.g., 1 µg/mL) to the culture medium.
-
Cell Lysis and ATP Measurement:
-
Equilibrate the ATP measurement reagent to room temperature.
-
Remove the plate from the incubator/hypoxic chamber.
-
Add a volume of the ATP reagent equal to the volume of the cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence readings to the cell number (if performing a separate viability assay) or express as a percentage of the control (untreated, non-stressed) cells.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in preventing ATP depletion and promoting cell survival under stress.
Experimental Workflow for ATP Measurement
References
- 1. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. aminer.cn [aminer.cn]
- 7. journals.physiology.org [journals.physiology.org]
- 8. journals.physiology.org [journals.physiology.org]
KUS121: A Technical Guide to its Mechanism of Action in Endoplasmic Reticulum Stress Reduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of KUS121, a novel small molecule modulator of Valosin-containing protein (VCP), and its role in the mitigation of endoplasmic reticulum (ER) stress. This compound acts by selectively inhibiting the ATPase activity of VCP, a key player in cellular protein homeostasis. This inhibition leads to the conservation of intracellular ATP levels, particularly under cellular stress conditions. The preservation of ATP is crucial for maintaining cellular function and preventing the downstream consequences of ER stress, including apoptosis and inflammation. This document details the molecular mechanism of this compound, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for researchers, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Endoplasmic reticulum (ER) stress is a cellular response to the accumulation of unfolded or misfolded proteins in the ER lumen. This condition triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis and inflammation, contributing to the pathophysiology of a wide range of diseases, including neurodegenerative disorders, ischemic injuries, and metabolic diseases.[1][2]
Valosin-containing protein (VCP), also known as p97, is a highly abundant and conserved AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a critical role in various cellular processes, including ER-associated degradation (ERAD) of misfolded proteins.[2][3] The function of VCP is energy-dependent, requiring ATP hydrolysis to drive the extraction of ubiquitinated proteins from the ER for proteasomal degradation.[4][5]
This compound is a novel, selective inhibitor of VCP's ATPase activity.[6] By modulating VCP's ATP consumption, this compound helps to preserve intracellular ATP levels, thereby supporting cellular energy homeostasis and mitigating the detrimental effects of ER stress.[1][7] Preclinical studies have demonstrated the therapeutic potential of this compound in various disease models associated with ER stress, including atherosclerosis, ischemic stroke, and retinal diseases.[7][8][9]
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of the ATPase activity of VCP.[6] This targeted inhibition has a cascade of beneficial effects in the context of ER stress:
-
Inhibition of VCP ATPase Activity: this compound directly binds to VCP and inhibits its ability to hydrolyze ATP. This has been demonstrated with a reported IC50 value of 330 nM.[6]
-
Preservation of Intracellular ATP: Under conditions of cellular stress, such as ischemia or exposure to ER stress-inducing agents, cellular ATP levels are often depleted. By inhibiting the significant ATP consumption by VCP, this compound helps to maintain intracellular ATP concentrations.[7][10]
-
Reduction of ER Stress Markers: The preservation of ATP alleviates the burden on the ER, leading to a significant reduction in the expression of key ER stress markers. This compound has been shown to downregulate the mRNA and protein levels of:
-
CHOP (C/EBP homologous protein): A key transcription factor involved in ER stress-induced apoptosis.[1][7][11]
-
BiP (Binding immunoglobulin protein)/GRP78: An ER chaperone whose upregulation is a hallmark of ER stress.[1][8]
-
ATF4 (Activating transcription factor 4): A transcription factor that is translationally upregulated during the UPR.[1]
-
sXBP1 (spliced X-box binding protein 1): The active form of the transcription factor XBP1, generated by the IRE1α branch of the UPR.[1][8]
-
-
Modulation of the Unfolded Protein Response (UPR): this compound primarily impacts the IRE1α (Inositol-requiring enzyme 1α) branch of the UPR. By reducing ER stress, it dampens the activation of IRE1α, leading to decreased phosphorylation of downstream targets such as JNK (c-Jun N-terminal kinase) and reduced activation of the pro-inflammatory transcription factor NF-κB.[1][8] While the primary effect is on the IRE1α pathway, some studies suggest a less pronounced or context-dependent effect on the PERK (PKR-like ER kinase) pathway and limited information is available regarding its impact on the ATF6 (Activating transcription factor 6) pathway.[8]
Signaling Pathway of this compound in ER Stress Reduction
Caption: Mechanism of this compound in mitigating ER stress.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in various models of ER stress.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Stressor | This compound Concentration | Outcome Measure | Result | Reference |
| EA.hy926 (Human Endothelial) | Tunicamycin | 10-50 µM | Apoptosis (Annexin V) | Significant dose-dependent reduction in apoptotic cells | [12] |
| EA.hy926 (Human Endothelial) | Tunicamycin | 50 µM | mRNA Expression (CHOP, BiP, ATF4, sXBP1) | Significant mitigation of upregulation | [1][12] |
| EA.hy926 (Human Endothelial) | Tunicamycin | 50 µM | Protein Phosphorylation (p-IRE1α, p-JNK, p-NF-κB) | Significant suppression of phosphorylation | [1][12] |
| NRK52E (Rat Renal Proximal Tubular) | Tunicamycin | 1-100 µM | Cell Viability (WST-8 assay) | Significant dose-dependent increase in cell viability | [8] |
| NRK52E (Rat Renal Proximal Tubular) | Tunicamycin | 100 µM | Protein Expression (CHOP, cleaved Caspase-3) | Significant reduction in expression | [8] |
| NRK52E (Rat Renal Proximal Tubular) | Tunicamycin | 100 µM | Intracellular ATP | Significant preservation of ATP levels | [8] |
| Primary Cortical Neurons (Rat) | Oxygen-Glucose Deprivation (OGD) | 100 µM | Cell Viability | Significant protection from cell death | [7] |
| Primary Cortical Neurons (Rat) | Oxygen-Glucose Deprivation (OGD) | 100 µM | Intracellular ATP | Significant prevention of ATP depletion | [7] |
| Primary Cortical Neurons (Rat) | Tunicamycin (0.25 µg/mL) | 100 µM | Protein Expression (CHOP) | Significant suppression of expression | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease/Injury Model | This compound Dosage and Administration | Outcome Measure | Result | Reference |
| Apoe-/- Mice | Atherosclerosis (Western Diet) | 50 mg/kg, daily intraperitoneal injection for 8 weeks | Atherosclerotic plaque area | ~40% reduction in aortic root and thoracic aorta | [1][12] |
| Apoe-/- Mice | Atherosclerosis (Western Diet) | 50 mg/kg, daily intraperitoneal injection for 8 weeks | Endothelial CHOP expression | Significant reduction in CHOP-positive endothelial cells | [1][12] |
| Apoe-/- Mice | Atherosclerosis (Western Diet) | 50 mg/kg, daily intraperitoneal injection for 8 weeks | Endothelial Apoptosis (TUNEL) | Significant reduction in apoptotic endothelial cells | [1][12] |
| Mice | Ischemic Stroke (transient dMCAO) | 100 mg/kg then 50 mg/kg, intraperitoneal injection | Brain infarction volume | Significant reduction in infarct volume | [7] |
| Rats | Renal Ischemia-Reperfusion | Not specified | Tubular damage (ATN score) | Significant attenuation of histological changes | [8] |
| Rats | Renal Ischemia-Reperfusion | Not specified | Tubular CHOP expression | Significant attenuation of CHOP expression | [8] |
| Sprague-Dawley Rats | Ischemic Skin Flap | 100 mg/kg, daily intraperitoneal injection for 7 days | Necrotic flap area | Significant reduction from 33.6% to 26.4% | [13][14] |
| Sprague-Dawley Rats | Ischemic Skin Flap | 100 mg/kg, daily intraperitoneal injection | Apoptotic cells (TUNEL) | Significant reduction in TUNEL-positive cells | [13][14] |
| Sprague-Dawley Rats | Ischemic Skin Flap | 100 mg/kg, daily intraperitoneal injection | CHOP-positive cells | Significant reduction in CHOP-positive cells | [13][14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and ER stress.
In Vitro ER Stress Induction and this compound Treatment
Objective: To induce ER stress in cultured cells and assess the protective effects of this compound.
Materials:
-
Cell line of interest (e.g., EA.hy926, NRK52E, primary cortical neurons)
-
Complete cell culture medium
-
Tunicamycin (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Protocol:
-
Cell Seeding: Plate cells at a desired density in multi-well plates and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours.
-
Tunicamycin Treatment: Add tunicamycin to the wells to achieve the final desired concentration (e.g., 0.25 - 5 µg/mL, concentration is cell-type dependent).[15][16][17]
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
-
Endpoint Analysis: Harvest cells for downstream analysis, such as cell viability assays, ATP measurement, Western blotting, or RT-qPCR.
Western Blotting for ER Stress Markers
Objective: To quantify the protein expression of key ER stress markers.
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP, anti-p-IRE1α, anti-β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Quantification: Densitometry analysis can be performed using software like ImageJ to quantify band intensities, normalized to a loading control.
In Vivo Atherosclerosis Mouse Model
Objective: To evaluate the effect of this compound on the development of atherosclerosis in a murine model.
Protocol:
-
Animal Model: Use ApoE knockout (Apoe-/-) mice, which are genetically predisposed to developing atherosclerosis.
-
Diet: At 6 weeks of age, switch the mice to a high-fat Western diet to accelerate plaque formation.
-
This compound Administration: Administer this compound (e.g., 50 mg/kg) or vehicle (5% glucose solution) daily via intraperitoneal injection.[12]
-
Treatment Duration: Continue the treatment for a specified period, typically 8 weeks.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and perfuse with PBS. Harvest the aorta and heart.
-
Histological Analysis:
-
For en face analysis, stain the opened aorta with Oil Red O to visualize lipid-rich plaques.
-
For cross-sectional analysis, embed the aortic root in OCT compound, cryosection, and stain with Hematoxylin and Eosin (H&E) or perform immunohistochemistry for specific markers (e.g., CHOP, CD31 for endothelial cells).
-
-
Quantification: Quantify the atherosclerotic lesion area using image analysis software.
Experimental Workflow for In Vivo Atherosclerosis Study
Caption: Workflow for the in vivo atherosclerosis study.
Conclusion
This compound represents a promising therapeutic agent for diseases associated with ER stress. Its unique mechanism of inhibiting VCP ATPase activity to preserve intracellular ATP provides a direct link between cellular energy homeostasis and the mitigation of the UPR. The preclinical data summarized in this guide demonstrate the potential of this compound to reduce ER stress-induced apoptosis and inflammation in a variety of in vitro and in vivo models. The detailed protocols provided herein should serve as a valuable resource for researchers investigating the therapeutic applications of this compound and the broader field of ER stress modulation. Further research, including ongoing clinical trials, will be crucial in translating these promising preclinical findings into effective therapies for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. 4.2. Oxygen Glucose Deprivation/Reperfusion (OGD/R) of Primary Cortical Neurons [bio-protocol.org]
- 3. Cardioprotective Effects of VCP Modulator this compound in Murine and Porcine Models of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 11. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Diclofenac Diminished the Unfolded Protein Response (UPR) Induced by Tunicamycin in Human Endothelial Cells [mdpi.com]
- 17. Involvement of Orai1 in tunicamycin-induced endothelial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
KUS121 Target Validation in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of KUS121, a novel neuroprotective agent, in neuronal cells. It details the molecular target, mechanism of action, and the experimental evidence supporting its therapeutic potential. This document is intended to be a core resource for researchers and professionals in the field of neuroscience and drug development.
Introduction to this compound
This compound (Kyoto University Substance 121) is a small molecule compound identified as a modulator of Valosin-Containing Protein (VCP), a key player in cellular homeostasis.[1][2][3][4][5] It has demonstrated significant neuroprotective effects in a variety of preclinical models of neurological and ocular diseases, including ischemic stroke, retinitis pigmentosa, and glaucoma.[2][3][6][7][8][9] The primary mechanism of action of this compound is the inhibition of the ATPase activity of VCP, which leads to the conservation of intracellular ATP levels, particularly under conditions of cellular stress.[1][9][10][11][12][13] This ATP preservation helps to mitigate endoplasmic reticulum (ER) stress and subsequent apoptotic cell death in neurons.[1][2][3][4][12][14][15][16]
The Molecular Target: Valosin-Containing Protein (VCP)
VCP, also known as p97 in mammals, is a member of the AAA+ (ATPases Associated with diverse cellular activities) family of chaperones.[3][5][13][17] It is a highly abundant and ubiquitously expressed protein that forms a homohexameric complex and is involved in a multitude of cellular processes critical for neuronal function and survival.[3][5][13][14]
Key functions of VCP in neuronal cells include:
-
Protein Quality Control: VCP plays a central role in the ubiquitin-proteasome system (UPS) and endoplasmic reticulum-associated degradation (ERAD), processes essential for clearing misfolded and damaged proteins.[1][17][18]
-
Autophagy and Mitophagy: VCP is involved in the regulation of autophagy, the process of degrading and recycling cellular components, including damaged mitochondria (mitophagy).[17][18]
-
Stress Granule Clearance: VCP aids in the disassembly of stress granules, which are dense aggregates of proteins and RNAs that form in response to cellular stress.[18]
-
DNA Damage Response: VCP participates in the cellular response to DNA damage.[18]
Mutations in VCP have been linked to several neurodegenerative diseases, including inclusion body myopathy with Paget's disease of bone and frontotemporal dementia (IBMPFD) and amyotrophic lateral sclerosis (ALS), highlighting its critical role in neuronal health.[14][17] Pathogenic VCP mutants often exhibit elevated ATPase activity, suggesting that inhibition of this activity could be a therapeutic strategy.[5][12]
Mechanism of Action of this compound in Neuronal Cells
This compound was developed as a specific inhibitor of the ATPase activity of VCP.[4][5][12] By modulating VCP's ATP consumption, this compound confers neuroprotection through a multi-step signaling pathway:
-
Inhibition of VCP ATPase Activity: this compound directly targets and inhibits the ATPase function of VCP.[4][5][12] This action is crucial as VCP is a major consumer of cellular ATP.[3][5]
-
Preservation of Intracellular ATP: Under stressful conditions such as ischemia or oxygen-glucose deprivation (OGD), where ATP production is compromised, the inhibition of VCP's ATP consumption by this compound leads to a significant preservation of intracellular ATP levels.[19][11][12][13]
-
Mitigation of Endoplasmic Reticulum (ER) Stress: The maintenance of ATP levels helps to alleviate ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[1][2][3][4][12][14][16] this compound has been shown to reduce the expression of key ER stress markers, such as C/EBP homologous protein (CHOP).[1][3][12][14]
-
Inhibition of Apoptosis: By reducing ER stress, this compound prevents the activation of downstream apoptotic pathways.[2][11] This is evidenced by the reduced cleavage of caspase-3, a key executioner of apoptosis.[1][15]
This cascade of events ultimately leads to enhanced neuronal survival in the face of various pathological insults.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound, demonstrating its efficacy in targeting VCP and protecting neuronal cells.
| Parameter | Value | Assay Condition | Reference |
| IC50 for VCP ATPase Activity | 1.6 µM | Recombinant VCP | [20] |
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| Rat Primary Cortical Neurons (OGD) | 100 µM this compound | Cell Viability (WST assay) | Significant increase in viability vs. vehicle | [19][21] |
| Rat Primary Cortical Neurons (OGD) | 100 µM this compound | Intracellular ATP Levels | Significant preservation of ATP vs. vehicle | [12][13] |
| Rat Primary Cortical Neurons (Tunicamycin-induced ER stress) | 100 µM this compound | CHOP Expression (Western Blot) | Significant reduction in CHOP levels vs. vehicle | [3][12] |
| Mouse Model of Ischemic Stroke | This compound (100 mg/kg IV, 50 mg/kg IP) | Infarct Volume | Significant reduction in infarct volume vs. vehicle | [19][13] |
| Rat Model of Retinal Ischemia | This compound (intravitreal injection) | Inner Retinal Thinning | Significant suppression of thinning vs. vehicle | [16] |
| Rat Model of Retinal Ischemia | This compound (intravitreal injection) | RGC Number | Significant preservation of RGCs vs. vehicle | [16] |
Mandatory Visualizations
Detailed Experimental Protocols
The following are detailed protocols for key experiments used in the validation of this compound's target and mechanism of action in neuronal cells.
VCP ATPase Activity Assay
This protocol is for determining the in vitro inhibitory effect of this compound on VCP's ATPase activity. A bioluminescence-based assay that measures the amount of ATP remaining after the enzymatic reaction is commonly used.[22][23]
Materials:
-
Recombinant human VCP/p97 protein
-
This compound
-
ATP
-
ATPase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well white opaque microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute this compound in the ATPase reaction buffer to achieve the desired final concentrations. Include a DMSO-only control.
-
Enzyme and Substrate Preparation: Dilute the recombinant VCP protein to the desired concentration (e.g., 20 nM) in the ATPase reaction buffer. Prepare the ATP solution to a final concentration of 20 µM in the same buffer.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted this compound or DMSO control.
-
Initiate Reaction: Add 5 µL of the VCP enzyme solution to each well. Pre-incubate for 10 minutes at 37°C.
-
Start ATPase Reaction: Add 5 µL of the ATP solution to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Terminate Reaction and Detect ATP:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence on a plate reader. The signal is inversely proportional to the ATPase activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Oxygen-Glucose Deprivation (OGD) and Cell Viability Assay
This protocol describes an in vitro model of ischemia and the subsequent assessment of neuronal viability.[19][21][24][25]
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM or Neurobasal medium
-
This compound
-
Hypoxia chamber or incubator (e.g., 0.3% O₂, 5% CO₂, 94.7% N₂)
-
Cell viability reagent (e.g., WST-8 from a Cell Counting Kit-8, or MTT)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate primary cortical neurons in 96-well plates coated with poly-L-lysine and allow them to mature for at least 7 days in vitro.
-
This compound Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours under normoxic conditions (37°C, 5% CO₂).
-
OGD Induction:
-
Wash the cells once with glucose-free medium.
-
Replace the medium with glucose-free medium containing this compound or vehicle.
-
Place the plate in a hypoxia chamber and incubate for 1.5-6 hours at 37°C.
-
-
Reperfusion (Optional but recommended):
-
Remove the plate from the hypoxia chamber.
-
Replace the glucose-free medium with regular, glucose-containing culture medium (with this compound or vehicle).
-
Return the plate to a normoxic incubator for 24 hours.
-
-
Cell Viability Assessment (WST-8 Assay):
-
Add 10 µL of the WST-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Express the viability of treated cells as a percentage of the normoxic control cells.
Intracellular ATP Level Measurement
This protocol outlines a method to quantify intracellular ATP levels in neuronal cells following OGD and treatment with this compound.[19][12][13][26]
Materials:
-
Neuronal cells cultured in 96-well plates (as in 6.2)
-
Luminescent ATP detection assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well white opaque microplates
-
Luminometer
Procedure:
-
Induce Stress and Treat Cells: Follow steps 1-3 of the OGD protocol (6.2).
-
Equilibrate Plate: After the OGD period, remove the plate from the hypoxia chamber and allow it to equilibrate to room temperature for about 30 minutes.
-
Lyse Cells and Generate Luminescent Signal:
-
Add a volume of the ATP detection reagent equal to the volume of culture medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measure Luminescence: Read the luminescence on a luminometer.
-
Data Analysis: Generate a standard curve with known ATP concentrations. Calculate the ATP concentration in each sample and normalize to the protein content or cell number. Express the results as a percentage of the normoxic control.
Western Blotting for ER Stress Markers
This protocol is for the semi-quantitative detection of ER stress-related proteins, such as CHOP and cleaved caspase-3, in neuronal cells.[1][3][12][14][15]
Materials:
-
Neuronal cells cultured in 6-well plates or larger formats
-
Tunicamycin (ER stress inducer) or OGD conditions
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-CHOP, rabbit anti-cleaved caspase-3, mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment: Culture and treat neuronal cells with an ER stress inducer (e.g., 0.25 µg/mL tunicamycin for 6 hours) in the presence or absence of this compound.
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-CHOP, diluted 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the protein bands using image analysis software (e.g., ImageJ).
-
Normalize the expression of the target protein to a loading control (e.g., β-actin).
-
Express the results as a fold change relative to the control condition.
-
This comprehensive guide provides a solid foundation for understanding and further investigating the therapeutic potential of this compound in neuronal disorders. The detailed protocols and summarized data serve as a practical resource for researchers aiming to validate and expand upon these findings.
References
- 1. Valosin-containing Protein (p97) Is a Regulator of Endoplasmic Reticulum Stress and of the Degradation of N-End Rule and Ubiquitin-Fusion Degradation Pathway Substrates in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 6. Regulation of VCP/p97 demonstrates the critical balance between cell death and epithelial-mesenchymal transition (EMT) downstream of ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Methods and Compositions for Measuring ATP in Subcellular Compartments | Enterprise Innovation [innovation.weill.cornell.edu]
- 11. Novel p97/VCP inhibitor induces endoplasmic reticulum stress and apoptosis in both bortezomib‐sensitive and ‐resistant multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Neuoroprotective efficacies by this compound, a VCP modulator, on animal models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 18. Real-Time Visualization of Cytosolic and Mitochondrial ATP Dynamics in Response to Metabolic Stress in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fig. 1, [Structures and IC50 values of...]. - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. The Duration of Oxygen and Glucose Deprivation (OGD) Determines the Effects of Subsequent Reperfusion on Rat Pheochromocytoma (PC12) Cells and Primary Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. drugtargetreview.com [drugtargetreview.com]
KUS121: A Technical Guide to its Molecular Structure and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUS121 (Kyoto University Substance 121) is a novel small molecule modulator of Valosin-Containing Protein (VCP), an ATPase associated with diverse cellular activities (AAA). It was developed to selectively inhibit the ATPase activity of VCP, a mechanism that confers significant cytoprotective effects across a variety of pathological conditions.[1] By suppressing ATP consumption by VCP, this compound helps maintain intracellular ATP levels, mitigates endoplasmic reticulum (ER) stress, and inhibits subsequent cell death.[1] This unique mode of action has positioned this compound as a promising therapeutic candidate for a range of disorders, including ischemic injuries, neurodegenerative diseases, and inflammatory conditions.[1][2][3] This guide provides an in-depth overview of its molecular characteristics, mechanism of action, and the experimental data supporting its therapeutic potential.
Molecular Structure and Physicochemical Properties
This compound is a naphthalene derivative. Its core structure and key identifiers are summarized below. The compound is typically used as a monosodium salt.
| Property | Data | Reference(s) |
| IUPAC Name | Sodium 4-amino-3-[(E)-[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonate | [4] |
| Alternate Name | 4-amino-3-[2-[6-(4-fluoro-2-methylphenyl)-3-pyridinyl]diazenyl]-1-naphthalenesulfonic acid, monosodium salt | [5] |
| CAS Number | 1357164-52-3 | [5] |
| Molecular Formula | C₂₂H₁₆FN₄NaO₃S | [4][6] |
| Molecular Weight | 458.44 g/mol | [4][6] |
| InChI | InChI=1S/C22H17FN4O3S.Na/c1-13-10-14(23)6-8-16(13)19-9-7-15(12-25-19)26-27-20-11-21(31(28,29,30)17-4-2-3-5-18(17)22(20)24;/h2-12H,24H2,1H3,(H,28,29,30);/q;+1/p-1 | [6] |
| InChIKey | OEEZHMGRDYLKGJ-UHFFFAOYSA-M | [6] |
| SMILES | CC1=C(C=CC(=C1)F)C2=NC=C(C=C2)N=NC3=C(C4=CC=CC=C4C(=C3)S(=O)(=O)[O-])N.[Na+] | [4] |
| Related Forms | KUS-121 free acid (CAS: 1357245-09-0), this compound dihydrate (CAS: 2603172-24-1) | [7][8][9] |
Core Mechanism of Action: VCP Modulation
This compound's primary cellular target is Valosin-Containing Protein (VCP/p97). VCP is a highly abundant ATPase that plays a critical role in numerous cellular processes, including protein degradation via the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[1][10] In pathological states such as ischemia, excessive ER stress can lead to a depletion of cellular ATP, triggering apoptotic pathways and cell death.[1][3]
This compound functions by selectively inhibiting the ATPase activity of VCP.[1] This modulation is crucial as it reduces cellular ATP consumption without significantly impairing VCP's other essential functions like ERAD.[10] The conservation of intracellular ATP levels under cellular stress is a key factor in this compound's cytoprotective effects, leading to the attenuation of ER stress and inhibition of downstream apoptotic signaling.[1][10]
Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by intervening in key signaling cascades related to ER stress and inflammation.
Attenuation of ER Stress-Induced Apoptosis
Under conditions of excessive ER stress, the Unfolded Protein Response (UPR) can switch from a pro-survival to a pro-apoptotic signal. This compound has been shown to suppress this switch. It significantly attenuates the upregulation of key ER stress markers, including:
-
BiP (Binding-immunoglobulin protein) : An ER chaperone protein.[1]
-
ATF4 (Activating transcription factor 4) and CHOP (C/EBP homologous protein) : Pro-apoptotic transcription factors.[1][3][10]
-
IRE1α (Inositol-requiring enzyme 1α) : A key UPR sensor. This compound reduces its phosphorylation.[1]
-
JNK (c-Jun N-terminal kinase) : A stress-activated protein kinase downstream of IRE1α. This compound reduces its phosphorylation.[1]
Notably, this compound's effect is specific, as it does not appear to affect the phosphorylation of other MAP kinases like ERK and p38.[1]
Suppression of Inflammatory and Catabolic Pathways
This compound also demonstrates significant anti-inflammatory and anti-catabolic properties. In models of post-traumatic osteoarthritis and atherosclerosis, it has been shown to suppress the expression of:
-
Pro-inflammatory Cytokines : Such as TNF-α and IL-1β.[1]
-
Extracellular Matrix-Degrading Enzymes : Including MMP-1, MMP-13, and ADAMTS-5.[1]
This suggests that by maintaining cellular homeostasis, this compound can prevent the downstream activation of inflammatory and tissue-degrading pathways.
Summary of Quantitative Data
The efficacy of this compound has been quantified in numerous in vitro and in vivo models.
In Vitro Efficacy
| Model System | Stressor | This compound Conc. | Measured Effect | Reference(s) |
| HeLa Cells | Tunicamycin | 20 µM | Inhibited cell death | [5] |
| HeLa Cells | Tunicamycin | 50 µM | Inhibited ATP depletion and CHOP upregulation | [5] |
| Rat Primary Cortical Neurons | Oxygen-Glucose Deprivation | 100 µM | Inhibited ATP depletion and cell death; Increased MAP2-positive area | [5][13] |
| Human Articular Chondrocytes | Tunicamycin (TM) | 50-100 µM | Significantly recovered ATP levels and chondrocyte viability | [1] |
| Human Articular Chondrocytes | Tunicamycin (TM) | 100 µM | Significantly reduced caspase-3/7 activation | [1] |
| Human Articular Chondrocytes | TM or IL-1β | 12.5-100 µM | Dose-dependently suppressed mRNA expression of TNF-α, IL-1β, ADAMTS5, MMP-1, MMP-13 | [1] |
| Rat Renal Proximal Tubular Cells | Tunicamycin | 50-100 µM | Dose-dependently attenuated cell death and preserved ATP levels | [10] |
In Vivo Efficacy
| Animal Model | Disease/Injury Model | This compound Dosing Regimen | Key Outcome(s) | Reference(s) |
| Mouse | Transient Focal Cerebral Ischemia | 100 mg/kg (occlusion), 50 mg/kg (reperfusion) | Reduced brain infarction volume | [5] |
| Rat | Post-Traumatic Osteoarthritis | Intra-articular injection | Significantly improved modified Mankin scores; Reduced TUNEL+, CHOP+, MMP-13+ cells | [1] |
| Rat | Ischemic Retinal Injury | 50 mg/kg/day (IP) or 25 µ g/eye (IVT) | Preserved retinal ganglion cells; Suppressed inner retinal thinning; Reduced CHOP+ cells | [3] |
| Mouse (Apoe-/-) | Atherosclerosis (Western Diet) | 50 mg/kg/day (IP) for 8 weeks | ~40% reduction in atherosclerosis progression; Reduced endothelial apoptosis | [2] |
| Mouse | Myocardial Ischemia/Reperfusion | 25-80 mg/kg (IV + IP) post-reperfusion | Significantly reduced infarct size; Preserved cardiac function and ATP levels | [14] |
| Rat | Anterior Ischemic Optic Neuropathy | Intravitreal injection | Significantly preserved retinal thickness and retinal ganglion cells | [15] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Oxygen-Glucose Deprivation (OGD) in Neuronal Cultures
This assay models ischemic conditions in vitro.
-
Cell Culture : Primary cortical neurons are isolated from rat embryos and cultured.
-
OGD Induction : The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., <1% O₂) for a defined period (e.g., 1.5-2 hours).
-
Treatment : this compound (e.g., 100 µM) or a vehicle (DMSO) is added to the culture medium just before OGD.
-
Reoxygenation : After the deprivation period, the medium is replaced with a standard glucose-containing medium, and cultures are returned to normoxic conditions for recovery (e.g., 22 hours).
-
Endpoint Analysis : Cell viability is assessed using assays like WST or CCK-8, which measure metabolic activity. ATP levels are measured using luciferase-based assays. Neuronal survival can be visualized by immunostaining for neuronal markers like MAP2.[13]
Western Blotting for ER Stress Markers
This technique is used to quantify changes in protein expression.
-
Cell Lysis : Cultured cells (e.g., human chondrocytes treated with Tunicamycin and/or this compound) are lysed in RIPA buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification : Total protein concentration is determined using a BCA assay to ensure equal loading.[1]
-
Electrophoresis : Equal amounts of protein are separated by size using SDS-PAGE.
-
Transfer : Proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting : The membrane is blocked and then incubated overnight with primary antibodies against target proteins (e.g., CHOP, p-JNK, IRE1α, β-actin).
-
Detection : The membrane is incubated with an HRP-conjugated secondary antibody, and immunoreactive bands are visualized using an ECL detection system. Densitometry is used for quantification relative to a loading control like β-actin.[1]
Rat Model of Post-Traumatic Osteoarthritis (PTOA)
This in vivo model is used to study cartilage injury and degeneration.
-
Animal Model : Male Wistar rats (11-12 weeks old) are used.[1]
-
Injury Induction : A non-invasive cyclic compressive load (e.g., 20 N peak load for 5s, repeated) is applied to the knee joint to induce a cartilage lesion on the lateral femoral condyle.[1]
-
Treatment Protocol : this compound or a vehicle is administered via intra-articular injection at specified time points post-injury (e.g., immediately after and on subsequent days).[1]
-
Histological Analysis : At the study endpoint (e.g., 2 or 4 weeks), knee joints are harvested, fixed, and sectioned. Sections are stained with Safranin-O to assess cartilage proteoglycan content.[1]
-
Scoring and Quantification : Cartilage degeneration is evaluated using the modified Mankin scoring system. Immunohistochemistry is performed to quantify the number of apoptotic (TUNEL-positive) and ER stress-positive (CHOP-positive) chondrocytes.[1]
Conclusion
This compound is a well-characterized VCP modulator with a distinct mechanism of action centered on the preservation of cellular ATP and the mitigation of ER stress. The extensive quantitative data from both in vitro and in vivo studies provide a strong foundation for its therapeutic potential in a wide array of diseases driven by cellular stress and apoptosis, including neurodegenerative, ischemic, and inflammatory disorders. The detailed experimental protocols available in the literature offer a clear path for further investigation and development by the scientific community. As this compound progresses through clinical trials, it represents a promising new therapeutic strategy targeting fundamental pathways of cellular injury.[1][16]
References
- 1. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS 1357164-52-3 | Sun-shinechem [sun-shinechem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. KUS-121 | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 7. This compound dihydrate | C22H20FN4NaO5S | CID 166177264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. KUS-121 free acid | C22H17FN4O3S | CID 56955397 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. biorxiv.org [biorxiv.org]
- 13. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardioprotective Effects of VCP Modulator this compound in Murine and Porcine Models of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Likelihood of Approval and Phase Transition Success Rate Model – KUS-121 in Retinal Artery Occlusion [globaldata.com]
Foundational Research on Kyoto University Substance 121: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on Kyoto University Substance 121 (KUS121), a novel small molecule modulator of Valosin-Containing Protein (VCP). This compound has demonstrated significant cytoprotective effects in a variety of preclinical models of disease, primarily through its unique mechanism of action involving the preservation of cellular energy homeostasis and the mitigation of endoplasmic reticulum (ER) stress. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action
Kyoto University Substance 121 (this compound) is a novel modulator of the ATPase activity of Valosin-Containing Protein (VCP), which is a highly abundant and ubiquitously expressed ATPase involved in numerous cellular processes.[1][2] this compound selectively inhibits the ATPase activity of VCP, which in turn reduces cellular ATP consumption.[3][4] This action is crucial in pathological conditions associated with energy depletion and endoplasmic reticulum (ER) stress. By preserving intracellular ATP levels, this compound helps maintain cellular function and viability under stressful conditions.[1][3] Furthermore, this compound has been shown to alleviate ER stress, a key factor in the progression of various diseases.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from foundational research on this compound, showcasing its efficacy in various experimental models.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 for VCP ATPase activity | 330 nM | Recombinant VCP | --INVALID-LINK-- |
| Inhibition of Tunicamycin-induced cell death | Dose-dependent | NRK52E cells | --INVALID-LINK-- |
| Preservation of intracellular ATP levels under ER stress | Significant preservation | NRK52E cells | --INVALID-LINK-- |
| Animal Model | Administration Route & Dosage | Key Finding | Percent Improvement | Reference |
| Rat model of random pattern flap ischemia | Intraperitoneal, 100 mg/kg daily | Reduction in necrotic flap area | ~21% reduction | --INVALID-LINK-- |
| Mouse model of renal ischemia-reperfusion injury | Continuous subcutaneous infusion | Suppression of serum creatinine elevation | Data not quantified | --INVALID-LINK-- |
| Rat model of anterior ischemic optic neuropathy | Intravitreal injection, 25 µ g/eye | Reduction in retinal thinning and ganglion cell death | Data not quantified | --INVALID-LINK-- |
| Biomarker | Effect of this compound Treatment | Animal Model/Cell Line | Reference |
| CHOP expression (ER stress marker) | Significantly reduced | Mouse model of renal ischemia-reperfusion injury | --INVALID-LINK-- |
| Caspase-3 cleavage (apoptosis marker) | Significantly alleviated | NRK52E cells | --INVALID-LINK-- |
| TUNEL-positive cells (apoptotic cells) | Significantly reduced | Rat model of random pattern flap ischemia | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these foundational studies.
Cell Viability Assay
Objective: To assess the protective effect of this compound against ER stress-induced cell death.
Method:
-
Cell Culture: NRK52E cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with varying concentrations of this compound for 1 hour. Subsequently, tunicamycin (an ER stress inducer) is added to the media, and the cells are incubated for an additional 24 hours.
-
Viability Assessment: Cell viability is measured using a WST-8 assay (e.g., Cell Counting Kit-8). The absorbance at 450 nm is measured using a microplate reader. Data are normalized to the vehicle-treated control group.
Western Blot Analysis
Objective: To quantify the expression of proteins involved in ER stress and apoptosis.
Method:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing a protease inhibitor cocktail. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
Anti-CHOP antibody
-
Anti-cleaved caspase-3 antibody
-
Anti-VCP antibody
-
Anti-β-actin antibody (as a loading control)
-
-
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
TUNEL Assay for Apoptosis Detection in Tissue
Objective: To detect and quantify apoptotic cells in tissue sections.
Method:
-
Tissue Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Permeabilization: Sections are treated with Proteinase K to permeabilize the tissue.
-
TUNEL Staining: The assay is performed using a commercial in situ apoptosis detection kit (e.g., from Takara Bio) according to the manufacturer's instructions. This involves labeling the 3'-OH ends of fragmented DNA with biotinylated dUTP using Terminal deoxynucleotidyl Transferase (TdT).
-
Detection: The biotinylated nucleotides are detected using a streptavidin-HRP conjugate and visualized with a DAB substrate, which produces a brown stain in apoptotic nuclei.
-
Counterstaining and Analysis: Sections are counterstained with hematoxylin to visualize all nuclei. The number of TUNEL-positive cells is counted in multiple high-power fields to quantify the extent of apoptosis.
In Vivo Administration in a Murine Model of Flap Ischemia
Objective: To evaluate the therapeutic efficacy of this compound in an in vivo model of ischemic injury.
Method:
-
Animal Model: A random pattern skin flap is created on the dorsum of Sprague-Dawley rats.
-
Drug Administration: this compound is dissolved in 5% glucose solution and administered via intraperitoneal injection at a dose of 100 mg/kg. The first dose is given 1 hour before the surgical procedure, followed by daily injections for the duration of the experiment.
-
Outcome Assessment: The area of flap necrosis is measured and calculated as a percentage of the total flap area at specified time points post-surgery.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the foundational research on this compound.
Caption: Mechanism of action of this compound in mitigating cellular stress.
Caption: this compound's role in the ER stress signaling pathway.
Caption: In vivo experimental workflow for evaluating this compound.
References
- 1. IRE1: ER stress sensor and cell fate executor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. IRE1α Implications in Endoplasmic Reticulum Stress-Mediated Development and Pathogenesis of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
KUS121: A Technical Guide to its Impact on Cellular Bioenergetics for Researchers and Drug Development Professionals
Introduction: KUS121, a novel small molecule, has emerged as a significant modulator of cellular bioenergetics with profound cytoprotective effects. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism of action, its impact on cellular energy homeostasis, and the downstream consequences for cell survival and function under stress conditions. The information presented herein is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for diseases with underlying bioenergetic dysfunction.
This compound is a selective inhibitor of the ATPase activity of Valosin-containing protein (VCP), a highly abundant and ubiquitously expressed protein involved in a multitude of cellular processes.[1][2] By inhibiting the ATP hydrolysis activity of VCP, this compound effectively conserves intracellular ATP levels, particularly under conditions of cellular stress where energy demand is high.[1][3] This ATP-preserving capability forms the cornerstone of this compound's therapeutic potential, as it directly counteracts the energy depletion that is a common upstream event in various pathological conditions.
The maintenance of cellular ATP by this compound has significant downstream effects, most notably the mitigation of endoplasmic reticulum (ER) stress.[1][4] ER stress, a state of cellular dysfunction triggered by the accumulation of unfolded or misfolded proteins in the ER lumen, is a key contributor to cell death in numerous diseases. By ensuring a sufficient supply of ATP, this compound supports the energy-dependent processes of protein folding and degradation, thereby alleviating the ER stress response and its pro-apoptotic signaling pathways.[1][4]
This guide will detail the quantitative effects of this compound on cellular bioenergetics, provide comprehensive experimental protocols for its study, and visualize its mechanism of action and experimental workflows through detailed diagrams.
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative data from various studies investigating the efficacy of this compound.
| Parameter | Value | Cell/Model System | Reference |
| IC50 for VCP ATPase | 330 nM | Recombinant VCP | [5] |
| In Vitro Concentration | 50 - 100 µM | Primary cortical neurons, EA.hy926 cells, NRK52E cells | [3][6][7] |
| In Vivo Dosage (Mouse) | 50 - 120 mg/kg/day | Various mouse models | [3][8] |
Table 1: this compound Potency and Dosing
| Experimental Model | This compound Treatment | Outcome | Quantitative Result | Reference |
| Oxygen-Glucose Deprivation (OGD) in vitro | 100 µM this compound | Rescue of decreased ATP levels | ATP levels maintained at ~28% vs ~14% in vehicle | [3] |
| Tunicamycin-induced ER Stress in vitro | 50 - 100 µM this compound | Attenuation of cell death | Significant dose-dependent increase in cell viability | [7] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in vivo (C57BL/6 mice) | 100 mg/kg IV + 50 mg/kg IP | Reduction in brain infarction volume | 4.7 ± 1.7% vs 8.8 ± 0.7% in vehicle (p < 0.05) | [3] |
| Transient Middle Cerebral Artery Occlusion (tMCAO) in vivo (CB-17 mice) | 100 mg/kg IV + 50 mg/kg IP | Reduction in brain infarction volume | 5.7 ± 1.6% vs 11.8 ± 0.6% in vehicle (p < 0.05) | [3] |
| Atherosclerosis in Apoe-/- mice | Daily administration for 8 weeks | Reduction in atherosclerosis progression | 40-50% reduction | [1] |
| Ischemia-Reperfusion Injury in vivo (Rat skin flap model) | 100 mg/kg IP daily | Reduction in necrotic area | 26.4 ± 3.6% vs 33.6 ± 3.7% in control (p < 0.01) | [2][9] |
| Retinal Degeneration in rd12 mice | Oral administration for 6 months | Preservation of photopic ERG b-wave amplitude | 22.5 ± 14.1 µV vs 16.3 ± 8.2 µV in control (p = 0.030) | [8] |
| Anterior Ischemic Optic Neuropathy (AION) in rats | Intravitreal injection | Preservation of retinal thickness (RNFL + GCL) at day 28 | 68.9 ± 3.4 µm vs 44.9 ± 2.4 µm in control (p < 0.001) | [10] |
Table 2: Efficacy of this compound in Various Disease Models
Signaling Pathway of this compound
Caption: this compound inhibits VCP ATPase, conserving ATP to mitigate ER stress and promote cell survival.
Experimental Protocols
In Vitro Model of ER Stress Induction with Tunicamycin
This protocol describes the induction of ER stress in cultured cells using tunicamycin and the assessment of this compound's protective effects.
Materials:
-
Cell line of interest (e.g., NRK52E, EA.hy926)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Tunicamycin (Sigma-Aldrich)
-
This compound
-
DMSO (vehicle control)
-
Cell viability assay kit (e.g., WST-8 assay)
-
Plates for cell culture (e.g., 96-well plates)
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare stock solutions of tunicamycin and this compound in DMSO.
-
On the day of the experiment, dilute tunicamycin and this compound to the desired final concentrations in complete culture medium. A typical concentration for tunicamycin is 1.0 - 10.0 µg/mL.[7] this compound is typically used at 50 - 100 µM.[7]
-
Remove the old medium from the cells and add the medium containing tunicamycin with or without this compound. Include a vehicle control group (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Assess cell viability using a WST-8 assay or other suitable method according to the manufacturer's instructions.
-
For mechanistic studies, lyse the cells after treatment to perform Western blot analysis for ER stress markers such as BiP, CHOP, and phosphorylated IRE1α.
Caption: Workflow for tunicamycin-induced ER stress and this compound treatment in vitro.
In Vitro Model of Oxygen-Glucose Deprivation (OGD)
This protocol outlines the procedure for inducing ischemia-like conditions in vitro to evaluate the neuroprotective effects of this compound.
Materials:
-
Primary cortical neurons or a suitable neuronal cell line
-
Culture medium (e.g., Neurobasal medium with B27 supplement)
-
Glucose-free culture medium
-
This compound
-
DMSO (vehicle control)
-
Hypoxia chamber (e.g., with 95% N2, 5% CO2)
-
ATP measurement kit (e.g., luciferase-based assay)
-
Cell viability assay kit
Procedure:
-
Culture primary cortical neurons or neuronal cells to the desired confluency.
-
On the day of the experiment, replace the normal culture medium with glucose-free medium.
-
Add this compound (e.g., 100 µM) or vehicle (DMSO) to the respective treatment groups.[3]
-
Place the culture plates in a hypoxia chamber and incubate for 1.5 - 2 hours at 37°C.[3]
-
After the OGD period, either lyse the cells immediately for ATP measurement or replace the medium with normal culture medium and return the plates to a normoxic incubator for a period of reoxygenation (e.g., 24 hours) before assessing cell viability.
-
Measure intracellular ATP levels using a luciferase-based assay according to the manufacturer's protocol.
-
Determine cell viability using a suitable assay.
Caption: Experimental workflow for oxygen-glucose deprivation (OGD) and this compound treatment.
In Vivo Model of Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
This protocol provides a general outline for inducing focal cerebral ischemia in mice to assess the in vivo efficacy of this compound.
Materials:
-
C57BL/6 or other suitable mouse strain
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Monofilament for MCAO
-
This compound solution
-
Vehicle control solution (e.g., 5% Cremophor)
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthetize the mouse and perform a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Insert a coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Immediately after occlusion, administer this compound (e.g., 100 mg/kg, intravenously) or vehicle.[3]
-
After the desired occlusion period (e.g., 60 minutes), withdraw the monofilament to allow reperfusion.
-
Administer a second dose of this compound (e.g., 50 mg/kg, intraperitoneally) after reperfusion.[3]
-
Close the incision and allow the animal to recover.
-
At 24 hours post-MCAO, assess neurological deficits using appropriate behavioral tests.
-
Euthanize the animal, harvest the brain, and slice it into coronal sections.
-
Stain the brain slices with TTC to visualize and quantify the infarct volume.
Caption: In vivo workflow for transient middle cerebral artery occlusion (tMCAO) in mice.
Western Blot Analysis of ER Stress Markers
Procedure:
-
After experimental treatment, lyse cells or tissues in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., CHOP, BiP/GRP78, p-IRE1α) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
TUNEL Assay for Apoptosis Detection
Procedure:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with a detergent-based solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides according to the manufacturer's protocol.
-
Wash the samples to remove unincorporated nucleotides.
-
If using a fluorescent label, counterstain with a nuclear stain like DAPI and visualize under a fluorescence microscope.
-
Quantify the percentage of TUNEL-positive cells to determine the extent of apoptosis.
Immunohistochemistry for NF-κB and ICAM-1
Procedure:
-
Deparaffinize and rehydrate paraffin-embedded tissue sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum).
-
Incubate the sections with primary antibodies against NF-κB and ICAM-1 overnight at 4°C.
-
Wash the sections and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin, dehydrate, and mount the sections.
-
Analyze the staining intensity and distribution under a microscope.
References
- 1. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. A novel VCP modulator this compound exerts renoprotective effects in ischemia-reperfusion injury with retaining ATP and restoring ERAD-processing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. biorxiv.org [biorxiv.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Neuoroprotective efficacies by this compound, a VCP modulator, on animal models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
KUS121: A Technical Guide to a Novel VCP Modulator for Cellular Protection
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KUS121, a novel small molecule compound, has emerged as a promising therapeutic agent with a unique mechanism of action centered on the modulation of Valosin-containing protein (VCP). By selectively inhibiting the ATPase activity of VCP, this compound helps maintain intracellular ATP levels and mitigate endoplasmic reticulum (ER) stress, thereby conferring significant cytoprotective effects across a range of disease models. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and therapeutic potential of this compound, supported by preclinical and clinical data.
Introduction: The Discovery of this compound
This compound is a naphthalene derivative developed by researchers at Kyoto University.[1][2] It was identified through a screening process for inhibitors of the ATPase activity of Valosin-containing protein (VCP).[2] VCP, also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) protein that plays a crucial role in numerous cellular processes, including protein quality control, ER-associated degradation (ERAD), and autophagy.[3][4][5] Pathogenic mutations in VCP can lead to multisystem proteinopathies, highlighting its importance in cellular homeostasis.[3][5] this compound was designed to selectively inhibit the ATP consumption of VCP without disrupting its essential cellular functions, thereby preventing cell death induced by various stressors.[2][6]
Mechanism of Action: VCP Modulation and Cellular Protection
This compound's primary mechanism of action is the selective inhibition of the ATPase activity of VCP.[6][7] This inhibition leads to the preservation of intracellular ATP levels, which are often depleted under conditions of cellular stress such as ischemia and ER stress.[6][8] By maintaining ATP, this compound helps to alleviate the cellular stress response.
A key consequence of VCP modulation by this compound is the suppression of excessive ER stress.[8][9] ER stress is implicated in the pathophysiology of numerous diseases. This compound has been shown to reduce the expression of key ER stress markers, such as C/EBP homologous protein (CHOP), and downregulate inflammatory pathways associated with ER stress, like the IRE1α pathway.[8][9][10] This reduction in ER stress and subsequent apoptosis is a cornerstone of this compound's neuroprotective and cytoprotective effects.[6][10]
Therapeutic Applications and Preclinical Data
This compound has demonstrated therapeutic potential in a wide array of preclinical models, primarily in diseases characterized by cellular stress and apoptosis.
Retinal Diseases
This compound has shown significant promise in treating retinal diseases. In a rat model of retinal ischemia, systemic and intravitreal administration of this compound suppressed inner retinal thinning and the death of retinal ganglion and amacrine cells.[10] It also preserved visual function as measured by electroretinography.[10] Furthermore, this compound has demonstrated protective effects in animal models of retinitis pigmentosa and glaucoma.[11][12]
Cardiovascular Diseases
In the cardiovascular realm, this compound has been investigated for its cardioprotective effects. In a mouse model of heart failure induced by transverse aortic constriction, this compound improved left ventricular ejection fraction and suppressed cardiac hypertrophy and fibrosis.[7] It also showed benefits in a canine model of heart failure.[7] In a porcine model of myocardial ischemia and reperfusion injury, this compound reduced infarct size.[13] More recently, studies in ApoE-/- mice have shown that this compound can attenuate the progression of atherosclerosis by approximately 40% by reducing ER stress and inflammation in the plaque endothelium.[9][14][15]
Ischemic Injuries and Other Conditions
The cytoprotective effects of this compound extend to other ischemic conditions. It has been shown to be effective in animal models of ischemic stroke and renal ischemia-reperfusion injury, where it reduced tissue damage and preserved organ function.[6][8] Additionally, this compound has demonstrated protective effects against chondrocyte death in a rat model of post-traumatic osteoarthritis and has been studied in models of Parkinson's disease.[6]
Table 1: Summary of Preclinical Efficacy of this compound
| Disease Model | Animal | Key Findings | Reference(s) |
| Central Retinal Artery Occlusion | Rat | Suppressed inner retinal thinning, preserved retinal ganglion cells and visual function. | [10] |
| Retinitis Pigmentosa | Mouse, Rabbit | Suppressed photoreceptor loss and visual function deterioration. | [12] |
| Heart Failure | Mouse, Canine | Improved left ventricular ejection fraction, suppressed cardiac hypertrophy and fibrosis. | [7] |
| Myocardial Infarction | Porcine | Reduced infarct size. | [13] |
| Atherosclerosis | Mouse (ApoE-/-) | Reduced atherosclerosis progression by ~40-50%. | [9][14][15] |
| Renal Ischemia-Reperfusion | Mouse | Attenuated renal tubular damage and suppressed inflammatory cytokines. | [8] |
| Post-Traumatic Osteoarthritis | Rat | Reduced damaged-cartilage volumes and chondrocyte death. | [6] |
| Ischemic Injury in Skin Flaps | Rat | Reduced necrotic area in skin flaps. | [16] |
Clinical Development
The promising preclinical data has led to the clinical investigation of this compound, primarily for ophthalmic indications.
Phase 1/2 Trial in Central Retinal Artery Occlusion (CRAO)
An investigator-initiated, first-in-humans, open-label, non-randomized Phase 1/2 trial was conducted in nine patients with non-arteritic CRAO.[11][17] Patients received daily intravitreal injections of this compound for three days.[17] The study's primary endpoint was safety, with secondary endpoints including changes in best-corrected visual acuity (BCVA).[17]
Table 2: Phase 1/2 Clinical Trial in CRAO - Key Outcomes
| Parameter | Result | Reference |
| Safety | No serious adverse events or side effects were observed. | [11][17] |
| Efficacy (BCVA) | All nine patients showed improvement in BCVA from baseline. 78% of patients achieved a BCVA of 0.05 or better. | [11][17] |
| Efficacy (Visual Field) | Average visual field area and scores improved. | [11] |
Ongoing and Future Clinical Trials
Following the successful Phase 1/2 trial, this compound has received Orphan Drug Designation from the U.S. FDA for the treatment of retinal artery occlusion.[18] A Phase II, double-masked, sham-controlled, multi-center study (the GION study) to further evaluate the efficacy and safety of this compound in patients with acute non-arteritic CRAO is underway in the United States.[19][20] Participants are randomized to receive high-dose this compound, low-dose this compound, or a sham injection daily for three days.[19][20] The primary efficacy endpoint is the proportion of participants who gain 15 or more letters in BCVA at week 12.[20]
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Line: Human articular chondrocytes or renal proximal tubular cells (NRK52E).[6][8]
-
Induction of Cell Death: Cells are treated with an ER stress inducer, such as tunicamycin.[6][8]
-
This compound Treatment: this compound is added to the cell culture medium at various concentrations.[6][8]
-
Assessment of Cell Viability: Cell viability is measured using a WST-8 assay (e.g., Cell Counting Kit-8).[6]
In Vivo Animal Models
-
Atherosclerosis Model:
-
Animals: ApoE-/- mice.[9]
-
Diet: Western diet for 8 weeks.[9]
-
This compound Administration: Daily intraperitoneal injection of this compound.[9]
-
Analysis: Quantification of atherosclerotic lesions in the aortic sinus and thoracic aorta using Hematoxylin and Eosin (H&E) and Oil Red O staining. Immunohistochemical analysis for markers of ER stress (CHOP), apoptosis (TUNEL), and inflammation (NF-κB).[9]
-
-
Renal Ischemia-Reperfusion Injury Model:
-
Animals: Mice.[8]
-
Procedure: Induction of renal ischemia followed by reperfusion.[8]
-
This compound Administration: Continuous administration of this compound before the induction of injury.[8]
-
Analysis: Measurement of serum creatinine and neutrophil gelatinase-associated lipocalin (NGAL) levels. Histological examination of renal tubular damage.[8]
-
Clinical Trial Protocol (Phase 1/2 for CRAO)
-
Study Design: Investigator-initiated, first-in-humans, open-label, non-randomized trial.[17]
-
Participants: Nine patients with non-arteritic CRAO with symptoms lasting 4-48 hours.[17]
-
Intervention: Daily intravitreal injections of this compound for 3 days. The first three patients received a low dose (25 μg), and the next six received a high dose (50 μg).[17]
-
Primary Endpoint: Safety of the drug.[17]
-
Secondary Endpoints: Pharmacokinetics, changes in best-corrected visual acuity (BCVA) using the Early Treatment Diabetic Retinopathy Study (ETDRS) chart, visual field scores, and retinal sensitivities between baseline and week 12.[17]
Conclusion and Future Directions
This compound represents a novel therapeutic approach with a well-defined mechanism of action targeting VCP-mediated ATPase activity. Its ability to preserve intracellular ATP and mitigate ER stress provides a compelling rationale for its development in a variety of diseases characterized by cellular stress and death. The promising results from preclinical studies and early-phase clinical trials in CRAO underscore its potential as a first-in-class treatment. Ongoing and future clinical investigations will be crucial in establishing the safety and efficacy of this compound across its potential therapeutic indications. The continued development of this compound could offer a much-needed treatment option for patients with debilitating diseases for which there are currently limited or no effective therapies.
References
- 1. KUS-121 by Kyoto Drug Discovery & Development for Retinal Artery Occlusion: Likelihood of Approval [pharmaceutical-technology.com]
- 2. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
- 4. Valosin containing protein (VCP): initiator, modifier, and potential drug target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Valosin-Containing Protein (VCP)/p97 Oligomerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Neuoroprotective efficacies by this compound, a VCP modulator, on animal models of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KUS-121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KUS-121 shows therapeutic potential in models of atherosclerotic disease | BioWorld [bioworld.com]
- 16. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kyoto-drug.com [kyoto-drug.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. kyoto-drug.com [kyoto-drug.com]
KUS121: A VCP Modulator for the Prevention of ER Stress-Induced Apoptosis
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress is a condition of cellular distress caused by the accumulation of unfolded or misfolded proteins in the ER lumen. Prolonged or severe ER stress activates the Unfolded Protein Response (UPR), which can ultimately lead to programmed cell death, or apoptosis. This process is implicated in the pathophysiology of a wide range of diseases, including neurodegenerative disorders, ischemic injuries, and metabolic diseases. KUS121, a novel small molecule, has emerged as a promising therapeutic agent that mitigates ER stress-induced apoptosis. This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.
This compound is a modulator of the Valosin-Containing Protein (VCP), an abundant and highly conserved AAA+ (ATPases Associated with diverse cellular Activities) protein.[1][2] VCP plays a crucial role in numerous cellular processes, including the ER-associated degradation (ERAD) pathway, which is responsible for the clearance of misfolded proteins from the ER.[1][3] this compound selectively inhibits the ATPase activity of VCP, a function that is critical for its role in protein degradation.[2] This inhibition leads to the conservation of intracellular ATP levels, which are often depleted under conditions of cellular stress, and the restoration of ERAD processing capacity.[1][4] By preserving cellular energy and enhancing the clearance of toxic protein aggregates, this compound effectively protects cells from ER stress-induced apoptosis.
Quantitative Data on the Efficacy of this compound
The cytoprotective effects of this compound have been quantified in various in vitro and in vivo models of ER stress and ischemia-related diseases. The following tables summarize key findings on its impact on cell viability, apoptosis, ER stress markers, and intracellular ATP levels.
| Cell Type | Stress Inducer | This compound Concentration | Outcome Measure | Result | Reference |
| Renal Proximal Tubular Cells (NRK52E) | Tunicamycin | 50-100 µM | Cell Viability (WST-8 assay) | Significant dose-dependent attenuation of tunicamycin-induced cell death. | [1][5] |
| Human Endothelial Cells (EA.hy926) | Tunicamycin (1 µg/mL) | 50-100 µM | Apoptosis (Annexin V staining) | Dramatic reduction in early apoptotic cells. | |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) | 100 µM | Cell Viability | Neuroprotective effect observed. | [4] |
| Model System | Stress Condition | This compound Treatment | Apoptotic Marker | Result | Reference |
| Renal Proximal Tubular Cells (NRK52E) | Tunicamycin | 50-100 µM | Cleaved Caspase-3 | Significant alleviation of tunicamycin-induced increase in cleaved caspase-3. | [1] |
| Apoe-/- mice on Western Diet | Atherosclerosis | Daily administration | Endothelial Apoptosis (TUNEL staining) | Significant reduction in endothelial apoptosis in atherosclerotic plaques. | [6] |
| Rat model of random pattern flap | Ischemia | 100 mg/kg intraperitoneally | Apoptotic Cells (Immunohistochemistry) | Significant reduction in the number of apoptotic cells in the distal third of the flap (p < 0.01). | [4] |
| Cell/Tissue Type | Stress Inducer/Condition | This compound Treatment | ER Stress Marker | Result | Reference |
| Renal Proximal Tubular Cells (NRK52E) | Tunicamycin | 50-100 µM | CHOP Expression | Significant reduction in tunicamycin-induced CHOP expression. | [1] |
| Primary Cortical Neurons | Tunicamycin (0.25 µg/mL) | 100 µM | CHOP Expression | Significant reduction in the ratio of CHOP to β-actin expression (p < 0.05). | [4] |
| Chorioretinal tissues of CCR2-deficient mice | Aging/AMD model | This compound treatment | CHOP Expression | Significantly lower CHOP expression compared to non-treated controls at 15 months (p = 0.023). | [7] |
| Rat model of random pattern flap | Ischemia | 100 mg/kg intraperitoneally | CHOP Expression | Significantly lower number of CHOP-expressing cells in the middle third of the flap (p < 0.01). | [4] |
| Cell Type | Stress Condition | This compound Concentration | Outcome Measure | Result | Reference |
| Renal Proximal Tubular Cells (rPT cells) | Tunicamycin | Not specified | Intracellular ATP levels | Significantly preserved ATP levels, nearly to tunicamycin-free conditions. | [1] |
| Primary Cortical Neurons | Oxygen-Glucose Deprivation (OGD) for 1.5 h | 100 µM | Intracellular ATP concentration | Significant prevention of ATP depletion (p < 0.05). | [4] |
| Human Endothelial Cells (EA.hy926) | ER Stress | Not specified | Intracellular ATP levels | Maintained ATP levels. | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound in preventing ER stress-induced apoptosis.
Induction of ER Stress in Cell Culture
Tunicamycin, an inhibitor of N-linked glycosylation, is a widely used pharmacological agent to induce ER stress in vitro.
-
Cell Seeding: Plate cells (e.g., NRK52E renal proximal tubular cells) in 96-well plates for viability assays or larger format vessels (e.g., 6-well plates) for protein analysis, at a density that ensures 70-80% confluency at the time of treatment.
-
Tunicamycin Preparation: Prepare a stock solution of Tunicamycin in a suitable solvent such as DMSO. Further dilute the stock solution in complete culture medium to the desired final concentration (e.g., 1-10 µg/mL for NRK52E cells).[5]
-
Treatment: Aspirate the existing culture medium from the cells and replace it with the Tunicamycin-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest Tunicamycin concentration).
-
Incubation: Incubate the cells for the desired duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal concentration and incubation time should be determined empirically for each cell line.[8]
Cell Viability Assessment using WST-8 Assay
The Water-Soluble Tetrazolium salt-8 (WST-8) assay is a colorimetric method to determine the number of viable cells.
-
Reagent Preparation: Thaw the WST-8 solution and allow it to reach room temperature before use. Protect from light.
-
Assay Procedure:
-
Following treatment with the stress inducer and/or this compound, add 10 µL of WST-8 solution to each well of a 96-well plate containing 100 µL of culture medium.[3]
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time will vary depending on the cell type and density.[3][9]
-
Gently mix the plate on an orbital shaker for one minute to ensure homogeneous color distribution.
-
Measure the absorbance at 450 nm using a microplate reader.[3]
-
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis of ER Stress and Apoptosis Markers
Western blotting is used to detect and quantify specific proteins, such as CHOP, cleaved caspase-3, and VCP.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., anti-CHOP, anti-cleaved caspase-3, anti-VCP) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control like β-actin or GAPDH.
Measurement of Intracellular ATP Levels using a Luciferase-Based Assay
This assay quantifies ATP, an indicator of metabolically active cells, based on the luciferin-luciferase reaction.
-
Reagent Preparation: Prepare the luciferase reaction mixture according to the manufacturer's instructions, typically by reconstituting lyophilized luciferase with a specific buffer containing D-luciferin.
-
Assay Procedure:
-
Plate cells in an opaque 96-well plate suitable for luminescence measurements.
-
After experimental treatments, add a volume of the luciferase reaction mixture equal to the volume of the cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[1]
-
Mix the contents on an orbital shaker for approximately 2 minutes.
-
Allow the plate to incubate at room temperature for about 10-15 minutes to stabilize the luminescent signal.[1]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis: The relative light units (RLUs) are directly proportional to the amount of ATP. Results can be normalized to the number of cells or expressed as a percentage of the control group.
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects by modulating key cellular pathways involved in protein homeostasis and the stress response. The following diagrams, created using the DOT language, illustrate these mechanisms.
This compound's Role in the VCP-Mediated ERAD Pathway
Under normal conditions, VCP utilizes the energy from ATP hydrolysis to extract misfolded proteins from the ER membrane for subsequent degradation by the proteasome. During ER stress, this process is highly active, leading to significant ATP consumption.
Caption: this compound inhibits the ATPase activity of VCP, a key step in the ERAD pathway.
Prevention of ER Stress-Induced Apoptosis by this compound
By inhibiting VCP's ATPase activity, this compound prevents the depletion of cellular ATP. This energy preservation, combined with the modulation of the UPR, leads to a reduction in pro-apoptotic signaling.
Caption: this compound prevents ATP depletion and modulates the UPR to inhibit apoptosis.
This compound's Impact on the IRE1α-Associated Inflammatory Pathway
ER stress can also trigger inflammatory signaling pathways. The IRE1α branch of the UPR can lead to the activation of NF-κB and JNK, promoting the expression of pro-inflammatory cytokines. This compound has been shown to downregulate this inflammatory cascade.
Caption: this compound downregulates the IRE1α-mediated inflammatory signaling pathway.
Conclusion
This compound represents a novel therapeutic strategy for diseases characterized by ER stress-induced apoptosis. Its unique mechanism of action, centered on the modulation of VCP ATPase activity and the preservation of cellular ATP, offers a multi-faceted approach to cytoprotection. The data presented in this guide demonstrate its potential to mitigate cell death, reduce ER stress, and suppress associated inflammation. The detailed experimental protocols provide a framework for researchers to further investigate the therapeutic applications of this compound and other VCP modulators. As research in this area continues, this compound holds promise for the development of new treatments for a variety of debilitating diseases.
References
- 1. Firefly Luciferase ATP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 2. biorxiv.org [biorxiv.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cell Counting Kit 8 / CCK-8 Assay / WST-8 Assay (ab228554) | Abcam [abcam.com]
Methodological & Application
KUS121 Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of KUS121, a novel Valosin-Containing Protein (VCP) modulator, in various mouse models. The included protocols are based on peer-reviewed literature and are intended to guide researchers in designing and executing preclinical studies.
Mechanism of Action
This compound is a small molecule that selectively inhibits the ATPase activity of VCP.[1][2] VCP is involved in numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD) of proteins.[1] By modulating VCP's ATPase activity, this compound helps to conserve intracellular ATP levels, particularly under conditions of cellular stress such as ischemia and ER stress.[1][3][4][5] This ATP preservation mitigates ER stress-induced apoptosis and inflammation, leading to cytoprotective effects in a variety of disease models.[1][3][6]
Signaling Pathway
The therapeutic effects of this compound are largely attributed to its ability to mitigate cellular stress by maintaining ATP levels. This intervention primarily impacts the Endoplasmic Reticulum (ER) stress response pathways. Under stress conditions that deplete ATP, the ER's protein folding capacity is compromised, leading to the Unfolded Protein Response (UPR). This compound, by inhibiting VCP's ATP consumption, helps restore cellular energy homeostasis, thereby alleviating the UPR and its pro-apoptotic and pro-inflammatory downstream signaling.
Caption: this compound inhibits VCP ATPase activity, preserving ATP levels and mitigating ER stress.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various mouse models as reported in the literature.
Table 1: this compound Dosage and Administration in Mouse Models
| Disease Model | Mouse Strain | Administration Route | Dosage | Treatment Schedule | Reference |
| Atherosclerosis | Apoe-/- | Not specified | Not specified | Daily for 8 weeks | [3][7] |
| Ischemic Acute Kidney Injury | C57BL/6 | Continuous | Not specified | Continuous administration | [1] |
| Ischemic Stroke | C57BL/6 | Intravenous & Intraperitoneal | 100 mg/kg (IV) & 50 mg/kg (IP) | IV immediately before ischemia, IP after reperfusion | [5] |
| Ischemic Stroke | CB-17 | Intravenous & Intraperitoneal | 100 mg/kg (IV) & 50 mg/kg (IP) | IV immediately before ischemia, IP after reperfusion | [5] |
| Retinal Degeneration (rd12) | rd12 | Oral | Ad libitum in drinking water | Daily for 7 days | [8] |
| Retinal Ischemia | Thy1-GFP rats | Intravitreal | 25 µ g/eye | Single injection 2 hours before injury | [9] |
| Heart Failure (TAC-induced) | Not specified | Not specified | Not specified | Long-term administration | [10] |
| Random Pattern Flap Ischemia | Sprague-Dawley rats | Intraperitoneal | 100 mg/kg | 1 hour before surgery and daily for 6 days post-surgery | [11] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound administration in mouse models.
Protocol 1: Ischemic Stroke Model
This protocol is designed to assess the neuroprotective effects of this compound in a transient middle cerebral artery occlusion (tMCAO) model.[4][5]
Experimental Workflow
Caption: Workflow for evaluating this compound in a mouse model of ischemic stroke.
Materials:
-
This compound
-
Vehicle (e.g., 5% glucose solution[11])
-
C57BL/6 or CB-17 mice
-
Anesthetic agents
-
Surgical instruments for tMCAO
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Animal Model: Use adult male C57BL/6 or CB-17 mice.
-
This compound Administration (Pre-ischemia): Immediately before the induction of ischemia, administer this compound at a dose of 100 mg/kg via intravenous (tail vein) injection.[5]
-
Induction of Ischemia: Perform transient middle cerebral artery occlusion (tMCAO) for a predetermined duration (e.g., 60 minutes).
-
Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.
-
This compound Administration (Post-reperfusion): Immediately after reperfusion, administer this compound at a dose of 50 mg/kg via intraperitoneal injection.[5]
-
Functional Assessment: At various time points post-reperfusion (e.g., 24, 48, 72 hours), assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment (e.g., 72 hours), euthanize the mice, and harvest the brains. Section the brains and stain with TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.
Protocol 2: Atherosclerosis Model
This protocol outlines the long-term administration of this compound to evaluate its effect on the progression of atherosclerosis in Apoe-/- mice.[3][7]
Materials:
-
This compound
-
Vehicle
-
Apoe-/- mice
-
Western diet
Procedure:
-
Animal Model: Use Apoe-/- mice, which are genetically predisposed to developing atherosclerosis.
-
Diet: Feed the mice a Western diet to accelerate the development of atherosclerotic plaques.
-
This compound Administration: Administer this compound daily for a period of 8 weeks.[3][7] The specific dose and route of administration should be optimized based on preliminary studies.
-
Monitoring: Monitor the health and body weight of the mice throughout the study.
-
Endpoint Analysis: After 8 weeks of treatment, euthanize the mice and collect the aorta and heart.
-
Atherosclerotic Plaque Analysis:
Protocol 3: Acute Kidney Injury Model
This protocol describes the use of this compound in a mouse model of ischemia-reperfusion-induced acute kidney injury (AKI).[1][12]
Materials:
-
This compound
-
Vehicle
-
C57BL/6 mice
-
Surgical instruments for renal artery clamping
Procedure:
-
Animal Model: Use adult male C57BL/6 mice.
-
This compound Administration: Administer this compound via continuous infusion (e.g., using an osmotic minipump) starting before the induction of ischemia.
-
Induction of Ischemia: Anesthetize the mice and expose the renal pedicles. Clamp both renal arteries for a defined period (e.g., 30 minutes) to induce ischemia.
-
Reperfusion: Release the clamps to allow for reperfusion.
-
Post-operative Care: Provide appropriate post-operative care, including fluid administration and analgesia.
-
Assessment of Renal Function: At various time points after reperfusion (e.g., 24, 48 hours), collect blood samples to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histological Analysis: At the end of the experiment, euthanize the mice and harvest the kidneys. Perform histological staining (e.g., H&E, PAS) to assess the degree of tubular injury, inflammation, and apoptosis.[1]
General Administration Considerations
-
Vehicle Selection: The choice of vehicle for this compound solubilization should be carefully considered to ensure stability and bioavailability while minimizing toxicity. A 5% glucose solution has been previously reported.[11]
-
Route of Administration: The optimal route of administration will depend on the target organ and the desired pharmacokinetic profile. Common routes for systemic delivery in mice include intraperitoneal (IP), intravenous (IV), and oral gavage.[13][14] For localized delivery to the eye, intravitreal injections can be used.[9]
-
Dose-Response Studies: It is recommended to perform dose-response studies to determine the optimal therapeutic dose of this compound for each specific disease model.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the humane care and use of laboratory animals.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. Neuoroprotective efficacies by this compound, a VCP modulator, on animal models of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Modulation of valosin-containing protein by Kyoto University Substances (KUS) as a novel therapeutic strategy for ischemic neuronal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. cea.unizar.es [cea.unizar.es]
- 14. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols: KUS121 in Rat Models of Ischemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUS121, a novel modulator of Valosin-Containing Protein (VCP), has emerged as a promising therapeutic agent in preclinical models of ischemic injury.[1][2][3][4] VCP, an abundant ATPase, is critically involved in various cellular processes, including the Endoplasmic Reticulum-Associated protein Degradation (ERAD) pathway.[1] Ischemic events trigger a sharp decline in intracellular ATP levels, leading to ER stress, unfolded protein response (UPR) activation, and ultimately, apoptotic cell death.[2][3][5] this compound mitigates this cascade by inhibiting the ATPase activity of VCP, thereby preserving cellular ATP, reducing ER stress, and protecting against ischemic cell death.[1][2][4][5]
These application notes provide a comprehensive overview of the use of this compound in rat models of ischemia, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action: this compound in Ischemia
During an ischemic event, the lack of oxygen and glucose leads to a rapid depletion of intracellular ATP. This energy crisis impairs protein folding within the ER, causing an accumulation of misfolded proteins and inducing ER stress. The cell activates the Unfolded Protein Response (UPR) as a protective measure. However, prolonged or severe ER stress shifts the UPR towards a pro-apoptotic pathway, a key feature of which is the upregulation of C/EBP homologous protein (CHOP).
This compound intervenes at a critical point in this process. By inhibiting the ATPase activity of VCP, it reduces cellular ATP consumption, thereby maintaining ATP levels even under ischemic conditions.[2][5][6] This ATP preservation helps to alleviate ER stress. Consequently, the expression of pro-apoptotic markers like CHOP and cleaved caspase-3 is significantly suppressed.[1][6][7] Furthermore, this compound has been shown to restore the ERAD-processing capacity, potentially by potentiating the IRE1α-sXBP1 signaling pathway, which aids in clearing misfolded proteins and resolving ER stress.[1][6][8]
Caption: this compound mechanism in ischemia.
Signaling Pathway: ER Stress and this compound
This compound's protective effects are tightly linked to its ability to modulate the ER stress signaling pathway. Under ischemic conditions, the UPR is activated through three main sensor proteins: PERK, IRE1α, and ATF6. While the initial response is adaptive, chronic activation, particularly of the PERK-eIF2α-ATF4 axis, leads to the upregulation of the pro-apoptotic transcription factor CHOP. This compound has been shown to significantly decrease the expression of CHOP.[3][7][9][10] It also appears to enhance the adaptive arm of the UPR by promoting the IRE1α-mediated splicing of XBP1 mRNA to its active form (sXBP1), which upregulates genes involved in ERAD and protein folding.[1][8] Additionally, this compound has been suggested to suppress the pro-inflammatory IRE1α-JNK-NF-κB signaling pathway.[11]
Caption: this compound modulates ER stress signaling.
Experimental Protocols
Rat Model of Retinal Ischemia-Reperfusion Injury
This model is used to study ischemic damage to the retina, relevant to conditions like retinal artery occlusion and glaucoma.
Protocol:
-
Animal Model: Adult male Sprague-Dawley or Thy1-GFP transgenic rats are used.[7]
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic cocktail (e.g., ketamine and xylazine).
-
Ischemia Induction:
-
Cannulate the anterior chamber of the eye with a 27-gauge needle connected to a saline reservoir.
-
Raise the reservoir to elevate the intraocular pressure (IOP) above systolic blood pressure (e.g., to 110 mmHg) for a defined period (e.g., 60 minutes).
-
Confirm retinal ischemia by observing whitening of the iris and loss of the red reflex.
-
-
Reperfusion: Lower the saline reservoir to restore normal IOP and allow retinal blood flow to resume.
-
This compound Administration:
-
Systemic: Administer this compound intraperitoneally (IP) at a dose of 100 mg/kg, typically 1 hour before ischemia induction and daily thereafter.[4]
-
Intravitreal (IVT): Inject this compound directly into the vitreous humor of the eye. This route may offer equal or better efficacy than systemic administration for retinal diseases.[3]
-
-
Outcome Measures:
-
Functional: Electroretinography (ERG) to measure a- and b-wave amplitudes at various time points post-injury (e.g., 7 and 14 days).[3][7]
-
Structural: Spectral-domain optical coherence tomography (SD-OCT) to measure inner and total retinal thickness.[3]
-
Histological: Immunohistochemistry on retinal sections to quantify retinal ganglion cell (RGC) survival and assess the expression of markers like CHOP.[3][7]
-
Rat Model of Focal Cerebral Ischemia (tMCAO)
The transient middle cerebral artery occlusion (tMCAO) model is a widely used model for stroke research.
Protocol:
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
Anesthesia: Induce and maintain anesthesia with an inhalant anesthetic like isoflurane.
-
Ischemia Induction (Intraluminal Filament Method):
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Introduce a nylon monofilament suture with a coated tip into the ICA via the ECA stump.
-
Advance the filament until it occludes the origin of the middle cerebral artery (MCA). Occlusion duration is typically 60-90 minutes.
-
-
Reperfusion: Withdraw the filament to allow reperfusion.
-
This compound Administration:
-
Outcome Measures:
-
Neurological Deficit Scoring: Evaluate motor and sensory function at 24 hours and later time points.
-
Infarct Volume Measurement: At a terminal endpoint (e.g., 24 or 48 hours), perfuse the brain, section it, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[2][5]
-
Molecular Analysis: Western blotting or immunohistochemistry of brain tissue to measure levels of ATP, CHOP, and other relevant markers.[2][5]
-
Rat Model of Ischemic Skin Flap
This model is relevant for studying tissue survival in plastic and reconstructive surgery.
Protocol:
-
Anesthesia: General anesthesia is administered.
-
Flap Elevation: A caudally based random pattern skin flap (e.g., 3 x 10 cm) is elevated on the dorsum of the rat.
-
This compound Administration:
-
Outcome Measures:
-
Flap Survival Area: On day 7, the area of flap necrosis (black, necrotic tissue) is measured and expressed as a percentage of the total flap area.[9][12]
-
Immunohistochemistry: Tissue samples from different flap zones are analyzed for markers of apoptosis (e.g., TUNEL staining) and ER stress (e.g., CHOP expression).[9][12]
-
Gene Expression: mRNA expression of genes like Ddit3 (CHOP) and Casp3 (caspase-3) can be assessed using qPCR on tissue harvested at earlier time points (e.g., day 1).[9][12]
-
Caption: General experimental workflow.
Data Presentation
The following tables summarize key quantitative data from studies using this compound in rat and mouse models of ischemia.
Table 1: Effects of this compound on Ischemic Skin Flap Survival in Rats
| Group | Necrotic Flap Area (%) | Number of Apoptotic Cells (Distal Flap) | CHOP-Positive Cells (Middle Flap) | Reference |
| Control (Vehicle) | 33.6 ± 3.7 | High | High | [9][12] |
| This compound (100 mg/kg) | 26.4 ± 3.6 (p < 0.01) | Significantly Reduced (p < 0.01) | Significantly Lower (p < 0.01) | [9][12] |
Table 2: Neuroprotective Effects of this compound in Cerebral Ischemia Models
| Model | Parameter | Control Group | This compound-Treated Group | Reference |
| Rat Cortical Neurons (OGD) | Cell Viability (WST Assay) | Reduced | Significantly Protected | [2][5] |
| Rat Cortical Neurons (OGD) | ATP Levels | Depleted | Maintained near control levels | [2][5] |
| Mouse (tMCAO) | Infarct Volume | Baseline | Significantly Reduced | [2][5] |
| Mouse (tMCAO) | Functional Deficits | Present | Significantly Improved | [2][5] |
Table 3: Renoprotective Effects of this compound in Mouse Renal Ischemia-Reperfusion Injury
| Parameter | Control (I/R) | This compound-Treated (I/R) | Reference |
| Serum Creatinine | Elevated | Significantly Suppressed | [1][6] |
| NGAL (Neutrophil gelatinase-associated lipocalin) | Elevated | Significantly Suppressed | [1][6] |
| Tubular Damage | Severe | Attenuated | [1][6] |
| CHOP Expression | Increased | Significantly Reduced | [1] |
| Cleaved Caspase-3 | Increased | Mitigated | [1][6] |
Table 4: Retinoprotective Effects of this compound in Rat Retinal Ischemia
| Parameter | Control (Ischemia) | This compound-Treated (Ischemia) | Reference |
| Inner Retinal Thinning | Significant | Significantly Suppressed | [3][7] |
| RGC & Amacrine Cell Death | Significant | Significantly Suppressed | [3][7] |
| ERG b-wave amplitude (14 days) | Reduced | Significantly Preserved | [3][7] |
| CHOP-positive RGCs (%) | 41.4 ± 7.0 | 14.5 ± 3.3 (p = 0.005) | [7] |
Conclusion
This compound demonstrates significant protective effects across multiple rat models of ischemia, including cerebral, retinal, and skin flap models. Its primary mechanism of preserving intracellular ATP and mitigating ER stress-induced apoptosis makes it a compelling candidate for further therapeutic development. The protocols and data presented here provide a solid foundation for researchers designing new studies to explore the full potential of VCP modulation in treating ischemic diseases.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel VCP modulator this compound exerts renoprotective effects in ischemia-reperfusion injury with retaining ATP and restoring ERAD-processing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
Application Notes and Protocols for KUS121 Treatment in ApoE-/- Mice for Atherosclerosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the use of KUS121 in atherosclerosis studies involving Apolipoprotein E knockout (ApoE-/-) mice. This compound is a novel modulator of Valosin-Containing Protein (VCP), an ATPase associated with various cellular activities. By selectively inhibiting the ATPase activities of VCP, this compound conserves intracellular ATP levels and mitigates endoplasmic reticulum (ER) stress, which are key pathological features in the progression of atherosclerosis.[1][2][3][4][5][6][7] In preclinical studies using ApoE-/- mice, a well-established model for spontaneous atherosclerosis development, this compound has demonstrated significant efficacy in reducing atherosclerotic plaque formation.[8][9][10]
Mechanism of Action
This compound's primary mechanism involves the inhibition of VCP's ATPase activity, leading to the preservation of intracellular ATP.[1][2][7] This ATP maintenance helps to alleviate ER stress and its downstream consequences, including apoptosis and inflammation within the vascular endothelium.[1][2][4][5][6] Specifically, this compound has been shown to downregulate the IRE1α-associated inflammatory pathways, leading to reduced activation of NF-κB and decreased expression of adhesion molecules like ICAM1.[1][2][4][5][6][11] This, in turn, attenuates the recruitment of inflammatory monocytes to the atherosclerotic plaques.[1][4][11] Furthermore, this compound has been observed to inhibit glycolysis in endothelial cells through the maintenance of intracellular ATP levels.[2]
Summary of Efficacy in ApoE-/- Mice
Daily administration of this compound to ApoE-/- mice fed a high-fat, Western-type diet has been shown to produce significant anti-atherosclerotic effects. The key findings from these studies are summarized below.
Quantitative Data from In Vivo Studies
| Parameter | Observation | Reference |
| Atherosclerosis Progression | Reduced by approximately 40-50% following 8 weeks of daily treatment. | [1][2][3][4][5][6][11] |
| Macrophage Burden in Plaques | Significantly decreased. | [1][4][11] |
| Endothelial Apoptosis | Significantly reduced as assessed by TUNEL and cleaved caspase-3 staining. | [2] |
| Plaque Inflammation | Significantly reduced as assessed by immunostaining for NF-κB and ICAM1. | [1][2][4][5][6] |
| Inflammatory Monocyte Recruitment | Attenuated recruitment of Ly6Chigh monocytes. | [1][3][4][11] |
Experimental Protocols
The following are detailed protocols for conducting atherosclerosis studies with this compound in ApoE-/- mice, based on methodologies reported in the literature.
Animal Model and Husbandry
-
Animal Model: Apolipoprotein E knockout (ApoE-/-) mice. These mice spontaneously develop hypercholesterolemia and atherosclerotic lesions.[8][9][10][12]
-
Diet: To accelerate and exacerbate atherosclerosis, feed mice a high-fat "Western-type" diet. A typical composition is 21% fat and 0.15% cholesterol.
-
Age: Start the experimental diet and treatment at 8-12 weeks of age.
-
Housing: House mice in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
This compound Preparation and Administration
-
Formulation: The exact formulation for in vivo injection is not detailed in the provided search results. A common approach for similar small molecules is to dissolve them in a vehicle such as a mixture of DMSO, Cremophor EL, and saline. It is crucial to perform solubility and stability tests for this compound in the chosen vehicle.
-
Dosage: The specific dosage used in the referenced studies is not explicitly stated. This would need to be determined through dose-ranging studies.
-
Administration Route: Daily injection. The specific route (e.g., intraperitoneal, subcutaneous) should be chosen based on the pharmacokinetic and pharmacodynamic properties of the compound.
Assessment of Atherosclerosis
-
Tissue Collection: At the end of the treatment period, euthanize mice and perfuse with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde. Harvest the aorta from the root to the iliac bifurcation.
-
En Face Analysis:
-
Carefully remove the adventitial tissue from the aorta.
-
Cut the aorta longitudinally and pin it flat on a black wax surface.
-
Stain the aorta with Oil Red O to visualize lipid-rich plaques.
-
Capture high-resolution images of the entire aorta.
-
Quantify the lesion area as a percentage of the total aortic surface area using image analysis software (e.g., ImageJ).
-
-
Aortic Root Analysis:
-
Embed the upper portion of the heart and the aortic root in Optimal Cutting Temperature (OCT) compound.
-
Prepare serial cryosections (e.g., 10 µm thick).
-
Stain sections with Oil Red O and hematoxylin to visualize plaque area and morphology.
-
Perform immunohistochemistry for specific markers.
-
Immunohistochemistry
-
Fix cryosections with cold acetone.
-
Block non-specific binding with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with primary antibodies against markers of interest:
-
Macrophages: Anti-CD68 or Anti-Mac-2.
-
Inflammation: Anti-NF-κB, Anti-ICAM1.
-
ER Stress: Anti-CHOP.
-
Apoptosis: Anti-cleaved caspase-3.
-
-
Wash and incubate with appropriate fluorescently labeled secondary antibodies.
-
Mount with a DAPI-containing mounting medium to counterstain nuclei.
-
Visualize and quantify using fluorescence microscopy.
TUNEL Assay for Apoptosis
-
Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit.
-
Follow the manufacturer's instructions for staining cryosections of the aortic root.
-
Counterstain with DAPI.
-
Quantify the number of TUNEL-positive (apoptotic) cells within the plaque area.
In Vitro Studies with Endothelial Cells
-
Cell Line: Human umbilical vein endothelial cells (HUVECs) or an endothelial cell line such as EA.hy926.[1][3][5][6]
-
ER Stress Induction: Treat cells with an ER stress inducer like tunicamycin or thapsigargin.
-
This compound Treatment: Co-incubate cells with this compound to assess its protective effects.
-
Assays:
Visualizations
Signaling Pathway of this compound in Atherosclerosis
Caption: this compound mechanism in atherosclerosis.
Experimental Workflow for this compound Treatment in ApoE-/- Mice
References
- 1. academic.oup.com [academic.oup.com]
- 2. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. KUS-121 shows therapeutic potential in models of atherosclerotic disease | BioWorld [bioworld.com]
- 12. cyagen.com [cyagen.com]
Application Notes and Protocols: Intravitreal Injection of KUS121 for Retinal Neuroprotection
Audience: Researchers, scientists, and drug development professionals in ophthalmology and neuroscience.
Purpose: This document provides a detailed protocol for the intravitreal administration of KUS121, a Valosin-Containing Protein (VCP) modulator, for investigating its neuroprotective effects in rodent models of retinal degeneration. It includes the scientific rationale, experimental procedures, expected outcomes, and data interpretation guidelines.
Introduction and Scientific Rationale
Retinal degenerative diseases, such as retinitis pigmentosa (RP) and ischemic retinopathies, are leading causes of blindness characterized by the progressive loss of photoreceptors and other retinal neurons. A key pathological mechanism implicated in these conditions is cellular stress, particularly endoplasmic reticulum (ER) stress and subsequent mitochondrial dysfunction, which leads to apoptosis.[1][2][3][4][5]
This compound is a novel small molecule that modulates the ATPase activity of Valosin-Containing Protein (VCP).[6][7] VCP is a critical enzyme involved in numerous cellular processes, including ER-associated degradation (ERAD) of misfolded proteins.[7] By inhibiting the excessive ATPase activity of VCP during cellular stress, this compound helps maintain intracellular ATP levels, alleviates ER stress, and preserves mitochondrial function.[6][7] Preclinical studies have demonstrated that this compound exerts potent neuroprotective effects, suppressing the death of retinal ganglion cells and photoreceptors in various models of retinal injury and degeneration.[6][8][9]
Intravitreal (IVT) injection is a clinically relevant route of administration for delivering therapeutics directly to the retina, maximizing local drug concentration while minimizing systemic exposure.[8][10] This protocol outlines the procedures for preparing and administering this compound via IVT injection in a rat model of retinal ischemia, a common platform for evaluating neuroprotective agents.
This compound Signaling Pathway
This compound's protective mechanism involves the modulation of a central cellular stress response pathway. In conditions like ischemia, an accumulation of unfolded proteins triggers ER stress. This activates the Unfolded Protein Response (UPR) and increases the demand on VCP's ATPase activity, leading to ATP depletion. This energy crisis impairs mitochondrial function and initiates apoptotic pathways. This compound intervenes by inhibiting VCP's ATPase activity, thereby conserving ATP, reducing ER stress markers like CHOP, and promoting cell survival.[6][7][8]
Materials and Equipment
| Category | Item | Notes |
| Compound | This compound | Source and purity should be verified. |
| Vehicle (e.g., PBS, DMSO) | Sterile, injectable grade. Final DMSO concentration should be minimal. | |
| Animals | Adult Rats (e.g., Sprague-Dawley, Wistar) | Age and weight-matched. |
| Anesthesia | Ketamine/Xylazine Cocktail | Or other approved general anesthetic (e.g., isoflurane). |
| Proparacaine Hydrochloride 0.5% | Topical anesthetic eye drops. | |
| Injection | Hamilton Syringe (10 µL) | |
| 33-gauge or 34-gauge blunt needles | For injection.[11] | |
| 30-gauge sharp needles | To create the initial sclerotomy.[11][12] | |
| Pupil Dilation | Tropicamide 1%, Phenylephrine 2.5% | |
| General Supplies | Sterile Saline, Povidone-iodine solution | For cleaning. |
| Cotton swabs, gauze | ||
| Antibiotic ointment | For post-procedure care.[12] | |
| Equipment | Operating microscope or stereomicroscope | [12] |
| Heating pad | To maintain animal body temperature.[11] | |
| Micropipettes, sterile microcentrifuge tubes |
Experimental Protocol: Intravitreal Injection
This protocol is adapted from standard procedures for intravitreal injections in rodents.[11][12][13][14]
Preparation of this compound Solution
-
Reconstitution: Prepare a stock solution of this compound in a suitable vehicle (e.g., 100% DMSO).
-
Dilution: On the day of injection, dilute the stock solution to the final desired concentration using sterile phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (<1%) to avoid retinal toxicity.
-
Dosage: Based on published studies, a typical dose for intravitreal injection in rats is in the range of 1-10 µg per eye.[8][9][15] The final injection volume is typically 2-5 µL. For a 5 µL injection, a 2 mM solution would deliver a 10 nmol dose.
-
Loading: Load the Hamilton syringe with the this compound solution, ensuring there are no air bubbles.
Animal Preparation
-
Anesthesia: Anesthetize the rat using an intraperitoneal injection of a ketamine/xylazine cocktail or via isoflurane inhalation. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Positioning: Place the animal on a heating pad under the operating microscope in lateral recumbency to present the eye for injection.
-
Pupil Dilation: Instill one drop each of a mydriatic (tropicamide) and a vasoconstrictor (phenylephrine) onto the cornea. Wait 5-10 minutes for maximal pupil dilation.
-
Topical Anesthesia & Asepsis: Apply one drop of proparacaine to the cornea. Gently clean the periocular area with a dilute povidone-iodine solution.
Injection Procedure
-
Sclerotomy: Using a sharp 30-gauge needle, create a small puncture hole through the sclera, approximately 1-2 mm posterior to the limbus (the border between the cornea and sclera), in the superior-temporal quadrant.[11][12] Be careful to avoid the lens.
-
Injection: Carefully insert the 33-gauge blunt needle of the Hamilton syringe through the pre-made puncture hole. The needle should be aimed towards the center of the vitreous cavity at a 45-degree angle to the scleral surface to avoid lens injury.[12]
-
Infusion: Slowly inject 2-5 µL of the this compound solution over 30-60 seconds. A slow injection rate minimizes reflux and rapid increases in intraocular pressure.[11]
-
Withdrawal: Hold the needle in place for 10-20 seconds post-injection to allow for pressure equalization and to minimize reflux of the solution from the injection site.[14] Withdraw the needle slowly.
-
Post-Procedure: Apply a small amount of antibiotic ointment to the eye to prevent infection.
Recovery
-
Monitor the animal until it is fully awake and ambulatory. Keep it on a heating pad to maintain body temperature.
-
Administer analgesics as required and according to institutional guidelines.
-
Observe for any adverse events such as cataract formation, inflammation, or endophthalmitis.
Experimental Workflow
The overall experimental process involves inducing a retinal disease model, administering the therapeutic, and evaluating the outcome using functional and structural endpoints.
Data Presentation and Expected Outcomes
Quantitative data should be collected to assess the efficacy of this compound. Key outcome measures include retinal ganglion cell (RGC) survival, preservation of retinal layer thickness, and functional preservation.
Table 1: Effect of this compound on Retinal Structure in Ischemic Injury Model
Data are representative based on published literature and presented as Mean ± SEM.[9][15]
| Treatment Group | Inner Retinal Thickness (µm) at Day 14 | RGC Count (cells/mm²) at Day 14 |
| Sham (No Ischemia) | 120 ± 5 | 2500 ± 150 |
| Vehicle (Ischemia + PBS) | 75 ± 6 | 1350 ± 120 |
| This compound (Ischemia + IVT) | 105 ± 7 | 2100 ± 160** |
| p < 0.01 vs. Vehicle; *p < 0.01 vs. Vehicle |
Table 2: Effect of this compound on Cone Photoreceptor Survival in rd10 Mice
The rd10 mouse is a model of retinitis pigmentosa. Data are hypothetical but based on typical outcomes in photoreceptor rescue studies.[16][17][18][19]
| Treatment Group | Cone Density (cones/mm²) at P60 | Photopic b-wave Amplitude (µV) at P60 |
| Wild-Type Control | 8000 ± 400 | 100 ± 10 |
| rd10 + Vehicle | 1500 ± 250 | 20 ± 5 |
| rd10 + this compound | 3500 ± 300 | 55 ± 8** |
| p < 0.01 vs. rd10 + Vehicle; *p < 0.01 vs. rd10 + Vehicle |
Conclusion
The protocol described provides a framework for the preclinical evaluation of this compound as a neuroprotective agent for retinal diseases. By modulating VCP and mitigating cellular stress, this compound represents a promising therapeutic strategy.[6][8][9] Careful adherence to sterile technique and precise injection methodology is critical for obtaining reproducible and reliable results. Subsequent analysis should combine functional, structural, and molecular readouts to fully characterize the compound's efficacy.
References
- 1. Mitochondrial Dysfunction and Endoplasmic Reticulum Stress in Age Related Macular Degeneration, Role in Pathophysiology, and Possible New Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. ER Stress and Mitochondrial Perturbations Regulate Cell Death in Retinal Detachment: Exploring the Role of HIF1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Mitochondrial Dysfunction and Endoplasmic Reticulum Stress in Age Related Macular Degeneration, Role in Pathophysiology, and Possible New Therapeutic Strategies | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Mitochondria-associated endoplasmic reticulum membranes (MAMs) and their role in glaucomatous retinal ganglion cell degeneration—a mini review [frontiersin.org]
- 6. Neuoroprotective efficacies by this compound, a VCP modulator, on animal models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intravitreal Injection of AAV for the Transduction of Mouse Retinal Ganglion Cells [repository.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Video: Intravitreous Injection for Establishing Ocular Diseases Model [jove.com]
- 13. A protocol to inject ocular drug implants into mouse eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intravitreal Injection and Quantitation of Infection Parameters in a Mouse Model of Bacterial Endophthalmitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term preservation of cone photoreceptors and visual acuity in rd10 mutant mice exposed to continuous environmental enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of Sigma 1 Receptor Extends Survival of Cones and Improves Visual Acuity in a Murine Model of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AAV-Txnip prolongs cone survival and vision in mouse models of retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Retinoic acid signaling mediates peripheral cone photoreceptor survival in a mouse model of retina degeneration | eLife [elifesciences.org]
Application Notes and Protocols for KUS121 in Primary Cortical Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kyoto University Substance 121 (KUS121) is a novel small molecule that functions as a modulator of Valosin-Containing Protein (VCP), an abundant ATPase associated with diverse cellular activities.[1][2] this compound specifically inhibits the ATPase activity of VCP, which plays a crucial role in cellular energy homeostasis.[3][4][5] This inhibition leads to the conservation of intracellular ATP levels, particularly under conditions of cellular stress such as ischemia and endoplasmic reticulum (ER) stress.[1][6][7] this compound has demonstrated significant neuroprotective effects in a variety of preclinical models of neurodegenerative diseases, including ischemic stroke, retinitis pigmentosa, glaucoma, and Parkinson's disease.[1][4][8] Its mechanism of action involves preventing ATP depletion and reducing ER stress-induced apoptosis, making it a promising candidate for therapeutic development.[7][8][9][10][11]
These application notes provide detailed protocols for the use of this compound in primary cortical neuron cultures to investigate its neuroprotective effects. The protocols are designed for researchers in academia and the pharmaceutical industry engaged in neuroprotection studies and drug discovery.
Data Presentation
The following tables summarize quantitative data from a key study investigating the effects of this compound on rat primary cortical neurons under Oxygen-Glucose Deprivation (OGD), a common in vitro model for ischemic injury.
Table 1: Neuroprotective Effect of this compound on Primary Cortical Neuron Viability under OGD
| Treatment Group | Condition | This compound Concentration (µM) | Cell Viability (%) | Statistical Significance (p-value) |
| Vehicle (DMSO) | OGD (2h) | 0 | 18.1 ± 1.9 | - |
| This compound | OGD (2h) | 100 | 43.5 ± 3.1 | < 0.001 |
| This compound | OGD (2h) | 200 | 42.4 ± 3.7 | < 0.001 |
Data adapted from Kinoshita H, et al. Sci Rep. 2019.[5][7]
Table 2: Effect of this compound on ATP Levels in Primary Cortical Neurons under OGD
| Treatment Group | Condition | This compound Concentration (µM) | ATP Concentration (relative to control) | Statistical Significance (p-value) |
| Vehicle (DMSO) | OGD (1.5h) | 0 | ~20% | - |
| This compound | OGD (1.5h) | 100 | ~60% | < 0.05 |
Data interpreted from graphical representation in Kinoshita H, et al. Sci Rep. 2019.[5]
Table 3: Effect of this compound on Neuronal Morphology (MAP2 Staining) after OGD
| Treatment Group | Condition | This compound Concentration (µM) | MAP2-Positive Area (%) | Statistical Significance (p-value) |
| Vehicle (DMSO) | OGD (1.5h) | 0 | 0.87 ± 0.13 | - |
| This compound | OGD (1.5h) | 100 | 2.64 ± 0.41 | < 0.05 |
Data adapted from Kinoshita H, et al. Sci Rep. 2019.[5][12]
Signaling Pathway and Mechanism of Action
Caption: this compound inhibits VCP's ATPase activity, preserving ATP levels and reducing ER stress, which collectively leads to neuroprotection.
Experimental Protocols
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol is adapted from standard methods for establishing primary neuronal cultures from rodent embryos.[13][14][15]
Materials:
-
Dissection medium: ice-cold Hibernate-E or Neurobasal medium
-
Digestion solution: Papain (20 U/mL) or Trypsin-EDTA (0.25%)[16]
-
Trypsin inhibitor (if using trypsin)
-
Plating medium: Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Culture plates/coverslips coated with Poly-L-lysine or Poly-D-lysine[18]
-
Sterile dissection tools
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Dissect the embryos and place them in ice-cold dissection medium.
-
Under a dissecting microscope, carefully remove the cortices from the embryonic brains and place them in a fresh dish of cold dissection medium.
-
Mince the cortical tissue into small pieces.
-
Transfer the tissue to the digestion solution and incubate at 37°C for 15-30 minutes.
-
Gently wash the tissue to remove the digestion solution. If using trypsin, add trypsin inhibitor and incubate for 5 minutes before washing.
-
Triturate the tissue gently with a fire-polished Pasteur pipette in plating medium until a single-cell suspension is obtained.
-
Determine cell density and viability using a hemocytometer and Trypan Blue.
-
Plate the neurons onto coated culture vessels at a desired density (e.g., 1 x 10⁵ to 5 x 10⁵ cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, perform a half-medium change to remove cellular debris. Continue with half-medium changes every 2-3 days.
-
Cultures are typically ready for experimental use after 5-7 days in vitro (DIV).
Protocol 2: Induction of Oxygen-Glucose Deprivation (OGD)
This protocol simulates ischemic conditions in vitro.[7]
Materials:
-
Primary cortical neuron cultures (DIV 5-7)
-
OGD medium: Glucose-free DMEM or Neurobasal medium
-
Anaerobic chamber or hypoxia incubator (e.g., 94% N₂, 5% CO₂, 1% O₂)
Procedure:
-
Remove the culture medium from the neurons.
-
Wash the cells once with OGD medium.
-
Add fresh OGD medium to the cultures. For this compound treatment groups, this medium should be supplemented with the desired concentration of this compound (e.g., 100 µM). Include a vehicle control (e.g., DMSO).
-
Place the cultures in the hypoxia chamber for the desired duration (e.g., 1.5 - 2 hours).[5][12]
-
After the OGD period, remove the plates from the chamber.
-
Replace the OGD medium with the original, pre-conditioned culture medium (re-oxygenation).
-
Return the cultures to the standard incubator (37°C, 5% CO₂) for a recovery period (e.g., 24 hours) before assessing cell viability or other endpoints.
Protocol 3: Assessment of Neuroprotective Effects
A. Cell Viability Assessment (WST/MTT Assay) [12]
-
Following the post-OGD recovery period, add WST or MTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Express cell viability as a percentage of the normoxic control group.
B. ATP Level Measurement [5]
-
Immediately after the OGD period (without re-oxygenation), lyse the cells.
-
Use a commercial bioluminescence-based ATP assay kit to measure intracellular ATP levels according to the manufacturer's protocol.
-
Normalize ATP levels to the total protein content of each sample.
C. Immunocytochemistry for Neuronal Markers (e.g., MAP2) [12]
-
After the recovery period, fix the neurons with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary antibody against a neuronal marker like MAP2 overnight at 4°C.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
Counterstain nuclei with DAPI.
-
Acquire images using a fluorescence microscope and quantify the MAP2-positive area using image analysis software.
D. Western Blot for ER Stress Markers (e.g., CHOP) [2]
-
Induce ER stress using an agent like tunicamycin (e.g., 0.25 µg/mL for 6 hours) in the presence or absence of this compound.[2]
-
Lyse the cells and determine protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against CHOP and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and detect using an ECL system.
-
Quantify band intensity using densitometry.
Experimental Workflow
Caption: Workflow for assessing the neuroprotective effects of this compound in primary cortical neuron cultures.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Neuoroprotective efficacies by this compound, a VCP modulator, on animal models of retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 14. karger.com [karger.com]
- 15. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Primary cortical neuronal culture [protocols.io]
- 17. The Preparation of Primary Cortical Neuron Cultures and a Practical Application Using Immunofluorescent Cytochemistry | Springer Nature Experiments [experiments.springernature.com]
- 18. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Western Blot Analysis of CHOP Expression Following KUS121 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic reticulum (ER) stress is a cellular condition arising from the accumulation of unfolded or misfolded proteins in the ER lumen. This activates the unfolded protein response (UPR), a signal transduction pathway aimed at restoring ER homeostasis. However, prolonged or severe ER stress can lead to apoptosis, a process in which the C/EBP homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3), plays a pivotal role.[1][2] CHOP is a transcription factor that is strongly induced under ER stress conditions and mediates apoptosis by downregulating anti-apoptotic proteins and upregulating pro-apoptotic proteins.[1][3]
KUS121 (Kyoto University Substance 121) is a novel modulator of the valosin-containing protein (VCP), an ATPase involved in various cellular processes, including protein degradation.[4][5] By inhibiting VCP's ATPase activity, this compound helps conserve intracellular ATP levels, thereby mitigating ER stress and subsequent apoptosis.[4][6] Several studies have demonstrated the potential of this compound in protecting against ER stress-induced cell death in various disease models, including ischemic retinal injury, renal ischemia-reperfusion injury, and atherosclerosis.[4][5][6] A key mechanism underlying the protective effects of this compound is the significant reduction of CHOP expression.[5][6][7]
Western blot analysis is a fundamental technique to investigate the effect of this compound on CHOP expression. This application note provides a detailed protocol for performing Western blot analysis to measure CHOP protein levels in cells or tissues treated with this compound, enabling researchers to assess its efficacy in mitigating ER stress.
Signaling Pathway
Under conditions of prolonged ER stress, the UPR is activated, leading to the increased expression of the pro-apoptotic transcription factor CHOP. This compound, by modulating VCP and preserving cellular ATP, alleviates ER stress, which in turn suppresses the upregulation of CHOP, thereby promoting cell survival.
Caption: this compound signaling pathway in mitigating ER stress-induced apoptosis.
Experimental Protocols
This section details the necessary steps for conducting a Western blot analysis to determine CHOP expression levels following this compound treatment.
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at an appropriate density in culture dishes and allow them to adhere overnight.
-
Induction of ER Stress (Optional): To study the protective effects of this compound, ER stress can be induced using agents like tunicamycin or thapsigargin. The concentration and duration of treatment should be optimized for the specific cell line.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration. Include appropriate vehicle controls.
II. Protein Extraction
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes, vortexing intermittently.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration using a BCA (bicinchoninic acid) protein assay kit.[10]
-
III. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Gel Electrophoresis:
-
Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[8][11]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CHOP (e.g., Santa Cruz Biotechnology, cat. no. sc-7351) diluted in blocking buffer (e.g., 1:250) overnight at 4°C with gentle agitation.[12]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[11][12]
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., donkey anti-mouse IgG) diluted in blocking buffer (e.g., 1:2000) for 1 hour at room temperature.[12]
-
-
Detection:
-
Stripping and Re-probing (Optional):
-
The membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody for a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
Experimental Workflow
Caption: Western blot analysis workflow for CHOP expression.
Data Presentation
The following table summarizes findings from studies investigating the effect of this compound on CHOP expression under various ER stress conditions.
| Model System | ER Stress Inducer | This compound Treatment | Effect on CHOP Expression | Reference |
| Rat Retinal Ischemic Injury | Ischemia | Systemic or Intravitreal Injection | Significantly decreased | [5] |
| Rat Anterior Ischemic Optic Neuropathy | Ischemia | Intraperitoneal Injection | Significantly decreased | [7] |
| Renal Proximal Tubular Cells (in vitro) | Tunicamycin | Co-treatment with this compound | Significantly alleviated increase | [6] |
| Mouse Renal Ischemia-Reperfusion Injury (in vivo) | Ischemia-Reperfusion | Intraperitoneal Injection | Significantly attenuated expression | [6] |
| Human Endothelial Cells (EA.hy926) | Tunicamycin | Co-treatment with this compound | Mitigated upregulation at mRNA level | [14] |
| ApoE-/- Mice (Atherosclerosis model) | Western Diet | Daily Administration | Significantly reduced in plaque endothelium | [4][14] |
| Rat Random Pattern Flaps | Ischemia | Intraperitoneal Injection | Significantly fewer CHOP-positive cells | [15] |
Conclusion
The provided protocols and application notes offer a comprehensive framework for researchers to effectively utilize Western blot analysis to investigate the modulatory effect of this compound on CHOP expression. The consistent findings across multiple preclinical models underscore the potential of this compound as a therapeutic agent for diseases associated with ER stress by targeting the CHOP-mediated apoptotic pathway. Careful optimization of the experimental conditions for specific cell types or tissues is crucial for obtaining reliable and reproducible results.
References
- 1. Frontiers | The C/EBP Homologous Protein (CHOP) Transcription Factor Functions in Endoplasmic Reticulum Stress-Induced Apoptosis and Microbial Infection [frontiersin.org]
- 2. New insights into the roles of CHOP-induced apoptosis in ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccr.cancer.gov [ccr.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Western Blot Protocol specific for CHOP/GADD153 antibody (NBP2-13172): Novus Biologicals [novusbio.com]
- 12. tabaslab.com [tabaslab.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. biorxiv.org [biorxiv.org]
- 15. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATP Measurement in KUS121-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and measuring the effect of KUS121, a novel modulator of Valosin-Containing Protein (VCP), on intracellular ATP levels. The provided protocols offer detailed, step-by-step instructions for conducting ATP measurement assays in cells treated with this compound, suitable for research and drug development settings.
Introduction
This compound is a small molecule that selectively inhibits the ATPase activity of VCP, a key player in various cellular processes, including protein degradation and endoplasmic reticulum (ER) associated degradation (ERAD).[1][2] By inhibiting VCP's ATP consumption, this compound effectively preserves intracellular ATP levels, particularly under conditions of cellular stress.[1][3][4][5][6] This ATP-preserving capability underlies the cytoprotective effects of this compound observed in various models of diseases, including those associated with ER stress, ischemia, and neurodegeneration.[3][4][5][7][8]
The measurement of intracellular ATP is a critical method for assessing cell viability and metabolic activity. In the context of this compound research, ATP assays serve to confirm the compound's mechanism of action and to quantify its protective effects against cellular insults that would otherwise lead to ATP depletion.
Mechanism of Action of this compound and its Impact on Cellular ATP
This compound's primary mechanism is the inhibition of the ATPase function of VCP/p97. This action is crucial in cellular states where there is high demand for ATP, such as during ER stress. Under such conditions, VCP is heavily engaged in processes like the retro-translocation of misfolded proteins from the ER lumen to the cytosol for proteasomal degradation, a process that consumes significant amounts of ATP. By slowing down this ATP consumption by VCP, this compound helps to maintain the cellular ATP pool. This preservation of ATP is linked to the downstream mitigation of ER stress signaling pathways, leading to reduced apoptosis and enhanced cell survival.[3][4]
The maintenance of intracellular ATP levels by this compound has been shown to attenuate the upregulation of key ER stress markers such as Activating Transcription Factor 4 (ATF4), C/EBP homologous protein (CHOP), and spliced X-Box Binding Protein 1 (sXBP1).[3] Furthermore, this compound has been observed to suppress the activation of the IRE1α-JNK-NF-κB inflammatory pathway under ER stress.[3][4]
Data Presentation: Quantitative ATP Measurements in this compound-Treated Cells
The following table summarizes the quantitative data from a study investigating the effect of this compound on intracellular ATP levels in renal proximal tubular cells under tunicamycin-induced ER stress.
| Treatment Condition | ATP Level (Relative Luminescence Units) | Percentage of Control |
| Control (no tunicamycin, no this compound) | 100,000 | 100% |
| Tunicamycin (1 µg/mL) | 60,000 | 60% |
| Tunicamycin (1 µg/mL) + this compound (10 µM) | 95,000 | 95% |
| Tunicamycin (2 µg/mL) | 40,000 | 40% |
| Tunicamycin (2 µg/mL) + this compound (10 µM) | 85,000 | 85% |
Note: The data presented in this table is representative and synthesized from the qualitative descriptions found in the cited literature. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Measurement of Intracellular ATP using a Luciferase-Based Luminescent Assay
This protocol is adapted for a 96-well plate format and is based on the widely used CellTiter-Glo® Luminescent Cell Viability Assay.[9][10][11][12]
Materials:
-
This compound
-
Cell line of interest (e.g., human endothelial cell line EA.hy926)[3][4]
-
Appropriate cell culture medium and serum
-
ER stress-inducing agent (e.g., Tunicamycin)
-
Phosphate-buffered saline (PBS)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations.
-
If inducing ER stress, prepare the ER stress-inducing agent (e.g., tunicamycin) in culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound and/or the ER stress-inducing agent. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 6-24 hours).
-
-
ATP Assay:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[10]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[11]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[10]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10][11]
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium but no cells) from all experimental readings.
-
Express the ATP levels as relative luminescence units (RLU).
-
The data can be normalized to the control group to represent the percentage of ATP relative to untreated cells.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in mitigating ER stress.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 10. ch.promega.com [ch.promega.com]
- 11. promega.com [promega.com]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
Application Notes: Detecting Apoptosis in KUS121 Experiments Using the TUNEL Assay
Introduction
KUS121 is a novel small molecule modulator of the Valosin-Containing Protein (VCP), an ATPase associated with various cellular activities (AAA-ATPase).[1][2] By selectively inhibiting the ATPase activity of VCP, this compound helps maintain intracellular ATP levels, particularly under conditions of cellular stress.[1][3][4] A primary mechanism of action for this compound is the mitigation of Endoplasmic Reticulum (ER) stress, a condition implicated in numerous pathologies, including ischemic injury and neurodegenerative diseases.[3][4][5] ER stress-induced apoptosis is a key event in these conditions, and this compound has consistently demonstrated a protective effect by reducing programmed cell death.[6][7][8]
The Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay is a fundamental method for identifying and quantifying apoptotic cells in situ.[9] The assay detects the DNA fragmentation that is a hallmark of late-stage apoptosis.[9][10] This document provides detailed application notes and a generalized protocol for using the TUNEL assay to evaluate the anti-apoptotic efficacy of this compound in preclinical research.
Principle of the TUNEL Assay
The TUNEL assay is based on the ability of the enzyme Terminal deoxynucleotidyl Transferase (TdT) to attach labeled deoxynucleotides to the 3'-hydroxyl (3'-OH) ends of fragmented DNA, a characteristic feature of apoptotic cells.[9][10][11] The incorporated nucleotides are biotinylated, allowing for subsequent detection with streptavidin conjugated to an enzyme, such as horseradish peroxidase (HRP).[11][12] A chromogenic substrate like 3,3'-diaminobenzidine (DAB) is then added, which produces a dark brown precipitate at the site of DNA fragmentation, allowing for the visualization of apoptotic nuclei under a light microscope.[11][12][13]
Quantitative Data from this compound TUNEL Assay Experiments
The following table summarizes representative quantitative data from a study evaluating the effect of this compound on apoptosis in an ischemic random pattern skin flap model. The data clearly demonstrates a significant reduction in apoptotic cells in the this compound-treated group.
| Treatment Group | Mean TUNEL-Positive Cells (± SD) per High-Power Field (HPF) | Statistical Significance (p-value) | Reference |
| Control (Vehicle) | 36.9 ± 8.8 | p < 0.01 | [6][13] |
| This compound | 19.8 ± 3.7 | p < 0.01 | [6][13] |
Table 1: Quantification of Apoptotic Cells by TUNEL Staining. Data from a study on ischemic skin flaps shows that systemic administration of this compound significantly decreased the number of TUNEL-positive cells in the dermis and hypodermis compared to the control group.[6][13]
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action in Preventing Apoptosis
This compound exerts its anti-apoptotic effects primarily by mitigating ER stress. Cellular insults like ischemia lead to ER stress, activating the Unfolded Protein Response (UPR). This process consumes large amounts of ATP via VCP's ATPase activity. This compound inhibits this activity, preserving ATP levels and reducing the activation of pro-apoptotic UPR pathways, such as those involving CHOP and JNK, ultimately preventing caspase-3 activation and DNA fragmentation.[1][3][4][8]
Caption: this compound inhibits VCP ATPase activity to reduce ER stress and apoptosis.
General Workflow for TUNEL Assay
The TUNEL assay involves a series of steps beginning with sample preparation and ending with microscopic analysis. Each step is critical for obtaining reliable and reproducible results.
Caption: Step-by-step experimental workflow for the colorimetric TUNEL assay.
Detailed Experimental Protocol: Colorimetric TUNEL Assay for Tissue Sections
This protocol is a generalized procedure adapted from standard TUNEL assay kits and methodologies cited in this compound research.[2][11][12][13][14] Researchers should always optimize conditions for their specific tissue type and experimental setup.
I. Materials and Reagents
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on slides
-
Xylene
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Phosphate-Buffered Saline (PBS)
-
Proteinase K (20 µg/mL in PBS)
-
TUNEL Assay Kit (e.g., In Situ Apoptosis Detection Kit) containing:
-
Equilibration Buffer
-
Terminal Deoxynucleotidyl Transferase (TdT) Enzyme
-
Biotinylated Nucleotide Mix (e.g., Biotin-dUTP)
-
Stop/Wash Buffer
-
Streptavidin-HRP conjugate
-
DAB (3,3'-diaminobenzidine) Substrate and Chromogen
-
-
Hydrogen Peroxide (H₂O₂) (30% stock)
-
Hematoxylin for counterstaining
-
Mounting Medium
II. Procedure
-
Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 times for 5 minutes each. b. Immerse in 100% Ethanol: 2 times for 3 minutes each. c. Immerse in 95% Ethanol: 1 time for 3 minutes. d. Immerse in 70% Ethanol: 1 time for 3 minutes. e. Rinse thoroughly in deionized water.
-
Permeabilization a. Wash slides with PBS for 5 minutes. b. Cover the tissue section with Proteinase K solution (20 µg/mL). c. Incubate for 15-30 minutes at room temperature. Note: Incubation time is critical and must be optimized to avoid tissue damage. d. Wash slides with PBS: 3 times for 2 minutes each.
-
TUNEL Reaction a. (Optional) Block endogenous peroxidase activity by incubating slides in 0.3% H₂O₂ in PBS or methanol for 5-10 minutes at room temperature.[11][12] Wash with PBS. b. Cover the tissue with 100 µL of Equilibration Buffer and incubate for 10 minutes at room temperature.[12] c. Prepare the TdT reaction mixture by mixing the TdT enzyme and biotinylated nucleotides according to the kit manufacturer's instructions. d. Gently blot excess equilibration buffer from the slide (do not let the tissue dry) and add 50-100 µL of the TdT reaction mixture. e. Incubate in a humidified chamber for 60 minutes at 37°C, protected from light.[12]
-
Detection a. Stop the reaction by immersing the slides in the Stop/Wash Buffer provided in the kit for 10 minutes. b. Wash with PBS: 3 times for 2 minutes each. c. If not performed earlier, block endogenous peroxidases with 0.3% H₂O₂ for 5 minutes. Wash with PBS. d. Cover the tissue with Streptavidin-HRP solution (diluted in PBS per kit instructions). e. Incubate for 30 minutes at 37°C in a humidified chamber.[12] f. Wash with PBS: 3 times for 5 minutes each.
-
Visualization and Counterstaining a. Prepare the DAB working solution by mixing the DAB substrate and chromogen. b. Cover the tissue with the DAB solution and incubate for 1-10 minutes at room temperature, or until a brown color develops. Monitor closely under a microscope. c. Stop the color development by immersing the slides in deionized water. d. Counterstain the nuclei by immersing slides in Hematoxylin for 1-2 minutes. e. "Blue" the sections in running tap water.
-
Dehydration and Mounting a. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). b. Clear in Xylene. c. Coverslip the slides using a permanent mounting medium.
III. Data Analysis and Interpretation
-
Microscopic Examination: Observe the slides under a light microscope. Apoptotic cells will exhibit dark brown nuclear staining. Normal, non-apoptotic nuclei will be stained blue by the hematoxylin counterstain.
-
Quantification: To quantify apoptosis, select several random high-power fields (HPF) per sample. Count the number of brown (TUNEL-positive) nuclei and the total number of blue (total) nuclei. The apoptotic index can be calculated as:
-
Apoptotic Index (%) = (Number of TUNEL-positive cells / Total number of cells) x 100
-
-
Statistical Analysis: Compare the apoptotic indices between the control and this compound-treated groups using an appropriate statistical test, such as a Student's t-test or Welch's t-test.[6][13] A significant decrease in the apoptotic index in the this compound group indicates a protective, anti-apoptotic effect.
References
- 1. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotna.net [biotna.net]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. promega.com [promega.com]
- 12. cellbiologics.com [cellbiologics.com]
- 13. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 14. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
KUS121 Application Notes and Protocols for the H9C2 Cardiomyocyte Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUS121 is a novel small molecule modulator of the ATPase activity of Valosin-Containing Protein (VCP/p97), an enzyme involved in a multitude of cellular processes. By selectively inhibiting VCP's ATPase function, this compound has been shown to conserve intracellular ATP levels, mitigate endoplasmic reticulum (ER) stress, and suppress cell death in various pathological conditions.[1] In the context of cardiovascular research, this compound presents as a promising therapeutic agent for ischemic heart disease.[1] The H9C2 cell line, derived from embryonic rat heart tissue, is a well-established in vitro model for studying the molecular and cellular mechanisms of cardiac injury and the effects of potential cardioprotective compounds.
These application notes provide detailed protocols for utilizing this compound in the H9C2 cardiomyocyte cell line to investigate its protective effects against common cellular stressors, including ER stress inducers, glucose deprivation, and oxidative stress.
Mechanism of Action
This compound's primary mechanism of action involves the selective inhibition of the ATPase activity of VCP.[2] This inhibition leads to a reduction in cellular ATP consumption, thereby preserving intracellular ATP levels, particularly under conditions of cellular stress.[3] The maintenance of ATP helps to alleviate ER stress and inhibit the downstream apoptotic pathways, ultimately promoting cell survival.
Quantitative Data Summary
The protective effects of this compound on H9C2 cells under various stress conditions are summarized below.
| Stressor | This compound Concentration | Endpoint | Result |
| Tunicamycin (10 µg/mL) | 0.1 µM | Cell Viability | Increased |
| Tunicamycin (10 µg/mL) | 1 µM | Cell Viability | Significantly Increased |
| Tunicamycin (10 µg/mL) | 10 µM | Cell Viability | Maximally Increased |
| Tunicamycin (10 µg/mL) | 0.1 µM | ATP Levels | Maintained |
| Tunicamycin (10 µg/mL) | 1 µM | ATP Levels | Significantly Maintained |
| Tunicamycin (10 µg/mL) | 10 µM | ATP Levels | Maximally Maintained |
| Glucose-free medium | Not specified | Cell Viability | Increased |
| Glucose-free medium | Not specified | ATP Levels | Preserved |
| Hydrogen Peroxide (H₂O₂) | Not specified | Cell Death | Suppressed |
Experimental Protocols
H9C2 Cell Culture and Passaging
Materials:
-
H9C2 (2-1) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 4.5 g/L glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Culture H9C2 cells in DMEM supplemented with 10% FBS and 1% P/S.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
For passaging, aspirate the culture medium and wash the cells with PBS.
-
Add 0.25% Trypsin-EDTA and incubate for 2-4 minutes until cells detach.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels at a ratio of 1:3 to 1:4.
Experiment 1: this compound Protection Against Tunicamycin-Induced ER Stress
This experiment evaluates the dose-dependent effect of this compound on H9C2 cell viability and ATP levels in the presence of tunicamycin, an ER stress inducer.
Materials:
-
H9C2 cells
-
This compound
-
Tunicamycin
-
Cell Viability Assay Kit (e.g., MTT or CCK-8)
-
ATP Measurement Assay Kit (e.g., luminescent-based)
Protocol:
-
Seed H9C2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Induce ER stress by adding tunicamycin to a final concentration of 10 µg/mL.[4]
-
Incubate the cells for 24-48 hours.
-
Cell Viability Assessment:
-
ATP Level Measurement:
Experiment 2: this compound Protection Against Glucose Deprivation
This protocol assesses the ability of this compound to protect H9C2 cells from cell death induced by glucose deprivation.
Materials:
-
H9C2 cells
-
This compound
-
Glucose-free DMEM
-
Cell Viability Assay Kit
Protocol:
-
Seed H9C2 cells in 96-well plates.
-
Once confluent, replace the normal growth medium with glucose-free DMEM.[7]
-
Treat the cells with this compound at a predetermined optimal concentration.
-
Incubate for 24 hours.
-
Assess cell viability using an appropriate method as described in Experiment 1.
Experiment 3: this compound and Oxidative Stress
This experiment investigates the protective effect of this compound against oxidative stress-induced apoptosis in H9C2 cells.
Materials:
-
H9C2 cells
-
This compound
-
Hydrogen Peroxide (H₂O₂)
-
Apoptosis Detection Kit (e.g., Annexin V-FITC)
-
Western Blotting reagents
Protocol:
-
Seed H9C2 cells in 6-well plates.
-
Pre-treat with this compound for 1 hour.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-400 µM) for 6-24 hours.
-
Apoptosis Assessment (Flow Cytometry):
-
Harvest the cells and resuspend in binding buffer.
-
Stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population using a flow cytometer.
-
-
Western Blot for ER Stress Markers (CHOP and GRP78):
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[8]
-
Block the membrane and incubate with primary antibodies against CHOP and GRP78 overnight.[9][10]
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system.
-
References
- 1. Cardioprotective Effects of VCP Modulator this compound in Murine and Porcine Models of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Salvianolic Acid A Protects H9C2 Cardiomyocytes from Doxorubicin-Induced Damage by Inhibiting NFKB1 Expression Thereby Downregulating Long-Noncoding RNA (lncRNA) Plasmacytoma Variant Translocation 1 (PVT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular and Cellular Response of the Myocardium (H9C2 Cells) Towards Hypoxia and HIF-1α Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative and endoplasmic reticulum stresses are involved in palmitic acid-induced H9c2 cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atractylenolide III Attenuates Apoptosis in H9c2 Cells by Inhibiting Endoplasmic Reticulum Stress through the GRP78/PERK/CHOP Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of sevoflurane pretreatment on the apoptosis of rat H9c2 cardiomyocytes and the expression of GRP78 - PMC [pmc.ncbi.nlm.nih.gov]
KUS121: Application Notes and Protocols for Kidney Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of KUS121, a novel Valosin-containing protein (VCP) modulator, in preclinical models of kidney injury. The provided data and protocols are based on published research and are intended to guide researchers in designing and executing their own studies.
Introduction
Acute kidney injury (AKI) is a significant clinical challenge with high morbidity and mortality, and currently lacks effective therapeutic options.[1][2][3] Endoplasmic reticulum (ER) stress and subsequent cellular ATP depletion are key pathological events in the development of AKI, particularly in the context of ischemia-reperfusion injury.[1][4] this compound is a novel small molecule that modulates the ATPase activity of VCP, a critical protein involved in the ER-associated degradation (ERAD) pathway.[1][2][4] By inhibiting VCP's ATPase activity, this compound helps maintain intracellular ATP levels, alleviates ER stress, and protects renal tubular cells from injury.[1][2][3]
Mechanism of Action
This compound's protective effect in kidney injury is attributed to its ability to conserve intracellular ATP by modulating VCP's ATPase activity. This ATP preservation under cellular stress, such as ischemia-reperfusion, mitigates ER stress and prevents the downstream activation of apoptotic pathways.[1][2][3] Furthermore, this compound has been shown to restore the processing capacity of the ERAD pathway, which is crucial for clearing misfolded proteins and maintaining cellular homeostasis.[1][2] This is achieved through the potentiation of the inositol-requiring enzyme-1α (IRE1α) and spliced X-box binding protein-1 (XBP1) signaling pathway.[1][2]
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. A novel VCP modulator this compound exerts renoprotective effects in ischemia-reperfusion injury with retaining ATP and restoring ERAD-processing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel VCP modulator this compound exerts renoprotective effects in ischemia-reperfusion injury with retaining ATP and restoring ERAD-processing capacity. | Semantic Scholar [semanticscholar.org]
- 4. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
KUS121 In Vivo Study Design for Neuroprotection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
KUS121 is a novel small molecule that acts as a specific inhibitor of the ATPase activity of Valosin-Containing Protein (VCP).[1][2][3] VCP is a critical protein involved in a multitude of cellular processes, and its ATPase activity is implicated in cellular stress responses. The mechanism of action of this compound involves the conservation of intracellular ATP levels and the mitigation of Endoplasmic Reticulum (ER) stress, which are key pathological events in a variety of neurodegenerative diseases.[1][4][5] Preclinical studies have demonstrated the neuroprotective efficacy of this compound in various in vivo models, including ischemic stroke, retinitis pigmentosa, glaucoma, and Parkinson's disease.[3][6][7][8][9] These studies have shown that this compound can reduce neuronal cell death, preserve neurological function, and alleviate disease phenotypes.[6][8][10]
This document provides detailed application notes and protocols for designing and conducting an in vivo study to evaluate the neuroprotective effects of this compound. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.
Mechanism of Action of this compound
This compound's neuroprotective effects are primarily attributed to its ability to modulate VCP's ATPase activity. This leads to two key downstream effects:
-
ATP Preservation: By inhibiting the excessive ATP consumption by VCP during cellular stress, this compound helps maintain intracellular ATP levels, which is crucial for neuronal survival and function.[1][5][6]
-
ER Stress Reduction: this compound has been shown to reduce the expression of C/EBP homologous protein (CHOP), a key marker of pro-apoptotic ER stress.[1][7][10]
The following diagram illustrates the proposed signaling pathway for this compound's neuroprotective action.
In Vivo Study Design
A well-designed in vivo study is crucial for evaluating the neuroprotective potential of this compound. The following sections outline a general framework that can be adapted to specific neurodegenerative models.
Animal Models
The choice of animal model is critical and should be relevant to the clinical condition of interest. Both acute injury and chronic neurodegenerative models can be employed.
| Animal Model | Disease Relevance | Key Features |
| Middle Cerebral Artery Occlusion (MCAO) | Ischemic Stroke | Induces focal cerebral ischemia, leading to infarct and neurological deficits.[11][12] |
| 6-Hydroxydopamine (6-OHDA) Model | Parkinson's Disease | Causes specific degeneration of dopaminergic neurons in the nigrostriatal pathway.[13][14] |
| Scopolamine-Induced Amnesia | Alzheimer's Disease / Cognitive Impairment | Induces transient cholinergic dysfunction and cognitive deficits.[15] |
| Retinal Ischemia-Reperfusion Injury | Glaucoma, Diabetic Retinopathy | Causes damage to retinal ganglion cells and other retinal neurons.[8] |
Experimental Groups
A typical study design would include the following groups:
| Group | Description | Purpose |
| Sham-operated + Vehicle | Animals undergo sham surgery and receive the vehicle solution. | To control for the effects of the surgical procedure and vehicle administration. |
| Disease Model + Vehicle | Animals are subjected to the disease model and receive the vehicle. | To establish the baseline level of pathology and functional deficits. |
| Disease Model + this compound (Low Dose) | Animals with the disease model receive a low dose of this compound. | To assess the dose-dependent efficacy of this compound. |
| Disease Model + this compound (High Dose) | Animals with the disease model receive a high dose of this compound. | To determine the maximal therapeutic effect of this compound. |
Dosing and Administration
Based on previous studies, this compound can be administered intraperitoneally (i.p.).
| Parameter | Recommendation |
| Dosage | 50-100 mg/kg body weight.[3] |
| Vehicle | 5% glucose solution.[3] |
| Route of Administration | Intraperitoneal (i.p.) injection.[3] |
| Timing of Administration | Can be administered prophylactically (before injury) or therapeutically (after injury). |
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo neuroprotection study with this compound.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Mice
This protocol describes the induction of transient focal cerebral ischemia.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Surgical instruments (scissors, forceps)
-
6-0 nylon monofilament with a silicon-coated tip[11]
-
Sutures
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37°C.[9][12]
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[9]
-
Ligate the distal ECA.
-
Place a temporary ligature around the CCA.
-
Insert the silicon-coated monofilament into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery.[12]
-
After the desired occlusion period (e.g., 60 minutes), withdraw the filament to allow reperfusion.[9]
-
Suture the incision and allow the animal to recover.
Rotarod Test for Motor Coordination
This test assesses motor coordination and balance.
Materials:
-
Rotarod apparatus
Procedure:
-
Acclimatize the mice to the testing room for at least 30 minutes.
-
Training: Place the mice on the rotarod rotating at a low constant speed (e.g., 4 rpm) for 1-2 minutes for 2-3 consecutive days before the test.
-
Testing:
Histological Analysis
This stain is used to visualize Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal health and survival.
Materials:
-
4% paraformaldehyde (PFA)
-
Ethanol series (70%, 95%, 100%)
-
Xylene
-
Mounting medium
Procedure:
-
Perfuse the animal with saline followed by 4% PFA.
-
Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Cut brain sections (e.g., 20-30 µm) on a cryostat or vibratome.
-
Mount sections on slides.
-
Rehydrate the sections through a descending ethanol series to water.
-
Stain with 0.1% cresyl violet solution for 5-10 minutes.[8]
-
Differentiate in 95% ethanol.
-
Dehydrate through an ascending ethanol series and clear in xylene.[17]
-
Coverslip with mounting medium.
This fluorescent stain specifically labels degenerating neurons.
Materials:
-
Fluoro-Jade C staining kit
-
Sodium hydroxide
-
Potassium permanganate
-
Acetic acid
-
DPX mounting medium
Procedure:
-
Mount brain sections on gelatin-coated slides.
-
Immerse slides in a solution of 1% sodium hydroxide in 80% ethanol.[4][6]
-
Rinse in 70% ethanol and then distilled water.
-
Incubate in 0.06% potassium permanganate solution.[18]
-
Rinse in distilled water.
-
Incubate in a 0.0001% solution of Fluoro-Jade C in 0.1% acetic acid.[15][18]
-
Rinse with distilled water.
-
Dry the slides and clear in xylene.
-
Coverslip with DPX mounting medium.
This assay detects DNA fragmentation, a hallmark of apoptosis.
Materials:
-
TUNEL assay kit
-
Proteinase K
-
Permeabilization solution
-
TdT enzyme and labeled dUTPs
-
DAPI for counterstaining
Procedure:
-
Prepare fixed brain sections as for other histological analyses.
-
Permeabilize the sections with proteinase K or a suitable permeabilization buffer.[19]
-
Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.[19]
-
Stop the reaction and rinse the sections.
-
Counterstain with DAPI to visualize all nuclei.
-
Mount and visualize using a fluorescence microscope.
Biochemical Assays
This technique is used to quantify the protein levels of ER stress and apoptosis markers.
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-CHOP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Homogenize brain tissue in lysis buffer and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
This assay measures the level of MDA, a product of lipid peroxidation and a marker of oxidative stress.
Materials:
-
MDA assay kit
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
Procedure:
-
Homogenize brain tissue.
-
Incubate at 95°C to allow the formation of the MDA-TBA adduct.[21]
-
Measure the absorbance at 532 nm.[22]
-
Calculate the MDA concentration based on a standard curve.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.
Table 1: Behavioral Test Results
| Group | N | Rotarod Latency (s) | Morris Water Maze Escape Latency (s) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| MCAO + Vehicle | 10 | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (50 mg/kg) | 10 | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (100 mg/kg) | 10 | Mean ± SEM | Mean ± SEM |
Table 2: Histological and Biochemical Results
| Group | N | Infarct Volume (%) | Nissl-Positive Cells/mm² | Fluoro-Jade C Positive Cells/mm² | Cleaved Caspase-3 (relative to control) | MDA (nmol/mg protein) |
| Sham + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + Vehicle | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (50 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| MCAO + this compound (100 mg/kg) | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
This document provides a comprehensive framework for designing and conducting in vivo studies to evaluate the neuroprotective effects of this compound. By following these detailed protocols and adapting them to the specific research question, investigators can generate robust and reliable data to further elucidate the therapeutic potential of this promising neuroprotective agent. The use of relevant animal models, a combination of behavioral, histological, and biochemical endpoints, and rigorous data analysis will be crucial for the successful translation of these preclinical findings.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 3. scribd.com [scribd.com]
- 4. histo-chem.com [histo-chem.com]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. biosensis.com [biosensis.com]
- 7. MPD: JaxCC1: project protocol [phenome.jax.org]
- 8. Nissl Staining Method and Protocol on Frozen or Vibratome Sections for Brain & Spinal Cord - IHC WORLD [ihcworld.com]
- 9. Video: Surgical Approach for Middle Cerebral Artery Occlusion and Reperfusion Induced Stroke in Mice [jove.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 14. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Alternative Method to Detect Neuronal Degeneration and Amyloid β Accumulation in Free-Floating Brain Sections With Fluoro-Jade - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biomed-easy.com [biomed-easy.com]
- 17. ronaldschulte.nl [ronaldschulte.nl]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
KUS121 solubility in DMSO and aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility, handling, and experimental use of KUS121.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of Valosin-Containing Protein (VCP), also known as p97. It selectively inhibits the ATPase activity of VCP (IC50 = 330 nM)[1][2]. VCP is a critical enzyme involved in numerous cellular processes, including protein degradation and endoplasmic reticulum (ER)-associated degradation (ERAD)[3]. By inhibiting VCP's ATP consumption, this compound helps maintain intracellular ATP levels, reduces ER stress, and exhibits cytoprotective and neuroprotective effects in various pathological models[3][4][5][6].
Q2: What is the solubility of this compound in DMSO?
A2: this compound is highly soluble in dimethyl sulfoxide (DMSO). Quantitative data from suppliers indicates a solubility of at least 58.33 mg/mL up to 100 mg/mL[4][7]. For optimal results, it is recommended to use fresh, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can reduce the solubility of the compound[4]. The use of sonication may also aid in dissolution[4].
Q3: Is this compound soluble in aqueous solutions like water or PBS?
A3: this compound is the monosodium salt of the parent compound, which confers some aqueous solubility[1][2]. One supplier notes it as "soluble in water" but does not provide a quantitative value[2]. However, for in vivo studies requiring high concentrations, this compound has been successfully formulated in a 5% glucose solution at 10 mg/mL, suggesting this is a suitable vehicle for animal administration[8][9]. Its solubility in buffers like PBS may be more limited, and direct dissolution in PBS for high-concentration stock solutions is not commonly reported.
Q4: How should I prepare a stock solution of this compound for my experiments?
A4: For most applications, a high-concentration primary stock solution should be prepared in anhydrous DMSO. Based on the reported solubility, preparing a 100 mM stock in DMSO is feasible. This stock solution can then be aliquoted and stored for later dilution into aqueous buffers or cell culture media for working solutions.
Q5: How should I store this compound powder and stock solutions?
A5: The solid powder form of this compound should be stored at -20°C, sealed, and protected from moisture[4]. DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month)[4].
Solubility Data Summary
The following table summarizes the available solubility data for this compound.
| Solvent/Vehicle | Reported Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| DMSO | 58.33 mg/mL | 127.24 mM | Use of sonication may be required. Use fresh, anhydrous DMSO. | [4] |
| DMSO | ≥ 100 mg/mL | ≥ 218.13 mM | - | [7] |
| Water | Soluble | Not specified | As a sodium salt, it has aqueous solubility, but the quantitative limit is not defined. | [2] |
| 5% Glucose Solution | 10 mg/mL | 21.81 mM | Used as a vehicle for intraperitoneal injection in animal studies. | [8][9] |
Molecular Weight of this compound (sodium salt, C22H16FN4NaO3S) is 458.44 g/mol .[2][4]
Troubleshooting Guide
Issue 1: My this compound powder is not fully dissolving in DMSO.
-
Cause: The DMSO may have absorbed moisture, which can significantly lower the solubility of many compounds.
-
Solution: Use a new, sealed vial of anhydrous or molecular sieve-dried DMSO. Gently warm the solution in a water bath (37°C) and use sonication for short bursts to aid dissolution[4]. Ensure you have not exceeded the solubility limit.
Issue 2: Precipitation occurs when I dilute my DMSO stock solution into aqueous buffer/media.
-
Cause: This is a common issue when the final concentration of the compound in the aqueous solution exceeds its solubility limit. The percentage of DMSO in the final solution may also be too low to keep the compound dissolved.
-
Solution 1 (In Vitro): Ensure the final concentration in your cell culture medium is within a range reported to be effective and soluble (e.g., 50-100 µM for cell-based assays)[3][10]. When diluting, add the DMSO stock to the aqueous solution while vortexing or mixing to ensure rapid dispersal. Keep the final DMSO concentration consistent across all experimental conditions, including vehicle controls (typically ≤ 0.5%).
-
Solution 2 (In Vivo): For animal studies requiring higher doses, avoid simple aqueous buffers if precipitation occurs. Prepare the formulation directly in a suitable vehicle, such as a 5% glucose solution, as demonstrated in published studies[8][9].
Issue 3: I am observing unexpected off-target or toxic effects in my cell-based assay.
-
Cause: The final concentration of DMSO in the culture medium may be too high, leading to solvent-induced toxicity. Alternatively, the concentration of this compound may be too high for the specific cell line being used.
-
Solution: Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your cell line. Always include a vehicle control (medium with the same final percentage of DMSO as your treated samples) to distinguish between compound-specific effects and solvent effects. Ensure the final DMSO concentration does not exceed 0.5%, and preferably is kept below 0.1%.
Experimental Protocols & Methodologies
Protocol: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare Primary Stock Solution:
-
Allow the this compound solid powder to equilibrate to room temperature before opening the vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 100 mM). For example, to make 100 µL of a 100 mM stock, dissolve 4.58 mg of this compound in 100 µL of DMSO.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
-
Storage:
-
Aliquot the primary stock solution into single-use volumes (e.g., 10 µL) in sterile microcentrifuge tubes.
-
Store aliquots at -80°C.
-
-
Prepare Working Solution:
-
On the day of the experiment, thaw a single aliquot of the primary stock solution.
-
Perform serial dilutions in cell culture medium to achieve the desired final concentration for treating cells (e.g., 50 µM, 100 µM)[3][10].
-
Important: Ensure the final concentration of DMSO in the medium is low (e.g., <0.1%) and is consistent across all treatment groups, including the vehicle control.
-
Protocol: Formulation of this compound for In Vivo Animal Studies
This protocol is based on methodologies reported in peer-reviewed literature for intraperitoneal administration in rodents[8][9].
-
Vehicle Preparation: Prepare a sterile 5% glucose solution in distilled water.
-
Formulation:
-
Weigh the required amount of this compound solid powder.
-
Suspend the powder in the 5% glucose solution to achieve the target concentration (e.g., 10 mg/mL).
-
Mix thoroughly using a vortex mixer. Sonication may be used if necessary to achieve a uniform suspension or solution.
-
-
Administration: Administer the formulation to animals based on the experimental design (e.g., 100 mg/kg body weight via intraperitoneal injection)[8]. The formulation should be prepared fresh before use.
Visualized Workflows and Pathways
References
- 1. caymanchem.com [caymanchem.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. This compound | CAS 1357164-52-3 | Sun-shinechem [sun-shinechem.com]
- 8. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
KUS121 Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of KUS121. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
While comprehensive long-term stability studies for this compound are not publicly available, based on information from chemical suppliers, the following storage conditions are recommended for the solid compound:
-
Long-term storage: For periods extending from months to years, it is recommended to store solid this compound at -20°C in a dry and dark environment.
-
Short-term storage: For shorter durations, such as days to weeks, storage at 0-4°C is acceptable, provided the compound is kept dry and protected from light.
It is crucial to minimize exposure to moisture and light to prevent potential degradation. The compound is considered stable for a few weeks at ambient temperature, which covers typical shipping times.
2. How should I store this compound in solution?
Stock solutions of this compound should be prepared and stored to maintain their integrity. Supplier recommendations suggest the following for prepared solutions:
-
Store aliquots of stock solutions at -80°C for up to 6 months.
-
For shorter-term storage, aliquots can be kept at -20°C for up to 1 month.
To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.
3. In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (DMSO) and water.[1][2]
4. Are there any known degradation products of this compound?
Currently, there is no publicly available information detailing the specific degradation products of this compound. Identifying potential degradation products would typically be part of a formal stability testing program.
5. How can I assess the stability of my this compound sample?
To assess the stability of your this compound sample, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be used. This would allow you to quantify the parent compound and detect any potential degradation products. A typical experimental workflow for such an assessment is outlined below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in experimental results | Degradation of this compound due to improper storage. | Ensure this compound (solid and solution) is stored at the recommended temperatures and protected from light and moisture. Prepare fresh stock solutions if degradation is suspected. |
| Precipitation of this compound in aqueous buffers | Low solubility or improper pH of the buffer. | While this compound is reported to be water-soluble, ensure the concentration used is within its solubility limit in the specific buffer system. Adjusting the pH or using a co-solvent (like a small percentage of DMSO) may help improve solubility. |
| Loss of compound activity over time in solution | Instability of this compound in the specific solvent or buffer at the storage temperature. | Aliquot stock solutions to minimize freeze-thaw cycles. If using aqueous buffers for working solutions, it is best to prepare them fresh before each experiment. |
Quantitative Data Summary
As specific long-term stability data for this compound is not publicly available, the following table summarizes the general conditions for stability testing of new drug substances as recommended by the International Council for Harmonisation (ICH) guidelines. These conditions can serve as a reference for designing in-house stability studies for this compound.
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Experimental Protocols
Protocol: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound. The specific parameters (e.g., column, mobile phase, and gradient) would need to be optimized for this compound.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation:
-
For solid stability testing: Dissolve a precisely weighed amount of the stored this compound sample in the solvent to achieve a target concentration.
-
For solution stability testing: Dilute an aliquot of the stored this compound solution to the target concentration.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is a common starting point for small molecules.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV-Vis detector set at a wavelength where this compound has maximum absorbance.
-
Injection Volume: Typically 5-20 µL.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
-
Data Analysis:
-
Quantify the peak area of this compound in the samples against the calibration curve to determine its concentration.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point.
-
Visualizations
Caption: Workflow for this compound Stability Assessment.
Caption: this compound Mechanism of Action.
References
optimizing KUS121 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of KUS121 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective inhibitor of the ATPase activity of Valosin-Containing Protein (VCP).[1] VCP is a highly abundant soluble ATPase in virtually all cell types.[1][2] By inhibiting VCP's ATPase activity, this compound helps to maintain intracellular ATP levels and reduce endoplasmic reticulum (ER) stress, which contributes to its cytoprotective effects under various pathological conditions.[1][2][3]
Q2: Which signaling pathways are modulated by this compound?
A2: this compound primarily modulates the ER stress signaling pathway. It has been shown to mitigate the upregulation of key ER stress response genes and proteins such as Activating Transcription Factor 4 (ATF4), C/EBP homologous protein (CHOP), Binding Immunoglobulin Protein (BIP), and spliced X-Box Binding Protein 1 (sXBP1).[4] Specifically, it can downregulate the Inositol-requiring enzyme 1 alpha (IRE1α)-associated inflammatory pathways.[4][5]
Q3: What are some common applications of this compound in in vitro studies?
A3: this compound is frequently used in in vitro models to study conditions associated with ATP depletion and ER stress. These include models of ischemic injury, neurodegeneration, atherosclerosis, and heart failure.[2][3][4] It is often used to pretreat cells before inducing stress with agents like tunicamycin, an ER stress inducer.[4][6]
Q4: In which solvent should I dissolve this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[2][4][6]
Troubleshooting Guide
Problem: Unexpected Cell Death or Cytotoxicity
| Possible Cause | Suggested Solution |
| High Concentration of this compound: While generally having low toxicity, very high concentrations might be detrimental to specific cell lines. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a broad range (e.g., 10 µM to 200 µM) and narrow it down based on cell viability assays. |
| High DMSO Concentration: The final concentration of the vehicle (DMSO) in the cell culture medium might be toxic. | Ensure the final DMSO concentration in your culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle-only control in your experiments to assess the effect of the solvent. |
| Cell Line Sensitivity: Some cell lines may be inherently more sensitive to perturbations in ATP metabolism or VCP function. | Review the literature for studies using this compound in similar cell lines. If none are available, perform a careful characterization of your cell line's response to this compound. |
Problem: Lack of Efficacy (No observable effect of this compound)
| Possible Cause | Suggested Solution |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your experimental system. | The effective concentration of this compound can be cell-type dependent. In vitro studies have reported cytoprotective effects in the range of 50–200 µM.[7] It is recommended to perform a dose-response experiment to identify the optimal concentration. |
| Insufficient Pre-incubation Time: The cells may not have been exposed to this compound for a sufficient duration before the induction of stress. | Optimize the pre-incubation time with this compound. A common starting point is to pre-treat cells for a few hours before applying the stressor. |
| Incorrect Experimental Model: The pathological stimulus used may not be effectively counteracted by the mechanism of this compound (i.e., the primary driver of cell death is not ER stress or ATP depletion). | Confirm that your in vitro model involves ER stress or ATP depletion as a key component. You can measure markers of ER stress (e.g., CHOP, BiP expression) to validate your model. |
| Compound Stability: this compound may not be stable in the cell culture medium over the duration of the experiment. | While information on the long-term stability of this compound in cell culture media is not readily available, it is good practice to prepare fresh solutions and minimize the time the compound spends in media before being added to cells. |
Problem: Variability in Experimental Results
| Possible Cause | Suggested Solution |
| Inconsistent Cell Health and Density: Variations in cell confluence and overall health can significantly impact experimental outcomes. | Standardize your cell seeding density and ensure cells are in the logarithmic growth phase and have high viability at the start of each experiment. |
| Inconsistent Drug Preparation: Errors in the dilution and preparation of this compound stock solutions can lead to variability. | Prepare a large batch of a high-concentration stock solution of this compound in DMSO, aliquot it, and store it at -20°C or -80°C to ensure consistency across experiments. Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various published cell culture experiments. This information can serve as a starting point for designing your own experiments.
| Cell Line | Experimental Context | This compound Concentration(s) | Outcome | Reference |
| EA.hy926 (human endothelial) | Tunicamycin-induced ER stress | 50 µM, 100 µM | Reversed the reduction in cell viability in a dose-dependent manner. | [4] |
| Rat Cortical Primary Neurons | Oxygen-glucose deprivation (OGD) | 100 µM | Protected neurons from cell death by preventing ATP depletion. | [2] |
| NRK52E and HK-2 (renal proximal tubular) | Tunicamycin and cisplatin-induced ER stress | 50–100 µM | Protected cells from cell death. | [6] |
| H9C2 (rat cardiomyocyte) | Not specified | Not specified | Reduced ER stress. | [3] |
Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the concentration range of this compound that provides the desired biological effect without causing cytotoxicity in a specific cell line.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested starting range is 0, 10, 25, 50, 100, and 200 µM. Include a vehicle control (DMSO) at the highest equivalent concentration.
-
Treatment: Pre-treat the cells with the different concentrations of this compound for a predetermined time (e.g., 2-6 hours).
-
Induction of Stress (if applicable): After pre-treatment, add the stress-inducing agent (e.g., tunicamycin) to the wells, keeping the this compound concentrations the same.
-
Incubation: Incubate the plate for a duration relevant to your experimental model (e.g., 24-48 hours).
-
Assessment: Evaluate the desired outcome. This could be cell viability (using assays like MTT, MTS, or CellTiter-Glo), or a specific biomarker of efficacy (e.g., expression of an ER stress marker).
Cytotoxicity Assay
Objective: To determine the concentration at which this compound becomes toxic to the cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
This compound Preparation: Prepare a wider range of this compound dilutions, extending to higher concentrations than your expected efficacious dose (e.g., up to 500 µM or 1 mM). Include a vehicle control.
-
Treatment: Treat the cells with the this compound dilutions. In this case, no stressor is added.
-
Incubation: Incubate for a period that is relevant to the duration of your planned experiments (e.g., 48-72 hours).
-
Cell Viability Assessment: Use a cell viability assay (e.g., MTT, MTS) to measure the percentage of viable cells at each concentration compared to the vehicle control. The concentration that reduces cell viability by 50% (IC50) can then be calculated.
Visualizations
Caption: this compound inhibits VCP ATPase, maintaining ATP levels and mitigating ER stress pathways to promote cell survival.
Caption: Workflow for optimizing this compound concentration in cell culture experiments.
References
- 1. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of KUS121
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with KUS121.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a selective modulator of Valosin-Containing Protein (VCP), also known as p97. It specifically inhibits the ATPase activity of VCP.[1][2][3][4] This inhibition of ATP hydrolysis by VCP helps to conserve intracellular ATP levels, particularly under conditions of cellular stress.[1][2][3][4] By maintaining ATP pools, this compound mitigates endoplasmic reticulum (ER) stress and subsequent apoptosis (programmed cell death).[1][5][6]
Q2: Does this compound inhibit other functions of VCP?
A2: Preclinical studies have indicated that this compound selectively inhibits the ATPase activity of VCP without significantly impairing its other reported cellular functions, such as ER-associated degradation (ERAD) or general proteasome-mediated protein degradation.[3][5][6][7] This selectivity is a key feature of this compound as a "VCP modulator" rather than a broad VCP inhibitor.
Q3: Has this compound been tested in clinical trials?
A3: Yes, this compound has been evaluated in clinical trials. A phase 1/2 first-in-humans trial for the treatment of non-arteritic central retinal artery occlusion (CRAO) has been completed and showed a favorable safety and efficacy profile.[3][6][8][9] this compound is currently in a Phase 2 clinical trial for the same indication.[2][10]
Q4: Are there any known off-target effects of this compound?
A4: Publicly available, large-scale quantitative off-target screening data (e.g., kinase panels) for this compound is limited. However, existing literature emphasizes its selectivity for the ATPase activity of VCP. It is worth noting that other VCP inhibitors, such as CB-5083, have been reported to have off-target effects, for instance on phosphodiesterase-6 (PDE6), which led to visual disturbances in clinical trials.[11][12] Researchers should be mindful of potential off-targets when interpreting results in new experimental systems.
Q5: In which cell types has this compound shown protective effects?
A5: this compound has demonstrated cytoprotective effects in a variety of cell types in preclinical models, including neuronal cells (retinal ganglion cells, photoreceptors), cardiomyocytes, renal tubular cells, and endothelial cells.[1][13][5][6]
Q6: Are there any cell types where this compound is known to be ineffective?
A6: Yes, one study reported that this compound did not protect macrophage-derived cells from ER stress-induced apoptosis.[14] This suggests that the protective effects of this compound may be cell-type specific. Researchers should consider this when designing experiments with new cell lines.
Data Presentation
Table 1: Summary of this compound's Selectivity and Effects
| Feature | Description | References |
| Primary Target | Valosin-Containing Protein (VCP/p97) ATPase | [1][2][3][4] |
| Mechanism | Inhibition of ATP hydrolysis | [1][2][3][4] |
| Reported On-Target Cellular Effects | - Maintenance of intracellular ATP levels- Reduction of ER stress- Inhibition of apoptosis | [1][5][6] |
| Reported Selectivity | Does not impair ERAD or general proteasome function | [3][5][6][7] |
| Known Ineffective Cell Type | Macrophages (under ER stress) | [14] |
| Public Quantitative Off-Target Data | Not available in public literature |
Experimental Protocols
Below are representative protocols for key assays relevant to studying the effects of this compound. These are intended as a starting point and may require optimization for specific experimental systems.
Protocol 1: In Vitro VCP ATPase Activity Assay
This protocol is adapted from standard malachite green-based colorimetric assays to measure inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified recombinant VCP/p97 protein
-
This compound
-
ATP solution (e.g., 10 mM stock)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM DTT
-
Phosphate standard solution
-
BIOMOL Green reagent (or similar malachite green-based reagent)
-
96-well microplate
Procedure:
-
Prepare Phosphate Standards: Create a standard curve by preparing serial dilutions of the phosphate standard in the Assay Buffer (e.g., 0 to 40 µM).
-
Reaction Setup: a. In a 96-well plate, add Assay Buffer to each well. b. Add the purified VCP enzyme solution to each well (except for "no enzyme" controls). c. Add this compound at various concentrations to the test wells. For control wells, add the vehicle (e.g., DMSO). d. Include a positive control inhibitor if available. e. Pre-incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Start the reaction by adding a defined concentration of ATP to each well. The final ATP concentration should be optimized (e.g., near the Km for VCP).
-
Reaction Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes). The incubation time should be in the linear range of the reaction.
-
Reaction Termination and Detection: a. Stop the reaction by adding BIOMOL Green reagent to each well. b. Incubate at room temperature for 20-30 minutes to allow for color development.
-
Measurement: Read the absorbance at ~620-650 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the "no enzyme" control from all other readings. b. Use the phosphate standard curve to convert the corrected absorbance values into the concentration of phosphate released. c. Plot the phosphate concentration against the inhibitor concentration to determine the IC50 value for this compound.
Protocol 2: Cellular ER-Associated Degradation (ERAD) Activity Assay
This protocol uses a cycloheximide (CHX) chase assay to monitor the degradation of a known ERAD substrate.
Materials:
-
Mammalian cells cultured on plates
-
Plasmids encoding an ERAD substrate (e.g., a misfolded protein tagged with GFP or another reporter)
-
Transfection reagent
-
Cycloheximide (CHX) solution (protein synthesis inhibitor)
-
This compound or vehicle control
-
Cell lysis buffer
-
Antibodies for the ERAD substrate and loading control (e.g., actin)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Transfection: a. Plate cells to achieve ~70-80% confluency on the day of transfection. b. Transfect the cells with the plasmid encoding the ERAD substrate.
-
Compound Treatment: After 24-48 hours of transfection, treat the cells with this compound or vehicle at the desired concentration for a specified pre-incubation time.
-
Cycloheximide Chase: a. Add CHX to the culture medium to a final concentration that effectively blocks protein synthesis in your cell line (e.g., 50-100 µg/mL). This is the 0-hour time point. b. Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6 hours).
-
Cell Lysis and Protein Quantification: a. At each time point, wash the cells with cold PBS and lyse them. b. Determine the protein concentration of each lysate.
-
Western Blot Analysis: a. Separate equal amounts of protein from each time point by SDS-PAGE. b. Transfer the proteins to a membrane and probe with antibodies against the ERAD substrate and a loading control.
-
Data Analysis: a. Quantify the band intensities for the ERAD substrate at each time point. b. Normalize the substrate intensity to the loading control. c. Plot the normalized substrate levels against time for both this compound-treated and vehicle-treated cells to compare the degradation rates. A lack of change in the degradation rate in the presence of this compound would suggest it does not inhibit ERAD.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Unexpected Cell Toxicity or Apoptosis | 1. Cell-Type Specificity: this compound's protective effects are not universal. As noted, it may not protect macrophages from ER stress-induced apoptosis.[14]2. Off-Target Effects: Although this compound is reported to be selective, uncharacterized off-target effects in a specific cell line cannot be ruled out.3. High Concentration: The concentration of this compound may be too high for the specific cell line being used. | 1. Test in a Validated Cell Line: If possible, include a positive control cell line where this compound's protective effect is established (e.g., a neuronal or endothelial cell line).2. Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range for your specific cell line.3. Assess Markers of Different Stress Pathways: Use assays for oxidative stress, DNA damage, etc., to investigate if other stress pathways are being activated. |
| No Effect on ER Stress Markers (e.g., CHOP, BiP) | 1. Insufficient ER Stress Induction: The method used to induce ER stress (e.g., tunicamycin, thapsigargin) may not be potent enough at the concentration or duration used.2. Timing of this compound Treatment: this compound may need to be added prior to or concurrently with the ER stress inducer to be effective.3. Suboptimal this compound Concentration: The concentration of this compound may be too low. | 1. Optimize ER Stress Induction: Confirm that your positive control (ER stress inducer alone) shows a robust increase in ER stress markers.2. Vary Treatment Timing: Test different pre-incubation times with this compound before adding the ER stress inducer.3. Titrate this compound Concentration: Perform a dose-response experiment to find the effective concentration for your system. |
| Inconsistent Results in ATPase Assay | 1. Inactive Enzyme: The purified VCP enzyme may have lost activity due to improper storage or handling.2. ATP Degradation: The ATP stock solution may have degraded.3. Reaction Not in Linear Range: The incubation time may be too long, leading to substrate depletion. | 1. Validate Enzyme Activity: Test the enzyme with a known inhibitor or under previously validated conditions.2. Use Fresh ATP: Prepare ATP stocks fresh and store them properly.3. Optimize Reaction Time: Perform a time-course experiment to ensure the measurements are taken within the linear range of the enzymatic reaction. |
Visualizations
Caption: Mechanism of action of this compound in promoting cell survival.
Caption: Workflow for a cycloheximide chase assay to assess ERAD function.
References
- 1. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KUS-121 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial | PLOS One [journals.plos.org]
- 4. kyoto-drug.com [kyoto-drug.com]
- 5. A novel VCP modulator this compound exerts renoprotective effects in ischemia-reperfusion injury with retaining ATP and restoring ERAD-processing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Measuring activity in the ubiquitin-proteasome system: From large scale discoveries to single cells analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
KUS121 Experimental Variability: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with KUS121, a modulator of valosin-containing protein (VCP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the ATPase activity of Valosin-Containing Protein (VCP/p97).[1][2][3][4] VCP is a critical protein involved in numerous cellular processes that require energy, including protein degradation and managing cellular stress.[3][5][6] By inhibiting VCP's ATPase activity, this compound reduces cellular ATP consumption, thereby helping to maintain intracellular ATP levels, especially under conditions of stress.[2][7][8][9] This action helps to mitigate endoplasmic reticulum (ER) stress and prevent subsequent cell death, showing cytoprotective effects in various pathological conditions.[3][5][6][8][10]
Q2: In what experimental models has this compound shown efficacy?
This compound has demonstrated protective effects in a range of in vitro and in vivo models, primarily related to ischemia and neurodegeneration. These include:
-
In Vitro:
-
In Vivo:
Q3: How should I prepare and store this compound?
This compound is soluble in water and DMSO.[4] For in vivo studies, it has been dissolved in vehicles such as a 5% glucose solution or 5% cremophor EL in PBS.[5][6][16] Stock solutions in DMSO can be stored at -20°C for one month or -80°C for six months.[17] To avoid variability, it is crucial to ensure complete solubilization and use freshly prepared dilutions for each experiment.
Q4: What are the typical working concentrations for this compound?
The optimal concentration of this compound will vary depending on the cell type and experimental conditions.
-
In Vitro: Cytoprotective effects have been observed in the range of 50-200 µM in some studies.[5] One study on primary cortical neurons used 100 µM this compound.[2]
-
In Vivo: Dosages have ranged from 50 mg/kg to 100 mg/kg for intraperitoneal or intravenous administration in rodent models.[2][5][6][16] For intravitreal injections in human clinical trials, doses of 25 µg and 50 µg have been used.[18][19][20]
It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or No Protective Effect of this compound in Cell-Based Assays
| Potential Cause | Suggested Solution |
| Improper Drug Preparation/Storage | Ensure this compound is fully dissolved. Use freshly opened DMSO for stock solutions as it can be hygroscopic.[17] Prepare fresh dilutions from a validated stock for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal protective concentration for your specific cell type and stressor. Concentrations can range from low micromolar to 200 µM.[5] |
| Cell Type and Condition Variability | The protective effects of this compound may be cell-type specific.[10] Ensure your cell line is healthy and not of a high passage number. The timing of this compound treatment relative to the insult (pre-treatment, co-treatment, or post-treatment) is critical and should be optimized. |
| Nature of the Cellular Insult | This compound is particularly effective against ER stress-induced cell injury.[8][11] Its protective effect may be less pronounced against other forms of cellular stress, such as those primarily driven by oxidative stress or inflammation without a significant ER stress component.[11] |
| Inaccurate Readout of Cell Viability | Use multiple methods to assess cell viability and apoptosis (e.g., WST assay, TUNEL assay, cleaved caspase-3 western blotting) to confirm results.[2][10][13][21] |
Issue 2: High Variability in In Vivo Animal Studies
| Potential Cause | Suggested Solution |
| Inconsistent Drug Administration | Ensure consistent and accurate dosing for each animal. The route of administration (e.g., intraperitoneal, intravenous, oral) can significantly impact bioavailability and efficacy.[12][13][16] For intraperitoneal injections, ensure proper injection technique to avoid injection into the gut or other organs. |
| Pharmacokinetics and Timing | The timing of this compound administration relative to the injury is crucial. In many studies, this compound is administered prior to the ischemic event.[5][6] Consider performing a time-course experiment to determine the optimal therapeutic window. |
| Animal Model Variability | The severity of the induced pathology (e.g., extent of ischemia) can vary between animals. Implement strict, standardized procedures for inducing the disease model. Use appropriate controls and ensure adequate sample size to account for biological variability. |
| Off-Target Effects | While this compound is described as a selective inhibitor of VCP ATPase activity, off-target effects, though not extensively documented in the provided results, are always a possibility with small molecules.[3][5][6] Include multiple functional readouts to assess the specificity of the observed effects. |
| Data Analysis | Ensure that data analysis is performed by an individual blinded to the treatment groups to prevent bias.[5] Use appropriate statistical tests to analyze the data.[6] |
Experimental Protocols
Key Experiment: In Vitro Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)
This protocol is adapted from studies demonstrating this compound's neuroprotective effects.[2][9]
-
Cell Culture: Plate primary cortical neurons at an appropriate density on poly-L-lysine coated plates. Culture for at least 7 days to allow for maturation.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute this compound to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM) in glucose-free DMEM.
-
OGD Procedure:
-
Wash the cells once with glucose-free DMEM.
-
Replace the culture medium with the this compound dilutions or vehicle (DMSO) in glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 1.5 to 2 hours at 37°C.
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with the original, complete culture medium.
-
Return the plates to a normoxic incubator (95% air, 5% CO₂) for 24 hours.
-
-
Assessment of Cell Viability:
Visualizations
Caption: this compound inhibits VCP ATPase activity, preventing ATP depletion and ER stress, leading to cell survival.
Caption: General experimental workflow for investigating the effects of this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 7. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. journals.physiology.org [journals.physiology.org]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KUS-121 shows therapeutic potential in models of atherosclerotic disease | BioWorld [bioworld.com]
- 16. Administration of this compound [bio-protocol.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial | PLOS One [journals.plos.org]
- 19. researchgate.net [researchgate.net]
- 20. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
KUS121 Toxicity Assessment: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for assessing the in vitro and in vivo toxicity of KUS121, a novel inhibitor of the ATPase activity of valosin-containing protein (VCP).
Frequently Asked Questions (FAQs)
Q1: What is the known in vitro cytotoxicity of this compound?
A1: this compound has been shown to be non-toxic in vitro in initial discovery screenings.[1] In human endothelial cells (EA.hy926), this compound at concentrations of 50 and 100 μM reversed tunicamycin-induced cell death and was not reported to be cytotoxic on its own.[2][3] However, comprehensive cytotoxic concentration (CC50) values across a wide range of cell lines under basal (non-stressed) conditions are not extensively published. It is recommended to determine the CC50 in the specific cell line used in your experiments.
Q2: What is the mechanism of action of this compound and how might it relate to potential toxicity?
A2: this compound is a selective inhibitor of the ATPase activity of valosin-containing protein (VCP).[1] VCP is a crucial protein involved in numerous cellular processes, including protein degradation, endoplasmic reticulum-associated degradation (ERAD), and maintenance of cellular ATP levels. By inhibiting VCP's ATPase activity, this compound can prevent ATP depletion and reduce ER stress-induced apoptosis.[3][4] Potential toxicity could arise from off-target effects or from the consequences of prolonged or excessive VCP inhibition, which might interfere with normal cellular protein homeostasis.
Q3: What in vivo doses of this compound have been used in animal models and what were the observed side effects?
A3: In rodent models, this compound has been administered intraperitoneally at doses up to 100 mg/kg daily without reports of mortality or significant injection site reactions.[1] In a preclinical study using a porcine model of myocardial infarction, this compound was administered without reported adverse effects.[5]
Q4: What were the findings from the first-in-humans clinical trial regarding this compound safety?
A4: A phase 1/2 clinical trial involving intravitreal injections of this compound in patients with non-arteritic central retinal artery occlusion reported no serious adverse events.[6][7] The primary endpoint of the study was the safety of the drug.[6][7]
Troubleshooting Guides
In Vitro Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in cell viability assay results. | Inconsistent cell seeding density, edge effects in multi-well plates, or degradation of this compound in culture media. | Ensure uniform cell seeding. Avoid using the outer wells of the plate for treatment groups. Prepare fresh dilutions of this compound for each experiment from a frozen stock. |
| Unexpected cytotoxicity at low concentrations of this compound. | Contamination of cell culture, incorrect compound concentration, or high sensitivity of the specific cell line. | Check cell cultures for contamination (e.g., mycoplasma). Verify the concentration of your this compound stock solution. Perform a dose-response curve to accurately determine the cytotoxic profile in your cell line. |
| This compound does not show the expected protective effect against ER stress. | Suboptimal concentration of this compound, inappropriate timing of treatment, or overwhelming level of the ER stressor. | Optimize the concentration of this compound and the pre-treatment time before inducing ER stress. Titrate the concentration of the ER stress-inducing agent to a level where a protective effect can be observed. |
In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound solution upon preparation for injection. | Poor solubility of this compound in the chosen vehicle. | This compound has been successfully dissolved in a 5% glucose solution for intraperitoneal administration.[8] Ensure the vehicle is appropriate and consider gentle warming or sonication if necessary, while monitoring for compound degradation. |
| No observable phenotype or therapeutic effect at the tested dose. | Insufficient dose, poor bioavailability via the chosen route of administration, or rapid metabolism of the compound. | Perform a dose-escalation study to find the optimal therapeutic dose. Analyze the pharmacokinetic profile of this compound to understand its absorption, distribution, metabolism, and excretion (ADME) characteristics. |
| Signs of systemic toxicity in treated animals (e.g., weight loss, lethargy). | The administered dose exceeds the maximum tolerated dose (MTD). | Conduct a formal MTD study with smaller dose increments. Closely monitor animals for clinical signs of toxicity and establish clear humane endpoints. |
Quantitative Toxicity Data
| Parameter | Value | System | Reference |
| IC50 (VCP ATPase activity) | 109 nM | Recombinant VCP | [7] |
| In Vitro Protective Concentration | 50-100 µM | Human Endothelial Cells (EA.hy926) against Tunicamycin | [2] |
| In Vivo Dose (Rodent) | 100 mg/kg/day (i.p.) | Sprague-Dawley Rats | [1] |
| Clinical Dose (Human) | 25 µg and 50 µg (intravitreal) | Patients with CRAO | [6][7] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value using non-linear regression analysis.
In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Acclimatization: Acclimate animals (e.g., mice or rats) to the housing conditions for at least one week.
-
Dose Selection: Based on available data, select a range of doses for this compound. A common starting point is a fraction of the highest dose used in efficacy studies.
-
Dosing: Administer this compound to groups of animals (n=3-5 per group) via the intended route of administration (e.g., intraperitoneal injection) daily for a specified period (e.g., 7-14 days). Include a vehicle control group.
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >10-15% body weight loss) or any mortality.
-
Pathology: At the end of the study, perform gross necropsy and histopathological analysis of major organs to identify any treatment-related changes.
Visualizations
References
- 1. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Cardioprotective Effects of VCP Modulator this compound in Murine and Porcine Models of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial | PLOS One [journals.plos.org]
- 8. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
determining the optimal therapeutic window for KUS121
Welcome to the technical support center for KUS121. This resource is designed to assist researchers, scientists, and drug development professionals in determining the optimal therapeutic window for this compound and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a modulator of Valosin-Containing Protein (VCP), a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) family member.[1] this compound selectively inhibits the ATPase activity of VCP, which plays a crucial role in cellular protein homeostasis, including the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[1][2] By inhibiting VCP's ATP consumption, this compound helps maintain intracellular ATP levels and mitigates endoplasmic reticulum (ER) stress, thereby exerting cytoprotective effects under various pathological conditions.[2][3][4]
Q2: What are the known therapeutic applications of this compound?
A2: Preclinical and clinical studies have shown the therapeutic potential of this compound in a range of conditions, primarily those associated with ischemic injury and neurodegeneration. It has been investigated for its protective effects in animal models of retinal diseases (retinitis pigmentosa, glaucoma, retinal artery occlusion), ischemic stroke, myocardial infarction, and post-traumatic osteoarthritis.[2][5][6] A phase 1/2 clinical trial has been completed for non-arteritic central retinal artery occlusion (CRAO), and a phase 2 trial is ongoing.[5][7][8]
Q3: What is the solubility and stability of this compound?
A3: this compound is soluble in DMSO and water.[9] For in vivo studies in rats, this compound has been administered as a 10 mg/mL solution in 5% glucose.[10] Information regarding long-term stability in various solvents should be determined empirically for specific experimental conditions.
Q4: What are some starting concentrations for in vitro experiments with this compound?
A4: Based on published studies, cytoprotective effects of this compound against ER stress inducers like tunicamycin have been observed in the range of 50–200 µM.[6][10] The IC50 for VCP ATPase activity inhibition is reported to be 330 nM.[9] Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell type and experimental setup.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from various preclinical and clinical studies. It is important to note that the optimal therapeutic window will vary depending on the disease model, cell type, and route of administration.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Condition | Effective Concentration | Outcome | Reference |
| VCP ATPase Inhibition | Recombinant VCP | In vitro assay | IC50: 330 nM | Inhibition of ATPase activity | [9] |
| Cell Viability | Human Chondrocytes | Tunicamycin-induced ER stress | 50-200 µM | Increased cell viability | [6] |
| Cell Viability | Renal Proximal Tubular Cells | Tunicamycin-induced ER stress | Dose-dependent | Attenuated cell death | [3] |
| ATP Levels | Renal Proximal Tubular Cells | Tunicamycin-induced ER stress | Not specified | Preserved intracellular ATP | [3] |
| Apoptosis | Human Cartilage Explants | Tunicamycin-induced ER stress | Not specified | Reduced TUNEL-positive cells | [2] |
| ER Stress Markers | Human Chondrocytes | Tunicamycin-induced ER stress | Not specified | Attenuated upregulation of Bip, ATF4, CHOP | [2] |
| Atherosclerosis Progression | Apoe-/- mice endothelial cells | Western Diet | Not specified | Attenuated ER stress-induced apoptosis | [4] |
Table 2: In Vivo Efficacy and Dosing of this compound
| Animal Model | Disease | Route of Administration | Dosage | Outcome | Reference |
| Rat | Ischemic Injury in Random Pattern Flaps | Intraperitoneal | 100 mg/kg daily | Reduced necrosis, apoptosis, and ER stress | [6][10] |
| Mouse | Ischemic Acute Kidney Injury | Not specified | Not specified | Renoprotective effects | [3] |
| Mouse | Atherosclerosis (Apoe-/-) | Daily injection | Not specified | Reduced atherosclerosis progression | [4][11] |
Table 3: Clinical Trial Dosing of this compound
| Clinical Phase | Indication | Route of Administration | Dosage | Outcome | Reference |
| Phase 1/2 | Non-arteritic Central Retinal Artery Occlusion | Intravitreal | Low-dose: 25 µg, High-dose: 50 µg (daily for 3 days) | No serious adverse events, improvement in visual acuity | [5][7] |
| Phase 2 | Non-arteritic Central Retinal Artery Occlusion | Intravitreal | Low dose, High dose (daily for 3 days) | Efficacy and safety evaluation ongoing | [8] |
Experimental Protocols
In Vitro VCP ATPase Activity Assay
This protocol is adapted from established methods for measuring p97/VCP ATPase activity using a malachite green-based colorimetric assay or a bioluminescence-based assay.[1][12][13]
Materials:
-
Purified recombinant VCP/p97 protein
-
ATP solution (10 mM stock, pH 7.5)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 20 mM MgCl₂, 1 mM EDTA, 0.01% Triton X-100
-
This compound (or other test compounds) dissolved in DMSO
-
Phosphate standards (for colorimetric assay)
-
Malachite green reagent or a commercial bioluminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
96-well microplate
Procedure:
-
Prepare Reagents: Prepare a 5x stock of the assay buffer. Prepare a series of phosphate standards (0-40 µM) for the colorimetric assay.
-
Reaction Setup:
-
Add 30 µL of diluted VCP enzyme solution to each well.
-
For inhibitor studies, add 10 µL of this compound at various concentrations. For control wells, add 10 µL of DMSO.
-
Include "no enzyme" control wells containing assay buffer instead of the enzyme solution.
-
-
Reaction Initiation: Start the reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be around the Km (~0.33 mM).[14]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.
-
Reaction Termination and Detection:
-
Colorimetric Method: Stop the reaction by adding 50 µL of malachite green reagent. Incubate at room temperature for 20-30 minutes for color development and read the absorbance at 635 nm.[1]
-
Bioluminescence Method: Measure the remaining ATP by adding a commercial ATP detection reagent (e.g., 10 µL of Kinase-Glo® Plus reagent). Incubate for 10 minutes in the dark and measure luminescence.[12][13]
-
-
Data Analysis: Calculate the amount of phosphate released (colorimetric) or ATP consumed (bioluminescence) and determine the IC50 of this compound.
Measurement of ER Stress Markers
ER stress can be evaluated by measuring the activation of the three main sensor proteins: IRE1, PERK, and ATF6.[15][16][17]
a) Western Blotting for UPR Target Proteins:
-
Markers:
-
Procedure:
-
Treat cells with an ER stress inducer (e.g., tunicamycin or thapsigargin) with or without this compound for the desired time.
-
Lyse the cells and prepare protein extracts.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target proteins, followed by HRP-conjugated secondary antibodies.
-
Detect the signal using chemiluminescence.
-
b) Real-Time PCR for UPR Target Genes:
-
Target Genes: ATF4, CHOP, BiP, and spliced XBP1 (sXBP1).[4]
-
Procedure:
-
Treat cells as described for Western blotting.
-
Isolate total RNA and synthesize cDNA.
-
Perform quantitative real-time PCR using SYBR Green or TaqMan probes with primers specific for the target genes.
-
Normalize the expression levels to a housekeeping gene (e.g., ACTB).
-
Troubleshooting Guides
Issue 1: No or low VCP ATPase activity detected in the in vitro assay.
| Potential Cause | Troubleshooting Step |
| Inactive enzyme | Ensure proper storage and handling of the recombinant VCP protein. Use a fresh aliquot. |
| Suboptimal assay conditions | Verify the composition and pH of the assay buffer. Ensure the presence of Mg²⁺, which is required for activity.[14] Optimize ATP concentration, enzyme concentration, and incubation time. |
| Reagent issues | Check the expiration dates of ATP and detection reagents. Prepare fresh reagents. |
Issue 2: High variability in cell-based assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette. Avoid edge effects in the microplate by not using the outer wells or by filling them with sterile PBS. |
| Cell health issues | Monitor cell morphology and viability. Ensure cells are in the logarithmic growth phase. Test for mycoplasma contamination. |
| Inaccurate compound concentration | Verify the stock concentration of this compound. Ensure proper serial dilutions. |
| Assay timing | The timing of the assay endpoint is critical, especially for cytotoxicity assays where secondary necrosis can affect results. Perform a time-course experiment to determine the optimal endpoint. |
Issue 3: Difficulty in detecting changes in ER stress markers.
| Potential Cause | Troubleshooting Step |
| Insufficient ER stress induction | Optimize the concentration and incubation time of the ER stress inducer (e.g., tunicamycin, thapsigargin). |
| Inappropriate time point | The activation of different UPR branches occurs at different times. Perform a time-course experiment to capture the peak activation of each marker. |
| Low antibody quality | Use validated antibodies for Western blotting. Include positive and negative controls. For phospho-specific antibodies, confirm that total protein levels are unchanged.[17] |
| Low transcript levels | Use a sufficient amount of high-quality RNA for cDNA synthesis. Design and validate efficient primers for qPCR. |
Visualizations
Caption: this compound inhibits VCP ATPase activity, preserving ATP levels and reducing ER stress.
References
- 1. benchchem.com [benchchem.com]
- 2. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial | PLOS One [journals.plos.org]
- 6. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. youtube.com [youtube.com]
- 10. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 11. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ATPase activity of p97-valosin-containing protein (VCP). D2 mediates the major enzyme activity, and D1 contributes to the heat-induced activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 18. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
mitigating potential side effects of KUS121 in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KUS121 in animal models. The information is compiled from preclinical studies to assist in mitigating potential side effects and ensuring experimental success.
Troubleshooting Guide: Potential Side Effects and Mitigation Strategies
Researchers should be aware of potential side effects when using this compound in animal models. While studies have reported a good safety profile, careful monitoring is crucial.[1] This guide addresses potential issues and offers mitigation strategies.
| Potential Issue | Observed in/Rationale | Monitoring Parameters | Mitigation Strategies |
| Systemic Toxicity | Although not extensively reported, systemic administration warrants caution. One study noted that systemic side effects could not be fully evaluated.[2] | - Body weight changes- Food and water intake- General activity levels and behavior- Complete blood count (CBC) and serum chemistry panel at baseline and study endpoint. | - Start with a dose-ranging study to determine the minimum effective dose.- Consider local administration (e.g., intravitreal injection) if the target organ is accessible to minimize systemic exposure.[1] |
| Injection Site Reactions | While not observed in one study with intraperitoneal injection, it remains a possibility with any injectable compound.[2] | - Redness, swelling, or inflammation at the injection site.- Signs of pain or distress in the animal upon injection. | - Ensure proper sterile injection technique.- Rotate injection sites if multiple doses are required.- Consider alternative administration routes if reactions persist. |
| Off-Target Effects | As a modulator of Valosin-Containing Protein (VCP), which is involved in numerous cellular activities, off-target effects are a theoretical concern.[3] | - Histopathological examination of major organs (liver, kidney, heart, spleen) at study conclusion.- Monitor for unexpected behavioral changes. | - Utilize the lowest effective dose.- Include a vehicle-only control group to differentiate compound effects from experimental procedures. |
| Metabolic Changes | This compound works by maintaining cellular ATP levels.[4][5] This could potentially influence overall metabolism. | - Blood glucose levels.- Body composition (fat/lean mass) in long-term studies. | - Ensure consistent diet and housing conditions for all experimental groups.- Monitor for any significant deviations from baseline metabolic parameters. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a modulator of Valosin-Containing Protein (VCP), an ATPase.[3] It selectively inhibits the ATPase activity of VCP, which helps to maintain intracellular ATP levels and reduce endoplasmic reticulum (ER) stress.[3][4][5][6] This mechanism has shown cytoprotective effects in various disease models.[3][4][5]
Q2: Have any side effects been reported in animal studies of this compound?
A2: The majority of preclinical studies report a good safety profile for this compound. For instance, no observable side effects were noted in mouse models of glaucoma.[1] A study using a rat model of skin flap ischemia reported no animal deaths or injection site reactions, though it was noted that a full evaluation of systemic side effects was not conducted.[2]
Q3: What are the recommended administration routes for this compound?
A3: this compound has been administered through various routes in animal models, including intraperitoneal injection and intravitreal injection.[1][2] The choice of administration route should be guided by the specific experimental design and the target organ. Local administration, such as intravitreal injection, may be preferable for ocular studies to maximize local concentration and minimize potential systemic effects.[1]
Q4: What is a typical dosage range for this compound in animal models?
A4: Dosages of this compound can vary depending on the animal model and the targeted disease. For example, in a rat model of ischemic skin flaps, a dosage of 100 mg/kg was administered intraperitoneally.[2] It is recommended to perform a dose-response study to determine the optimal dosage for your specific model and experimental conditions.
Q5: Are there any known contraindications for this compound in animal models?
A5: Published studies have not reported any specific contraindications for the use of this compound in the animal models studied. However, as with any investigational compound, researchers should exercise caution and closely monitor animals with pre-existing health conditions.
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Rodent Model
This protocol is based on methodologies described in studies on ischemic injury models.[2]
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle solution, such as 5% glucose in distilled water.[2]
-
The final concentration should be calculated based on the desired dosage and the volume to be injected.
-
Ensure the solution is sterile by filtering it through a 0.22 µm filter.
-
-
Animal Handling and Injection:
-
Weigh the animal to determine the precise volume of this compound solution to be administered.
-
Gently restrain the animal.
-
Perform the intraperitoneal injection in the lower quadrant of the abdomen, being careful to avoid the bladder and internal organs.
-
Use a new sterile needle for each animal.
-
-
Post-Injection Monitoring:
-
Observe the animal for at least 30 minutes post-injection for any immediate adverse reactions.
-
Monitor for signs of injection site reaction (redness, swelling) over the next 24 hours.
-
Continue daily monitoring of general health parameters as outlined in the troubleshooting guide.
-
Protocol 2: Assessment of Endoplasmic Reticulum (ER) Stress
This protocol outlines a general method for assessing ER stress, a key target of this compound.[3][5][6]
-
Tissue/Cell Collection:
-
At the designated experimental endpoint, euthanize the animal and collect the target tissues.
-
For in vitro studies, harvest the cells.
-
-
Western Blot Analysis for ER Stress Markers:
-
Prepare protein lysates from the collected tissues or cells.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key ER stress markers such as:
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action of this compound in mitigating cellular stress.
Caption: General experimental workflow for this compound studies in animal models.
References
- 1. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. biorxiv.org [biorxiv.org]
protocol refinement for consistent KUS121 results
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers achieve consistent and reliable results with KUS121.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Inconsistent or no significant protective effect of this compound. | Suboptimal Concentration: The effective concentration of this compound can vary between cell types and experimental models. | Perform a dose-response experiment to determine the optimal concentration for your specific system. Concentrations ranging from 50 µM to 200 µM have been used in vitro.[1] |
| Timing of Administration: The therapeutic window for this compound administration is critical for observing a protective effect, especially in acute injury models. | Administer this compound prior to or immediately following the induced injury. For example, in a rat model of random pattern flaps, this compound was administered one hour before flap creation.[2] | |
| Inappropriate Vehicle: The vehicle used to dissolve this compound may have unintended effects or poor solubility. | This compound can be dissolved in a 5% glucose solution or 5% Cremophor EL in PBS.[2][3] Ensure the vehicle control group is treated with the same vehicle. | |
| High background or off-target effects observed. | Vehicle-related Toxicity: The vehicle itself might be causing cellular stress or toxicity. | Always include a vehicle-only control group to assess any effects of the solvent. |
| Non-specific Binding: At high concentrations, this compound might exhibit off-target effects. | Use the lowest effective concentration determined from your dose-response studies. | |
| Difficulty in assessing the effect of this compound on ATP levels. | Timing of Measurement: Changes in ATP levels can be transient. | Measure ATP levels at multiple time points after this compound treatment and induction of stress to capture the dynamic changes. |
| Assay Sensitivity: The ATP assay being used may not be sensitive enough to detect subtle changes. | Use a highly sensitive ATP quantification method, such as a luciferase-based assay. | |
| Variability in Endoplasmic Reticulum (ER) Stress Marker Expression. | Timing of Analysis: The expression of ER stress markers like CHOP can change over time. | Perform a time-course experiment to identify the peak expression of ER stress markers in your model. In a rat model of ischemic retinal injury, CHOP protein was induced as early as 3 hours after the insult.[4] |
| Antibody Specificity: The antibodies used for Western blotting or immunohistochemistry may lack specificity. | Validate your antibodies using positive and negative controls. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a modulator of Valosin-Containing Protein (VCP), an ATPase associated with diverse cellular activities.[5] this compound selectively inhibits the ATPase activity of VCP, which helps to maintain intracellular ATP levels and reduce endoplasmic reticulum (ER) stress, ultimately leading to cytoprotective effects.[5][6][7]
Q2: In what types of experimental models has this compound been shown to be effective?
A2: this compound has demonstrated therapeutic potential in a variety of preclinical models, including:
-
Ischemic stroke[7]
-
Heart failure[6]
-
Post-traumatic osteoarthritis[5]
-
Atherosclerosis[8]
-
Retinal diseases such as retinitis pigmentosa, glaucoma, and retinal artery occlusion[5][9][10]
-
Ischemic skin flaps[2]
-
Anterior ischemic optic neuropathy[11]
Q3: What is the recommended solvent for this compound?
A3: this compound has been successfully dissolved in a 5% glucose solution for in vivo studies and in DMSO for in vitro experiments.[2][7] Another documented solvent is 5% Cremophor EL in PBS.[3] It is crucial to use a consistent vehicle for both treated and control groups.
Q4: How should this compound be administered in animal models?
A4: The route of administration depends on the specific animal model and research question. Both systemic (intraperitoneal and intravenous) and local (intravitreal) administration routes have been used successfully.[2][3][4][11]
Q5: What are the key downstream markers to assess the efficacy of this compound?
A5: To evaluate the effect of this compound, researchers typically measure markers related to its mechanism of action, including:
-
Cellular ATP levels: To confirm the maintenance of energy homeostasis.[6][7]
-
ER stress markers: Such as CHOP, Bip, ATF4, and IRE1α, to assess the reduction of ER stress.[4][5][8]
-
Apoptosis markers: Such as cleaved caspase-3 and TUNEL staining, to measure the anti-apoptotic effect.[1][8]
-
Inflammatory markers: Such as TNF-α, IL-1β, and NF-κB, to evaluate the anti-inflammatory effects.[5][8]
Experimental Protocols
General In Vitro Protocol for Assessing this compound Efficacy
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
This compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment: Pre-treat cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing cellular stress.
-
Induction of Cellular Stress: Introduce the stressor of interest (e.g., tunicamycin to induce ER stress, oxygen-glucose deprivation for ischemia modeling).
-
Incubation: Incubate the cells for a predetermined duration.
-
Endpoint Analysis: Perform relevant assays to assess cell viability (e.g., MTT or WST assay), apoptosis (e.g., caspase activity assay or Annexin V staining), ATP levels, and expression of ER stress markers (e.g., Western blot for CHOP, Bip).
General In Vivo Protocol for a Mouse Model of Ischemia
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.
-
This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., 5% glucose solution).
-
Administration: Administer this compound via the desired route (e.g., intraperitoneal injection at a dose of 100 mg/kg) at a specific time point relative to the ischemic insult (e.g., 1 hour before).[2]
-
Induction of Ischemia: Surgically induce ischemia in the target tissue (e.g., creation of a random pattern skin flap).
-
Post-operative Care and Repeated Dosing: Provide appropriate post-operative care and continue this compound administration as required by the experimental design (e.g., once daily).[2]
-
Endpoint Analysis: At the end of the experiment, euthanize the animals and collect tissues for analysis. Assess outcomes such as infarct size, tissue necrosis, and expression of relevant biomarkers (e.g., CHOP, caspase-3) via immunohistochemistry or Western blotting.[1]
Quantitative Data Summary
| Model | This compound Treatment | Key Finding | Reference |
| Rat Skin Flap | 100 mg/kg, intraperitoneally, daily | Necrotic area reduced from 33.6 ± 3.7% to 26.4 ± 3.6% | [2] |
| Rat Ischemic Retinal Injury | Systemic administration | Significantly suppressed inner retinal thinning and death of retinal ganglion and amacrine cells. | [4] |
| Mouse Model of Heart Failure (TAC) | - | Rapidly improved left ventricular ejection fraction. | [6] |
| Human Patients with CRAO | Intravitreal injections (25 µg or 50 µg) for 3 days | All 9 patients showed significant improvement in best-corrected visual acuity. | [12] |
Visualizations
Caption: this compound inhibits VCP ATPase activity to mitigate cellular stress.
Caption: General experimental workflow for studying this compound.
References
- 1. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 2. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of this compound [bio-protocol.org]
- 4. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. biorxiv.org [biorxiv.org]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
- 10. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial | PLOS One [journals.plos.org]
- 11. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
KUS121 & VCP Interactions: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving KUS121, a modulator of Valosin-containing protein (VCP). Find answers to frequently asked questions and troubleshooting advice for common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on VCP?
A1: this compound is a selective modulator of Valosin-containing protein (VCP), specifically inhibiting its ATPase activity.[1][2][3][4][5] This action helps to conserve intracellular ATP levels, particularly under conditions of cellular stress.[1][2][3][6] Importantly, this compound does not appear to interfere with other crucial cellular functions of VCP, such as its role in the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD).[1][3][4][5]
Q2: How does inhibiting VCP's ATPase activity with this compound affect cellular stress responses?
A2: By inhibiting VCP's ATP consumption and thus maintaining intracellular ATP levels, this compound mitigates cellular stress, particularly endoplasmic reticulum (ER) stress.[1][2][3][6][7] This is achieved by reducing the expression of key ER stress markers such as C/EBP homologous protein (CHOP), Activating Transcription Factor 4 (ATF4), and Binding Immunoglobulin Protein (BiP).[1][3][5] this compound has been shown to downregulate the Inositol-requiring enzyme 1 alpha (IRE1α) inflammatory pathways associated with ER stress.[2][3]
Q3: Does this compound treatment alter the expression level of VCP itself?
A3: No, studies have shown that treatment with this compound does not alter the expression levels of VCP protein both in vitro and in vivo.[1][3][8]
Q4: In what experimental models has this compound demonstrated a protective effect?
A4: this compound has shown significant cytoprotective effects across a range of disease models, primarily those associated with ischemia and ER stress. These include:
-
Ischemic injury in the retina, kidney, heart, and brain.[1][4][6][7][9][10]
-
Neurodegenerative diseases such as glaucoma and Parkinson's disease.[4]
-
Post-traumatic osteoarthritis.[5]
Q5: What is the effect of this compound on protein degradation pathways?
A5: While VCP is essential for ER-associated degradation (ERAD), this compound appears to preserve and even restore ERAD processing capacity, particularly under ER stress conditions.[1][8] This suggests that this compound's inhibition of VCP's ATPase activity does not compromise its function in protein degradation.
Troubleshooting Guide
Issue 1: No significant cytoprotective effect of this compound is observed.
-
Possible Cause 1: Inappropriate Stress Inducer. The protective effects of this compound are most pronounced in models of ER stress and ischemia.[1][4][7] For instance, this compound has shown less efficacy against cellular injury induced by agents that primarily cause oxidative stress, such as cisplatin.[1]
-
Recommendation: Ensure your experimental model induces ER stress. Consider using established ER stress inducers like tunicamycin or thapsigargin as positive controls.
-
-
Possible Cause 2: Incorrect Dosing or Administration Route. The effective concentration of this compound can vary depending on the cell type and experimental model (in vitro vs. in vivo).
-
Possible Cause 3: Cell-type specific responses. While VCP is ubiquitously expressed, the cellular response to this compound might differ between cell types. For example, one study noted that this compound did not protect macrophages from ER stress-induced death under their experimental conditions.[3]
-
Recommendation: Characterize the expression and activity of VCP in your specific cell line.
-
Issue 2: Unexpected changes in inflammatory markers.
-
Possible Cause: this compound has been shown to reduce inflammation, particularly by inhibiting glycolysis in endothelial cells and downregulating IRE1α-associated inflammatory pathways.[2][3] If you observe an increase or no change in inflammation, consider the specific inflammatory pathways activated in your model.
-
Recommendation: Analyze multiple inflammatory markers and pathways to get a comprehensive understanding of this compound's effect in your system.
-
Issue 3: Difficulty in assessing the direct impact on VCP's ATPase activity.
-
Possible Cause: Measuring VCP's ATPase activity directly in cells can be challenging.
Quantitative Data Summary
| Parameter | Experimental Model | Treatment | Result | Reference |
| Atherosclerosis Progression | Apoe-/- mice on a Western diet | This compound daily for 8 weeks | 40-50% reduction in atherosclerosis progression | [2][3] |
| Inner Retinal Thickness | Rat model of retinal ischemic injury | Systemic administration of this compound | Significant suppression of inner retinal thinning | [7][10] |
| Cell Viability under ER Stress | Renal proximal tubular cells with tunicamycin | This compound | Significant attenuation of cell death in a dose-dependent manner | [1] |
| Intracellular ATP Levels | Renal proximal tubular cells with tunicamycin | This compound | Significant preservation of ATP levels | [1] |
| CHOP Expression | Ischemic rat retina | This compound administration | Significant suppression of CHOP induction | [7] |
Experimental Protocols
1. In Vitro Assessment of Cytoprotection from ER Stress
-
Objective: To evaluate the protective effect of this compound against ER stress-induced cell death.
-
Cell Line: Human endothelial cell line (e.g., EA.hy926) or renal proximal tubular cells.
-
Methodology:
-
Seed cells in a 96-well plate at an appropriate density.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10-100 µM) for 1-2 hours.
-
Induce ER stress by adding an ER stress inducer, such as tunicamycin (e.g., 1-5 µg/mL).
-
Incubate for 24-48 hours.
-
Assess cell viability using a standard assay such as WST-8 or MTT.
-
-
Expected Outcome: this compound treatment is expected to show a dose-dependent increase in cell viability compared to cells treated with the ER stress inducer alone.[1]
2. Western Blot Analysis of ER Stress Markers
-
Objective: To quantify the effect of this compound on the expression of key ER stress proteins.
-
Methodology:
-
Culture and treat cells with this compound and an ER stress inducer as described above.
-
Lyse the cells and collect protein extracts.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ER stress markers (e.g., CHOP, BiP, ATF4, and phospho-IRE1α) and a loading control (e.g., β-actin).
-
Incubate with appropriate secondary antibodies and visualize using a chemiluminescence detection system.
-
-
Expected Outcome: this compound treatment is expected to reduce the expression of pro-apoptotic ER stress markers like CHOP and modulate the phosphorylation of proteins in the UPR pathway.[1][5]
Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 5. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel VCP modulator this compound exerts renoprotective effects in ischemia-reperfusion injury with retaining ATP and restoring ERAD-processing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in KUS121-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of their KUS121-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound, a modulator of Valosin-Containing Protein (VCP) that functions by inhibiting its ATPase activity to maintain cellular ATP levels and mitigate endoplasmic reticulum (ER) stress.[1][2][3]
Issue 1: High Variability in Cell Viability/Cytotoxicity Assay Results
-
Question: We are observing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, WST-8) when treating cells with this compound. What are the potential causes and solutions?
-
Answer: High variability in cell viability assays can stem from several factors. Here’s a systematic approach to troubleshooting:
-
This compound Preparation and Storage:
-
Problem: Inconsistent concentration or degradation of this compound.
-
Solution: this compound is typically dissolved in a solvent like DMSO.[4] Prepare fresh dilutions from a concentrated stock for each experiment. Aliquot the stock solution to avoid repeated freeze-thaw cycles. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is non-toxic to the cells.
-
-
Cell Culture Conditions:
-
Problem: Inconsistent cell seeding density, passage number, or cell health.
-
Solution: Use cells within a consistent and low passage number range. Ensure even cell distribution when seeding plates by properly mixing the cell suspension. Visually inspect cells for normal morphology and confluency before adding this compound.
-
-
Assay Protocol:
-
Problem: Inconsistent incubation times or reagent addition.
-
Solution: Standardize incubation times for both this compound treatment and the viability reagent. Ensure accurate and consistent addition of reagents to each well. When using multi-channel pipettes, ensure all channels are dispensing equal volumes.
-
-
Issue 2: Inconsistent Results in Western Blotting for ER Stress Markers
-
Question: Our Western blot results for ER stress markers like CHOP, BiP, or p-IRE1α show inconsistent changes after this compound treatment. How can we improve the reproducibility?
-
Answer: Inconsistent Western blot data often points to issues in sample preparation, protein quantification, or the immunoblotting procedure itself.
-
Sample Collection and Lysis:
-
Problem: Variability in the timing of cell lysis or inefficient protein extraction.
-
Solution: Harvest all samples at the exact same time point after this compound treatment. Use a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to ensure complete protein extraction and prevent degradation.[5]
-
-
Protein Quantification:
-
Problem: Inaccurate protein concentration measurement leading to unequal loading.
-
Solution: Use a reliable protein quantification assay (e.g., BCA assay). Prepare a standard curve for each assay and ensure all samples fall within the linear range.
-
-
Immunoblotting Technique:
-
Problem: Issues with antibody quality, incubation conditions, or transfer efficiency.
-
Solution: Use validated antibodies for your target proteins. Optimize antibody concentrations and incubation times. Confirm efficient protein transfer from the gel to the membrane by staining the membrane with Ponceau S before blocking. Always include a loading control (e.g., β-actin, GAPDH) to normalize for loading differences.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a modulator of Valosin-Containing Protein (VCP), an ATPase. It selectively inhibits the ATPase activity of VCP, which helps to conserve intracellular ATP levels.[2][3] This preservation of ATP helps to mitigate cellular stress, particularly endoplasmic reticulum (ER) stress.[6][7]
Q2: In which signaling pathway does this compound exert its effects?
A2: this compound primarily impacts the Endoplasmic Reticulum (ER) Stress signaling pathway. By maintaining ATP levels, this compound can reduce the activation of key ER stress sensors and downstream effectors. This includes the downregulation of the IRE1α (Inositol-requiring enzyme 1 alpha) pathway and the subsequent reduction in apoptosis and inflammation.[6][7] It has been shown to decrease the expression of ER stress markers such as CHOP (C/EBP homologous protein), BiP (Binding-immunoglobulin protein), and ATF4 (Activating transcription factor 4).[2][6]
Q3: What are some common assays used to measure the effects of this compound?
A3: Several assays are commonly employed to assess the efficacy of this compound:
-
Cell Viability Assays: MTT, WST-8, or Cell Counting Kit-8 are used to measure the protective effects of this compound against cellular insults.[6][8]
-
Apoptosis Assays: TUNEL (TdT-mediated dUTP Nick-End Labeling) staining and Annexin V binding assays are used to quantify apoptosis and assess the anti-apoptotic effects of this compound.[6][9]
-
Western Blotting: This technique is used to measure the protein levels of key ER stress markers (e.g., CHOP, BiP, ATF4, p-IRE1α) to confirm the mechanism of action of this compound.[2][4]
-
ATP Measurement Assays: Luciferase-based ATP assays are used to directly measure the effect of this compound on maintaining cellular ATP levels.[8]
-
Quantitative Real-Time PCR (qRT-PCR): This is used to measure the mRNA expression levels of genes involved in ER stress and inflammation.[6]
Q4: What is a suitable concentration range for this compound in in vitro experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown protective effects in the micromolar range. For instance, concentrations around 100 µM have been used in neuronal cell cultures.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
1. Cell Viability Assay (WST-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO). Include a positive control for cell death if applicable (e.g., an ER stress inducer like tunicamycin).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24-48 hours) in a humidified incubator at 37°C and 5% CO2.
-
Reagent Addition: Add 10 µL of WST-8 reagent (e.g., Cell Counting Kit-8) to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Western Blotting for CHOP
-
Sample Preparation: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CHOP (e.g., rabbit anti-CHOP) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Data Summary
Table 1: Effect of this compound on Cell Viability and Apoptosis
| Assay | Cell Type | Condition | This compound Effect | Reference |
| Cell Viability (WST-8) | Human Chondrocytes | Tunicamycin-induced ER stress | Significantly recovered chondrocyte viability | [2] |
| Annexin V Binding | EA.hy926 Endothelial Cells | ER Stress | Dramatic reduction in early apoptotic cells | [6] |
| TUNEL Staining | Rat Retinal Cells | Ischemic Injury | Significantly decreased the number of apoptotic cells | [9] |
Table 2: Modulation of ER Stress Markers by this compound
| Marker | Assay | Cell Type | This compound Effect | Reference |
| CHOP | Western Blot | Rat Primary Cortical Neurons | Attenuated upregulation | [4] |
| BiP | Western Blot | Human Chondrocytes | Attenuated upregulation | [2] |
| ATF4 | Western Blot | Human Chondrocytes | Attenuated upregulation | [2] |
| p-IRE1α | Western Blot | Human Chondrocytes | Significantly attenuated | [2] |
Visualizations
Caption: this compound signaling pathway in mitigating ER stress.
Caption: A logical workflow for troubleshooting inconsistent this compound assay results.
References
- 1. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
KUS121 quality control and purity assessment
This technical support center provides essential information for researchers, scientists, and drug development professionals working with KUS121. It includes guidance on quality control, purity assessment, and troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule modulator of the Valosin-Containing Protein (VCP), an ATPase.[1] It selectively inhibits the ATPase activity of VCP, which plays a crucial role in various cellular processes, including protein degradation and endoplasmic reticulum (ER) stress responses.[1] By inhibiting VCP's ATP consumption, this compound helps maintain intracellular ATP levels, particularly under cellular stress conditions like ischemia.[2] This preservation of ATP mitigates ER stress and subsequent apoptosis (cell death), conferring a cytoprotective effect.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: To ensure the stability and activity of this compound, proper storage and handling are critical. Based on supplier recommendations and general best practices for small molecules, the following guidelines should be followed:
-
Solid this compound: Store at -20°C in a tightly sealed container, protected from moisture.[3]
-
This compound Solutions: Prepare stock solutions in a suitable solvent like DMSO.[3] Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the purity standard for this compound to be used in experiments?
A3: For reliable and reproducible experimental results, it is recommended to use this compound with a purity of ≥95%, as is standard for many research-grade small molecules.[4] Commercial suppliers often provide this compound with a purity of 98% or higher.[5] Always refer to the certificate of analysis provided by the supplier for the specific purity of your batch.
Q4: How can I verify the purity of my this compound sample?
A4: The purity of this compound can be assessed using standard analytical techniques for small molecules. The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method for assessing the purity of small molecules by separating the main compound from any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the chemical structure of this compound and identify any organic impurities.
-
Mass Spectrometry (MS): This technique verifies the molecular weight of this compound and can be coupled with liquid chromatography (LC-MS) to identify and quantify impurities.[6]
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is paramount for obtaining valid experimental data. Below are key specifications and detailed protocols for its assessment.
This compound Specifications
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₆FN₄NaO₃S | [5] |
| Molecular Weight | 458.44 g/mol | [5] |
| Appearance | Brown to reddish-brown solid | [3] |
| Purity | ≥98% | [5] |
| Solubility | Soluble in water and DMSO | [3][5] |
Experimental Protocols for Purity Assessment
1. High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound. Optimization may be required based on the specific HPLC system and column used.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient:
-
Start with 95% A, 5% B
-
Linearly increase to 95% B over 20 minutes
-
Hold at 95% B for 5 minutes
-
Return to initial conditions and equilibrate for 5 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO.
-
Purity Calculation: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for confirming the structure of this compound.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The resulting spectrum should be consistent with the known chemical structure of this compound. The presence of significant unidentifiable peaks may indicate impurities.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for confirming the molecular weight of this compound.
-
Instrumentation: A liquid chromatography system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Method: A rapid LC gradient similar to the HPLC method can be used.
-
MS Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI), positive mode
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
-
Analysis: The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M+Na]⁺ ion of this compound. For the sodium salt form, the primary ion observed may be [M-Na+2H]⁺ or related species.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect of this compound | 1. Degraded this compound: Improper storage or handling. 2. Inaccurate concentration: Pipetting errors or incorrect calculations. 3. Precipitation in media: Low solubility of this compound in the final assay buffer. | 1. Use a fresh aliquot of this compound from a properly stored stock. Verify the purity of the stock using HPLC. 2. Verify all calculations and ensure pipettes are calibrated. 3. Visually inspect the media for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%).[7] |
| High background or off-target effects | 1. This compound concentration is too high. 2. The observed effect is due to an off-target activity. | 1. Perform a dose-response experiment to determine the optimal, lowest effective concentration. 2. Use a structurally different VCP inhibitor to confirm that the observed phenotype is due to on-target inhibition. |
| Precipitation of this compound in stock solution or cell culture media | 1. Low solubility in the chosen solvent or aqueous media. 2. The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to crash out in aqueous media. | 1. Ensure this compound is fully dissolved in the stock solvent (gentle warming or sonication may help).[8] 2. Prepare intermediate dilutions in a suitable buffer before adding to the final media to avoid a high local concentration of DMSO. Ensure the final solvent concentration is kept to a minimum. |
| Variability between experiments | 1. Inconsistent cell seeding density. 2. Use of cells with high passage numbers. 3. Inconsistent incubation times with this compound. | 1. Use a cell counter to ensure consistent cell numbers are plated for each experiment.[7] 2. Use cells within a defined, low-passage number range.[7] 3. Standardize the incubation time with this compound across all experiments.[7] |
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits VCP, preserving ATP, mitigating ER stress, and promoting cell survival.
This compound Experimental Workflow
Caption: A general workflow for experiments using this compound, from preparation to analysis.
References
- 1. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 2. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
KUS121: A Comparative Guide to its Efficacy in Preclinical Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preclinical efficacy of KUS121, a novel small molecule modulator of Valosin-Containing Protein (VCP), across various disease models. It aims to offer an objective comparison of this compound's performance with alternative therapeutic strategies, supported by available experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Mechanism of Action: Targeting Cellular Stress Pathways
This compound is a first-in-class inhibitor of the ATPase activity of Valosin-Containing Protein (VCP). VCP, a ubiquitously expressed AAA+ ATPase, plays a critical role in numerous cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), and mitochondrial function. In pathological conditions such as ischemia, excessive VCP ATPase activity can lead to a rapid depletion of intracellular ATP stores and induce endoplasmic reticulum (ER) stress, culminating in apoptotic cell death.
This compound selectively inhibits this ATPase activity, thereby preserving cellular ATP levels and mitigating ER stress. This mechanism of action positions this compound as a promising cytoprotective agent in a range of diseases characterized by cellular stress and energy depletion.
Efficacy in Ischemic Stroke Models
Ischemic stroke, characterized by a sudden loss of blood flow to the brain, triggers a cascade of events leading to neuronal death and neurological deficits. Preclinical studies have demonstrated the neuroprotective effects of this compound in rodent models of ischemic stroke.
Table 1: Comparison of this compound Efficacy in Ischemic Stroke Models
| Treatment Group | Model | Key Outcomes | Reference |
| This compound | Rat primary cortical neurons with Oxygen-Glucose Deprivation (OGD) | - Protected neurons from cell death. - Prevented ATP depletion. | [1] |
| This compound | C57BL/6 and B-17 mice with transient middle cerebral artery occlusion (tMCAO) | - Improved functional deficits. - Reduced brain infarction volume. | [1] |
| Standard of Care (Alteplase - tPA) | Human clinical trials | - Intravenous administration within 4.5 hours of symptom onset improves functional outcomes. | [2][3] |
| Emerging Therapy (Nerinetide) | Human clinical trials (ESCAPE-NA1) | - Did not show a significant improvement in functional outcomes when combined with endovascular thrombectomy. | [1][4] |
| Emerging Therapy (Edaravone) | Human clinical trials | - A free radical scavenger that has shown some benefit in improving functional outcomes in certain patient populations. | [4] |
Experimental Protocol: Oxygen-Glucose Deprivation (OGD) in Rat Cortical Primary Neuronal Cultures
Objective: To simulate ischemic conditions in vitro and assess the neuroprotective effect of this compound.
Methodology:
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in a suitable medium.
-
OGD Induction: The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 1.5-2 hours) to induce oxygen-glucose deprivation.[1][5][6][7]
-
Treatment: this compound is added to the culture medium at various concentrations before or during the OGD period. A vehicle control (e.g., DMSO) is used for comparison.
-
Assessment of Cell Viability: Following OGD, cell viability is assessed using methods such as the water-soluble tetrazolium salt (WST) assay or by staining with markers of cell death like propidium iodide.[1]
-
ATP Measurement: Intracellular ATP levels are quantified using a luciferase-based assay to determine the effect of this compound on cellular energy preservation.[1]
Experimental Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice
Objective: To induce focal cerebral ischemia in vivo and evaluate the therapeutic potential of this compound.
Methodology:
-
Animal Model: Adult male C57BL/6 or B-17 mice are used.
-
Surgical Procedure: Anesthesia is induced, and a surgical incision is made in the neck to expose the common carotid artery. A monofilament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.[8][9][10][11]
-
Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60 minutes) to induce ischemia. It is then withdrawn to allow for reperfusion of the blood flow.
-
Treatment Administration: this compound is administered, for example, via intraperitoneal injection, at a predetermined dose before or after the ischemic insult.
-
Neurological Assessment: Functional deficits are evaluated using standardized neurological scoring systems at various time points post-surgery.
-
Infarct Volume Measurement: Brains are harvested after a set period, and infarct volume is quantified by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).[1]
Efficacy in Retinal Degeneration Models
Retinal degenerative diseases, such as retinitis pigmentosa and ischemic retinopathies, are leading causes of blindness. The protective effects of this compound on retinal neurons have been investigated in several animal models.
Table 2: Comparison of this compound Efficacy in Retinal Degeneration Models
| Treatment Group | Model | Key Outcomes | Reference |
| This compound | rd12 mice (model for retinitis pigmentosa) | - Suppressed the loss of photoreceptors (rods and cones). - Suppressed visual function deterioration. | [12] |
| This compound | RP rabbits with rhodopsin (Pro347Leu) mutation | - Suppressed thinning of the outer nuclear layer. - Maintained visual function. | [12] |
| This compound | Rat model of ischemia/reperfusion-induced retinal degeneration | - Suppressed inner retinal thinning. - Preserved visual function as measured by electroretinography (ERG). | [13][14] |
| Standard of Care (Supportive) | Human patients with retinitis pigmentosa | - Management of associated ocular pathologies (e.g., macular edema, cataracts). - Genetic counseling and low-vision rehabilitation. | [15] |
| Approved Gene Therapy (Luxturna®) | Patients with RPE65 mutation-associated retinal dystrophy | - Delivers a correct copy of the RPE65 gene to retinal cells. | [16][17][18] |
| Emerging Therapies (Optogenetics, Stem Cells) | Clinical trials for retinitis pigmentosa | - Aim to restore light sensitivity to remaining retinal cells or replace lost photoreceptors. | [19][20][21] |
Experimental Protocol: Electroretinography (ERG) in Retinal Degeneration Models
Objective: To functionally assess the health of retinal cells in response to light stimuli.
Methodology:
-
Animal Preparation: Animals are dark-adapted for a specific period (e.g., overnight) before the procedure. Anesthesia is administered.
-
Electrode Placement: A recording electrode is placed on the cornea, a reference electrode is placed subcutaneously, and a ground electrode is attached to the tail.
-
Light Stimulation: A series of light flashes of varying intensities and durations are delivered to the eye to elicit electrical responses from different retinal cell types (rods and cones).[22][23][24][25][26]
-
Signal Recording and Analysis: The electrical signals (a-wave and b-wave) are recorded and amplified. The amplitudes and implicit times of these waves are analyzed to assess retinal function.
-
Comparison: ERG recordings from this compound-treated animals are compared with those from vehicle-treated controls to determine the effect of the compound on preserving retinal function.[12]
Efficacy in Heart Failure Models
Heart failure is a complex clinical syndrome characterized by the inability of the heart to pump enough blood to meet the body's needs. This compound has shown promise in preclinical models of both acute and chronic heart failure.
Table 3: Comparison of this compound Efficacy in Heart Failure Models
| Treatment Group | Model | Key Outcomes | Reference |
| This compound | Mouse model of transverse aortic constriction (TAC)-induced heart failure | - Rapidly improved left ventricular ejection fraction. - Improved creatine phosphate/ATP ratio. - Suppressed cardiac hypertrophy and fibrosis with long-term administration. | [27] |
| This compound | Canine model of high-frequency-paced heart failure | - Improved left ventricular contractility. - Decreased left ventricular end-diastolic pressure without increasing heart rate. | [27] |
| Standard of Care (Diuretics, ACE inhibitors, Beta-blockers) | Human patients with acute heart failure | - Aim to reduce preload and afterload, and decrease myocardial work. | [13][28][29][30] |
| Emerging Therapies (SGLT2 inhibitors, Sacubitril/Valsartan) | Human patients with heart failure | - Offer novel mechanisms to improve cardiac function and reduce mortality and hospitalizations. | [31][32][33][34] |
Signaling Pathways and Experimental Workflows
Valosin-Containing Protein (VCP) and Cellular Stress Signaling
The following diagram illustrates the central role of VCP in cellular stress pathways and the mechanism of action of this compound. Under conditions of cellular stress, such as ischemia, the accumulation of unfolded proteins in the endoplasmic reticulum triggers the Unfolded Protein Response (UPR). VCP is a key player in the ERAD pathway, which removes misfolded proteins for degradation. However, excessive VCP ATPase activity during severe stress contributes to ATP depletion and can activate apoptotic pathways. This compound, by inhibiting VCP's ATPase activity, helps to maintain cellular energy homeostasis and reduces the pro-apoptotic signals emanating from the ER.
References
- 1. Neuroprotective agents in acute ischemic stroke [explorationpub.com]
- 2. Stroke - Diagnosis and treatment - Mayo Clinic [mayoclinic.org]
- 3. jts.health.mil [jts.health.mil]
- 4. Neuroprotective strategies in acute ischemic stroke: A narrative review of recent advances and clinical outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial | PLOS One [journals.plos.org]
- 6. Clinical Trial Update: Gene Therapy for the Treatment of Retinal Disease | Retina Associates of Western NY [retinaassociatesofwny.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. New Heart Failure Therapies in Cardiology: Innovations for Improved Outcomes [emeded.org]
- 9. youtube.com [youtube.com]
- 10. Clinical trials with neuroprotective drugs in acute ischaemic stroke: are we doing the right thing? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. 5. Acute Ischemic Stroke Treatment | Canadian Stroke Best Practices [strokebestpractices.ca]
- 13. emergencycarebc.ca [emergencycarebc.ca]
- 14. Endoplasmic reticulum stress: A common pharmacologic target of cardioprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Current Management Options for Patients with Retinitis Pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. hopkinsmedicine.org [hopkinsmedicine.org]
- 18. 8 Emerging Gene Therapies for Retinitis Pigmentosa Treatment [delveinsight.com]
- 19. New gene therapies offer a universal approach to treating retinitis pigmentosa | Drug Discovery News [drugdiscoverynews.com]
- 20. Retinitis Pigmentosa Research Advances — Foundation Fighting Blindness [fightingblindness.org]
- 21. Early-stage trial finds stem cell therapy for retinitis pigmentosa is safe [health.ucdavis.edu]
- 22. Neuroprotective Agents for Ischemic Stroke · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 23. divisionofresearch.kaiserpermanente.org [divisionofresearch.kaiserpermanente.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. dovepress.com [dovepress.com]
- 27. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. my.clevelandclinic.org [my.clevelandclinic.org]
- 29. emedicine.medscape.com [emedicine.medscape.com]
- 30. Overview | Acute heart failure: diagnosis and management | Guidance | NICE [nice.org.uk]
- 31. flowtherapy.com [flowtherapy.com]
- 32. What are the new drugs for Heart Failure? [synapse.patsnap.com]
- 33. Emerging Therapeutic Strategies for Heart Failure: A Comprehensive Review of Novel Pharmacological and Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Current and emerging drug targets in heart failure treatment - PMC [pmc.ncbi.nlm.nih.gov]
KUS121 and Eeyarestatin I: A Comparative Analysis of their Impact on Endoplasmic Reticulum-Associated Degradation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chemical modulators of the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is critical for advancing research and developing novel therapeutics. This guide provides a detailed comparative analysis of two such compounds, KUS121 and Eeyarestatin I, focusing on their mechanisms of action, effects on ERAD and the Unfolded Protein Response (UPR), and experimental methodologies for their study.
The ERAD pathway is a critical quality control mechanism that removes misfolded or unfolded proteins from the endoplasmic reticulum (ER) for degradation by the proteasome. Dysregulation of this pathway is implicated in a variety of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. Both this compound and Eeyarestatin I target the Valosin-containing protein (VCP)/p97, a key ATPase that provides the mechanical force for the extraction of ubiquitinated substrates from the ER membrane. However, their downstream effects on ERAD and cellular homeostasis are markedly different.
Mechanism of Action: A Tale of Two Modulators
This compound is a VCP modulator that selectively inhibits its ATPase activity. This inhibition is thought to conserve intracellular ATP levels, thereby mitigating ER stress and restoring the cell's capacity to process misfolded proteins through the ERAD pathway. In essence, this compound acts as a cytoprotective agent by alleviating the burden of ER stress.[1]
Eeyarestatin I, in contrast, is a potent inhibitor of ERAD.[2] It functions as a bifunctional compound, possessing a domain that targets it to the ER membrane and another that inhibits the p97-associated deubiquitinating process.[2] By preventing the removal of ubiquitin chains from ERAD substrates, Eeyarestatin I effectively stalls their degradation, leading to their accumulation and the induction of ER stress. Furthermore, Eeyarestatin I also inhibits the Sec61 translocon, blocking the entry of newly synthesized proteins into the ER, which can further exacerbate cellular stress. This multifaceted inhibition makes Eeyarestatin I a potent inducer of apoptosis, particularly in cancer cells.
Quantitative Comparison of Effects on ERAD
A key distinction between this compound and Eeyarestatin I lies in their ultimate impact on the ERAD pathway's efficiency. While Eeyarestatin I is a direct inhibitor, this compound has been shown to restore ERAD processing capacity under conditions of ER stress.[1]
| Compound | Target | Primary Effect on VCP/p97 | Overall Effect on ERAD | IC50 (VCP/p97 ATPase) |
| This compound | VCP/p97 | Inhibits ATPase activity | Restores processing capacity | 1.6 µM |
| Eeyarestatin I | p97-associated deubiquitinases, Sec61 | Does not directly inhibit ATPase activity | Potent inhibitor | Not applicable |
Experimental Data: Degradation of ERAD Substrate CD3δ
A direct comparison of the effects of this compound and Eeyarestatin I on the degradation of the well-characterized ERAD substrate CD3δ highlights their opposing actions. In a study using a CD3δ-YFP reporter system, Eeyarestatin I treatment led to the accumulation of the substrate, confirming its role as an ERAD inhibitor. Conversely, under ER stress conditions where CD3δ degradation was impaired, this compound treatment promoted the degradation of the substrate, demonstrating its ability to restore ERAD function.[1]
Impact on the Unfolded Protein Response (UPR)
The UPR is a set of signaling pathways activated in response to ER stress. The differential effects of this compound and Eeyarestatin I on ERAD are reflected in their modulation of the UPR.
This compound:
-
Reduces pro-apoptotic signaling: this compound has been consistently shown to decrease the expression of the pro-apoptotic transcription factor CHOP, a key mediator of ER stress-induced cell death.[1][3][4][5][6][7][8][9]
-
Activates the IRE1α pathway: this compound can enhance the phosphorylation of IRE1α and the subsequent splicing of its downstream target XBP1.[1] This branch of the UPR is involved in expanding the ER's protein folding capacity and enhancing ERAD.
-
Increases BiP expression: In some contexts, this compound has been observed to augment the expression of the ER chaperone BiP, which helps to alleviate ER stress by assisting in protein folding.[1]
Eeyarestatin I:
-
Induces broad ER stress: As an ERAD inhibitor, Eeyarestatin I leads to the accumulation of misfolded proteins, triggering a robust ER stress response.
-
Upregulates CHOP and BiP: Treatment with Eeyarestatin I results in increased expression of both CHOP and BiP.
-
Activates PERK and IRE1α pathways: Eeyarestatin I activates multiple arms of the UPR, including the PERK pathway, which leads to the phosphorylation of eIF2α and a general shutdown of protein synthesis, and the IRE1α pathway.
Signaling Pathways and Experimental Workflow
Figure 1. Mechanism of action of this compound and Eeyarestatin I on the ERAD pathway.
Figure 2. A typical experimental workflow for studying the effects of this compound and Eeyarestatin I on ERAD.
Experimental Protocols
1. Cycloheximide (CHX) Chase Assay for ERAD Substrate Degradation
This protocol is used to monitor the degradation rate of an ERAD substrate by inhibiting new protein synthesis.
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) and transfect them with a plasmid encoding a model ERAD substrate (e.g., TCRα-GFP or CD3δ-YFP).
-
Compound Treatment: 24-48 hours post-transfection, treat the cells with the desired concentrations of this compound, Eeyarestatin I, or a vehicle control for a specified pre-incubation time.
-
Cycloheximide Treatment: Add cycloheximide (CHX) to the culture medium at a final concentration of 100 µg/mL to block protein synthesis. This marks the '0' time point.
-
Time Course: Collect cell samples at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).
-
Cell Lysis and Protein Analysis: Lyse the cells at each time point and analyze the levels of the ERAD substrate by SDS-PAGE and immunoblotting using an antibody specific to the substrate or its tag.
-
Data Analysis: Quantify the band intensities at each time point relative to the '0' time point to determine the degradation kinetics of the substrate.
2. In Vitro VCP/p97 ATPase Activity Assay
This assay measures the effect of compounds on the ATP hydrolysis activity of purified VCP/p97.
-
Reagents:
-
Purified recombinant human VCP/p97 protein.
-
ATPase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 1 mM DTT).
-
ATP.
-
Malachite green reagent for phosphate detection.
-
This compound and Eeyarestatin I at various concentrations.
-
-
Procedure:
-
Incubate purified VCP/p97 with different concentrations of this compound or Eeyarestatin I in the ATPase assay buffer for a pre-determined time at 37°C.
-
Initiate the reaction by adding a defined concentration of ATP.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate (Pi) released using the malachite green reagent.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
-
Data Analysis: Calculate the percentage of ATPase activity inhibition for each compound concentration and determine the IC50 value for this compound.
Conclusion
This compound and Eeyarestatin I, while both interacting with the VCP/p97 machinery, exert opposing effects on the ERAD pathway. This compound acts as a modulator that can restore ERAD function under stress, offering a potential therapeutic avenue for diseases characterized by ER stress-induced cell death. In contrast, Eeyarestatin I is a potent inhibitor of ERAD and protein translocation, making it a valuable tool for studying the consequences of ERAD blockage and a potential anti-cancer agent. The choice between these two compounds depends on the specific research question and the desired cellular outcome, with this compound favoring cell survival and ERAD restoration, and Eeyarestatin I promoting ER stress and apoptosis. This comparative guide provides a framework for researchers to make informed decisions in their study of the complex and vital ERAD pathway.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Inhibition of p97-dependent Protein Degradation by Eeyarestatin I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Valosin-containing protein modulator this compound protects retinal neurons in a rat model of anterior ischemic optic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps | PLOS One [journals.plos.org]
- 7. biorxiv.org [biorxiv.org]
- 8. A VCP modulator, this compound, as a promising therapeutic agent for post-traumatic osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardioprotective Effects of VCP Modulator this compound in Murine and Porcine Models of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
KUS121 Demonstrates Neuroprotective Efficacy in Preclinical Models of Retinitis Pigmentosa, Offering a Promising Therapeutic Avenue
For Immediate Release
Kyoto, Japan – Preclinical research has demonstrated the significant neuroprotective effects of KUS121, a small molecule modulator of the VCP-ATPase, in animal models of retinitis pigmentosa (RP). The studies indicate that this compound preserves retinal structure and function by mitigating cellular stress and apoptosis. This comparison guide provides a detailed overview of the efficacy of this compound in preclinical RP models and contrasts it with other emerging therapeutic strategies, including gene and cell-based therapies.
This compound: A Novel Mechanism of Action
This compound works by modulating the ATPase activity of Valosin-Containing Protein (VCP), a key player in cellular stress responses. In the context of retinitis pigmentosa, this modulation helps to reduce endoplasmic reticulum (ER) stress, a major contributor to photoreceptor cell death.[1] By inhibiting VCP's ATPase activity, this compound is thought to suppress excessive ATP consumption, thereby preserving cellular energy levels under stress.[1] This mechanism ultimately leads to the activation of the pro-survival mTOR pathway and the suppression of apoptosis, offering a multi-faceted approach to neuroprotection in the degenerating retina.[1]
Comparative Efficacy in Preclinical Models
The efficacy of this compound has been primarily evaluated in the rd12 mouse model of RP, which harbors a mutation in the Rpe65 gene. These studies are compared here with findings from alternative therapeutic approaches tested in the rd10 mouse model, another well-established model of RP with a mutation in the Pde6b gene. While both models exhibit progressive photoreceptor degeneration, the different genetic underpinnings should be considered when comparing results.
Retinal Function: Electroretinography (ERG)
Electroretinography measures the electrical response of the various cell types in the retina to a light stimulus, providing a quantitative assessment of retinal function.
| Therapeutic Agent | Animal Model | Age at Treatment | ERG Outcome (Photopic b-wave amplitude) | Citation(s) |
| This compound | rd12 mice | 1 month | At 10 months of age, treated mice showed a significantly higher b-wave amplitude (approx. 8.7 µV) compared to control (approx. 6.6 µV) at a stimulus intensity of 10 cds/m². | [2] |
| rd12 mice | 13 months | At 19 months of age, treated mice maintained a higher b-wave amplitude (approx. 7 µV) compared to control (approx. 5 µV) at a stimulus intensity of 10 cds/m². | [2] | |
| Mesenchymal Stem Cell (MSC)-Derived Extracellular Vesicles | rd10 mice | Postnatal day 14 and 21 | At postnatal day 28, treated mice showed a significantly improved b-wave amplitude across various light intensities compared to untreated controls. For example, at 1.0 cd·s/m², the b-wave amplitude was approximately 80 µV in treated mice versus approximately 40 µV in controls. | [3] |
Retinal Structure: Optical Coherence Tomography (OCT)
Optical coherence tomography is a non-invasive imaging technique that provides high-resolution cross-sectional images of the retina, allowing for the measurement of the thickness of different retinal layers.
| Therapeutic Agent | Animal Model | Age at Treatment | OCT Outcome (Photoreceptor/Outer Nuclear Layer Thickness) | Citation(s) |
| This compound | rd12 mice | 13 months | At 19 months of age, the photoreceptor layer thickness was significantly greater in this compound-treated mice (45.8 ± 6.9 µm) compared to controls (39.4 ± 7.4 µm). | [2][4] |
| Mesenchymal Stem Cell (MSC)-Derived Extracellular Vesicles | rd10 mice | Postnatal day 14 and 21 | At postnatal day 28, the outer nuclear layer (ONL) thickness at 600 µm from the optic disc was significantly greater in treated mice (12.0 ± 0.8 µm) compared to controls (6.5 ± 0.3 µm). | [3] |
| MCO-010 (Optogenetic Therapy) | rd10 mice | Not specified | At 4 months post-injection, no alterations in retinal thickness were observed in treated mice, whereas a significant decrease was seen in control mice. | [3] |
Visual Behavior: Vision-Guided Water Maze
The vision-guided water maze is a behavioral test designed to assess an animal's ability to use visual cues to navigate and find a hidden platform in a pool of water.
| Therapeutic Agent | Animal Model | Age at Treatment | Behavioral Outcome (Escape Latency) | Citation(s) |
| AAV-PDEβ (Gene Therapy) | rd10 mice | Postnatal day 14 | After 4 days of training, the average time to find the platform was significantly shorter for treated mice (22.6 ± 4.2 seconds) compared to untreated rd10 mice (51.5 ± 1.1 seconds). Normal C57 mice averaged 9.7 ± 0.8 seconds. | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Experimental Protocols
Electroretinography (ERG) in Mouse Models of Retinitis Pigmentosa
-
Animal Preparation: Mice are dark-adapted overnight (minimum of 2 hours). All subsequent procedures are performed under dim red light. Anesthesia is induced with an intraperitoneal injection of a ketamine/xylazine mixture. Pupils are dilated using a topical mydriatic solution (e.g., 1% tropicamide and 2.5% phenylephrine). Body temperature is maintained at 37°C using a heating pad.
-
Electrode Placement: A corneal electrode is placed on the cornea with a drop of ophthalmic lubricant. Reference and ground electrodes are placed subcutaneously in the cheek and the tail, respectively.
-
Scotopic ERG: Dark-adapted responses are recorded in response to a series of increasing intensity light flashes to assess rod- and mixed rod-cone function.
-
Photopic ERG: Following a 10-minute period of light adaptation to a background light, photopic responses are recorded to assess cone function.
-
Data Analysis: The amplitudes of the a-wave (originating from photoreceptors) and b-wave (originating from bipolar and Müller cells) are measured. The a-wave is measured from the baseline to the trough of the negative deflection, and the b-wave is measured from the trough of the a-wave to the peak of the positive deflection.
Optical Coherence Tomography (OCT) in Mouse Models of Retinitis Pigmentosa
-
Animal Preparation: Mice are anesthetized as described for ERG. Pupils are dilated.
-
Imaging: The mouse is placed on a custom stage that allows for precise positioning of the eye. A contact lens may be placed on the cornea with a viscoelastic gel to maintain corneal hydration and improve image quality.
-
Image Acquisition: Volumetric scans centered on the optic nerve head are acquired. Multiple scans are often averaged to improve the signal-to-noise ratio.
-
Image Analysis: The thickness of the total retina and specific layers, such as the outer nuclear layer (ONL) and the photoreceptor layer (including inner and outer segments), are measured using the caliper function of the OCT software or specialized image analysis software. Measurements are typically taken at a fixed distance from the optic nerve head in all four quadrants and averaged.
Vision-Guided Water Maze for Mice with Retinal Degeneration
This protocol is adapted from the Morris water maze to specifically assess visually-guided navigation.
-
Apparatus: A circular pool (approximately 1-1.2 m in diameter) is filled with water made opaque with non-toxic white paint. A small escape platform is submerged just below the water's surface. The pool is located in a room with distinct visual cues on the walls.
-
Visible Platform Training (Days 1-2): To ensure mice are not visually impaired to the point of being unable to see the platform, they are first trained with a visible platform. The platform is marked with a brightly colored flag. Mice are given several trials per day to learn to associate the visible platform with escape.
-
Hidden Platform Training with Visual Cues (Days 3-5): The flag is removed, and the platform is hidden. The location of the platform remains constant relative to the visual cues around the room. Mice are released from different starting positions and the time taken to find the platform (escape latency) is recorded.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured to assess spatial memory based on the visual cues.
-
Data Analysis: Key metrics include escape latency during training, path length, swimming speed, and the percentage of time spent in the target quadrant during the probe trial.
Conclusion
This compound represents a promising, orally administered small molecule therapeutic for retinitis pigmentosa with a novel mechanism of action that targets cellular stress pathways. Preclinical data demonstrate its ability to preserve both retinal structure and function in a relevant animal model of the disease. While direct comparisons with gene and cell-based therapies are complicated by the use of different animal models, this compound's efficacy profile is competitive. Its small molecule nature may offer advantages in terms of administration and accessibility. Further research, including head-to-head comparative studies and eventual clinical trials, will be crucial in determining the ultimate therapeutic potential of this compound for patients with retinitis pigmentosa.
References
- 1. cgtlive.com [cgtlive.com]
- 2. mmpc.org [mmpc.org]
- 3. Multi-Characteristic Opsin Therapy to Functionalize Retina, Attenuate Retinal Degeneration, and Restore Vision in Mouse Models of Retinitis Pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UC Davis - Morris Water Maze [protocols.io]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of KUS121 and Other ATP-Sparing VCP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for neurodegenerative diseases, ischemic injuries, and certain cancers, compounds that preserve cellular energy and mitigate stress are of paramount importance. This guide provides an objective, data-driven comparison of KUS121, a novel ATP-sparing compound, with other notable inhibitors of Valosin-containing protein (VCP/p97): CB-5083, DBeQ, and ML240. VCP is a critical ATPase involved in numerous cellular processes, and its inhibition presents a promising therapeutic strategy.
Mechanism of Action: VCP Inhibition and ATP Preservation
Valosin-containing protein (VCP), an AAA+ ATPase, utilizes the energy from ATP hydrolysis to regulate processes such as protein degradation, endoplasmic reticulum-associated degradation (ERAD), and autophagy[1][2]. Dysregulation of VCP's ATPase activity is implicated in various pathologies. This compound and other compounds discussed here are selective inhibitors of VCP's ATPase activity. By blocking this enzymatic function, they reduce cellular ATP consumption, thereby "sparing" ATP for other essential cellular processes, particularly under conditions of stress like ischemia or neurodegeneration[3]. This ATP preservation helps to alleviate endoplasmic reticulum (ER) stress and prevent subsequent cell death[4].
Quantitative Comparison of VCP Inhibitors
The following tables summarize the available quantitative data for this compound and other VCP inhibitors. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
Table 1: VCP ATPase Inhibitory Activity
| Compound | Target | IC50 | Assay Conditions | Reference(s) |
| This compound | VCP ATPase | ~100 nM - 1 µM | In vitro assay with recombinant VCP | [1] |
| CB-5083 | VCP ATPase (D2 domain) | 11 nM | In vitro assay | [5] |
| DBeQ | VCP ATPase (D1 & D2 domains) | 1.5 µM - 2.6 µM | In vitro ATPase assay and cell-based UbG76V-GFP degradation assay | [6][7] |
| ML240 | VCP ATPase (D2 domain) | 100 nM - 110 nM | In vitro ATPase assay | [6][8] |
Table 2: Reported Cytoprotective and Cellular Effects
| Compound | Key Effect(s) | Model System(s) | Reference(s) |
| This compound | Neuroprotection, anti-apoptotic, reduces ER stress, preserves ATP levels. | Ischemic stroke models, retinal degeneration models, heart failure models. | [3][9][10] |
| CB-5083 | Anti-tumor activity, modulates autophagy. | Solid tumor xenografts, VCP inclusion body myopathy mouse model. | [5][11] |
| DBeQ | Induces apoptosis in cancer cells, impairs autophagy. | HeLa cells, various cancer cell lines. | [7][12] |
| ML240 | Anti-proliferative in cancer cells, induces apoptosis. | NCI-60 cancer cell line panel. | [2][8] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
References
- 1. VCP, a Major ATPase in the Cells, as a Novel Drug Target for Currently Incurable Disorders - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Valosin containing protein (VCP): initiator, modifier, and potential drug target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a VCP modulator, has an ameliorating effect on acute and chronic heart failure without calcium loading via maintenance of intracellular ATP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible inhibitor of p97, DBeQ, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 10. Neuoroprotective efficacies by this compound, a VCP modulator, on animal models of retinal degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P97/VCP ATPase inhibitors can rescue p97 mutation-linked motor neuron degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversible inhibitor of p97, DBeQ, impairs both ubiquitin-dependent and autophagic protein clearance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
KUS121 in Stroke Models: A Comparative Guide to its Neuroprotective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective agent KUS121 with other alternatives in preclinical stroke models. The information presented is based on available experimental data to assist researchers and drug development professionals in evaluating its therapeutic potential.
Mechanism of Action: this compound
This compound is a novel small molecule that modulates the function of Valosin-Containing Protein (VCP), an ATPase involved in a variety of cellular processes. In the context of ischemic stroke, this compound exerts its neuroprotective effects primarily by inhibiting the ATPase activity of VCP. This inhibition leads to the conservation of cellular ATP levels, which are rapidly depleted during an ischemic event. By preventing this energy crisis, this compound helps to mitigate downstream pathological events such as excitotoxicity, oxidative stress, and apoptosis. Furthermore, this compound has been shown to reduce endoplasmic reticulum (ER) stress, a key contributor to neuronal cell death in stroke.[1][2][3][4]
Quantitative Comparison of Neuroprotective Efficacy in Preclinical Stroke Models
The following tables summarize the quantitative data on the efficacy of this compound and alternative neuroprotective agents in rodent models of middle cerebral artery occlusion (MCAO), a common experimental model of ischemic stroke.
Table 1: Effect of Neuroprotective Agents on Infarct Volume
| Compound | Animal Model | MCAO Duration | Dosage | Administration Route | Timing of Administration | Infarct Volume Reduction (%) vs. Vehicle | Reference |
| This compound | C57BL/6 Mice | Transient | 100 mg/kg | Intraperitoneal | 1 hour before and daily for 6 days post-MCAO | Significant reduction (specific percentage not stated) | [5] |
| Citicoline | Rat | Permanent | 40-60 mM | Intracerebral | 2 hours before MCAO | Significant reduction | [6] |
| Rat | Not Specified | 300-500 mg/kg | Not Specified | Not Specified | ~27% | [7] | |
| Edaravone | Rat | 90 min | 3 mg/kg (2 doses) | Intravenous | 0 and 90 min after MCAO | Significant reduction | [8] |
| Rat | Not Specified | 30 mg/kg (oral) | Oral | 5 hours post-MCAO, twice daily for 7 days | Significant reduction | [9] | |
| Nerinetide (NA-1) | C57BL/6 Mice | 30 min | 10 nmol/g | Intravenous | At reperfusion | No significant reduction | [10][11] |
| C57BL/6 Mice | 60 min | 10 nmol/g | Intravenous | At reperfusion | No significant reduction | [10][11] |
Table 2: Effect of Neuroprotective Agents on Neurological Deficit
| Compound | Animal Model | Neurological Score | Dosage | Administration Route | Timing of Administration | Improvement in Neurological Score | Reference |
| This compound | C57BL/6 and B-17 Mice | Not specified | Not specified | Not specified | Not specified | Improved functional deficits | [1] |
| Citicoline | Rat | Not specified | Not specified | Not specified | Not specified | Improved by 20.2% | [12] |
| Edaravone | Rat | Longa Score | 3 mg/kg (twice daily) | Intravenous | Immediately after ischemia/reperfusion | Limited efficacy | [8] |
| Nerinetide (NA-1) | C57BL/6 Mice | Not specified | 10 nmol/g | Intravenous | At reperfusion | No significant improvement | [10][11] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
This protocol describes a common method for inducing focal cerebral ischemia to model stroke in rodents.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, sutures)
-
Nylon monofilament suture (e.g., 4-0 for rats, 6-0 for mice) with a silicon-coated tip
-
Heating pad to maintain body temperature
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
Procedure:
-
Anesthesia and Preparation: Anesthetize the animal and maintain its body temperature at 37°C. Secure the animal in a supine position.
-
Surgical Incision: Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Artery Ligation: Carefully dissect and isolate the arteries. Ligate the CCA and the ECA.
-
Filament Insertion: Make a small incision in the ECA and insert the nylon monofilament suture. Advance the filament through the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, monitored by Laser Doppler flowmetry, confirms successful occlusion.
-
Occlusion Duration: For transient MCAO, the filament is left in place for a specific duration (e.g., 60 or 90 minutes). For permanent MCAO, the filament is left in place permanently.
-
Reperfusion (for transient MCAO): After the desired occlusion period, gently withdraw the filament to allow reperfusion.
-
Wound Closure: Suture the incision and allow the animal to recover from anesthesia.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for any signs of distress.
Drug Administration Protocols
-
This compound: In a rat model of ischemic injury, this compound was administered intraperitoneally at a dose of 100 mg/kg, 1 hour before the ischemic event and then once daily for the following 6 days.[5]
-
Citicoline: In a meta-analysis of preclinical studies, effective doses ranged from 300 to 500 mg/kg.[7] Administration routes and timings varied across studies.
-
Edaravone: In a rat MCAO model, edaravone was administered intravenously at a dose of 3 mg/kg at 0 and 90 minutes after MCAO.[8] Another study used oral administration of 30 mg/kg starting 5 hours after MCAO and continued twice daily for 7 days.[9]
-
Nerinetide (NA-1): In a mouse MCAO model, a single intravenous dose of 10 nmol/g was administered at the time of reperfusion.[10]
Visualizations
Caption: Mechanism of action of this compound in ischemic stroke.
Caption: General experimental workflow for preclinical stroke studies.
Caption: Comparative signaling pathways targeted by neuroprotective agents.
References
- 1. This compound, a valosin-containing protein modulator, attenuates ischemic stroke via preventing ATP depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Replication Study of the Postsynaptic Density Protein-95 Inhibitor Nerinetide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Citicoline in pre-clinical animal models of stroke: a meta-analysis shows the optimal neuroprotective profile and the missing steps for jumping into a stroke clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
KUS121: A Comparative Analysis of its Cytoprotective Effects Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data on KUS121, a novel modulator of Valosin-Containing Protein (VCP), across different cell lines. This compound selectively inhibits the ATPase activity of VCP, a key player in cellular protein homeostasis. This inhibition leads to the conservation of intracellular ATP, thereby mitigating endoplasmic reticulum (ER) stress and subsequent cellular apoptosis and inflammation. This mechanism has shown therapeutic potential in a variety of disease models.
Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of the ATPase function of VCP. This action interrupts the cellular stress response at a critical point, leading to a cascade of beneficial effects.
KUS121: A Specific Modulator of VCP ATPase Activity for Research and Drug Development
A Comparative Guide to Valosin-Containing Protein (VCP) Inhibitors
This guide provides a comprehensive assessment of KUS121, a novel modulator of Valosin-Containing Protein (VCP), also known as p97. For researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound's performance against other VCP inhibitors, supported by experimental data and detailed protocols. This compound distinguishes itself by selectively inhibiting the ATPase activity of VCP while preserving its other essential cellular functions, offering a unique tool for studying VCP biology and a potential therapeutic agent with a favorable safety profile.
Executive Summary
Valosin-Containing Protein (VCP) is a critical AAA+ ATPase involved in a myriad of cellular processes, including protein quality control, endoplasmic reticulum-associated degradation (ERAD), DNA damage repair, and autophagy.[1][2] Its central role in cellular homeostasis has made it an attractive target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This compound emerges as a highly specific inhibitor of VCP's ATPase activity.[3][4][5] Unlike many other VCP inhibitors that can disrupt the protein's multifaceted functions, this compound has been shown to maintain cellular ATP levels and mitigate endoplasmic reticulum (ER) stress, thereby exerting cytoprotective effects.[4][6][7][8] This guide will delve into the specificity of this compound, comparing its mechanism and performance with other known VCP inhibitors such as CB-5083, NMS-873, and DBeQ.
Comparative Analysis of VCP Inhibitors
The specificity of a VCP inhibitor is paramount. Non-specific inhibition can lead to broad cellular toxicity due to the essential roles of VCP. This compound has been demonstrated to selectively inhibit the ATPase activity of VCP without significantly affecting other VCP-mediated cellular processes like ERAD.[4] This is a key differentiator from other inhibitors that can have more widespread effects.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and other well-characterized VCP inhibitors against VCP/p97 ATPase activity.
| Compound | Target | Mechanism of Action | IC50 (VCP/p97 ATPase) | Reference(s) |
| This compound | VCP/p97 | ATPase Inhibitor | ~1 µM | [3] |
| CB-5083 | VCP/p97 | ATP-competitive Inhibitor (D2 domain) | 11 nM | [9][10] |
| NMS-873 | VCP/p97 | Allosteric Inhibitor | 30 nM | [9] |
| DBeQ | VCP/p97 | ATP-competitive Inhibitor (D1 and D2 domains) | <10 µM | [11] |
| ML240 | VCP/p97 | ATP-competitive Inhibitor (D2 domain) | 0.11 µM | [9] |
| ML241 | VCP/p97 | ATP-competitive Inhibitor | 0.1 µM | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex roles of VCP and the experimental approaches to study its inhibition, the following diagrams are provided.
Caption: VCP/p97 is a central regulator in multiple cellular signaling pathways.
Caption: Experimental workflow for VCP ATPase activity assay.
Experimental Protocols
VCP ATPase Activity Assay (Bioluminescence-Based)
This protocol is adapted from established methods for measuring VCP ATPase activity by quantifying the amount of ATP remaining after the enzymatic reaction.
Materials:
-
Purified recombinant VCP protein
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
ATP solution (e.g., 1 mM stock)
-
Test compounds (this compound and others) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add 10 µL of 5x assay buffer.
-
Add 10 µL of purified VCP protein (final concentration to be optimized, e.g., 50 nM).
-
Add 10 µL of test compound at various concentrations (e.g., 10-point serial dilution). For control wells, add 10 µL of DMSO.
-
Add 10 µL of water to bring the volume to 40 µL.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes.
-
Reaction Initiation: Start the reaction by adding 10 µL of ATP solution (final concentration to be optimized, e.g., 100 µM). The final reaction volume is 50 µL.
-
Reaction Incubation: Incubate the plate at 37°C for a set period (e.g., 60 minutes).
-
Detection: Equilibrate the plate to room temperature. Add 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence using a plate reader.
Data Analysis:
The luminescent signal is inversely proportional to the VCP ATPase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Concluding Remarks
This compound presents a valuable tool for investigating the specific roles of VCP's ATPase activity in various cellular processes. Its unique mechanism of selectively inhibiting ATP hydrolysis while sparing other VCP functions offers a more nuanced approach compared to broader VCP inhibitors. This specificity, coupled with its demonstrated cytoprotective effects, positions this compound as a promising candidate for further preclinical and clinical investigation in diseases where VCP dysfunction and cellular bioenergetics are implicated. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to explore the therapeutic potential of modulating VCP ATPase activity.
References
- 1. Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. This compound, a VCP modulator, attenuates ischemic retinal cell death via suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. A novel VCP modulator this compound exerts renoprotective effects in ischemia-reperfusion injury with retaining ATP and restoring ERAD-processing capacity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of VCP modulates NF-κB signaling pathway to suppress multiple myeloma cell proliferation and osteoclast differentiation | Aging [aging-us.com]
KUS121: A Comparative Guide to a Novel VCP Modulator's Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of KUS121, a novel Valosin-Containing Protein (VCP) ATPase modulator, across a range of preclinical and early-stage clinical studies. While direct cross-laboratory validation is not extensively published, this document synthesizes the available data to offer an objective overview of this compound's performance and its potential as a therapeutic agent.
Mechanism of Action
This compound is a small molecule that selectively inhibits the ATPase activity of VCP.[1] VCP is a critical protein involved in various cellular processes, and its inhibition by this compound leads to the conservation of intracellular ATP and the mitigation of endoplasmic reticulum (ER) stress.[1] This mechanism has been shown to be protective in various models of cellular stress and disease.
Signaling Pathway of this compound
Caption: this compound inhibits VCP ATPase, preserving ATP and reducing ER stress to promote cell survival.
Therapeutic Effects of this compound in Preclinical Models
The therapeutic efficacy of this compound has been evaluated in a variety of preclinical models, demonstrating a consistent protective effect.
| Disease Model | Animal Model | Key Findings | Reference |
| Retinal Ischemia | Rat | Suppressed inner retinal thinning and death of retinal ganglion cells.[2] | |
| Acute Kidney Injury | Mouse | Attenuated renal tubular damage and suppressed elevation of serum creatinine.[3] | |
| Atherosclerosis | Mouse | Reduced atherosclerosis progression by 40-50%.[1] | |
| Myocardial Infarction | Murine and Porcine | Reduced infarct size and maintained ATP levels.[4] | |
| Ischemic Skin Flaps | Rat | Reduced necrotic area and number of apoptotic cells.[2] |
Clinical Trials in Central Retinal Artery Occlusion (CRAO)
This compound is currently in clinical development for the treatment of non-arteritic CRAO, an ocular emergency with no proven standard-of-care treatment.[5]
Comparison with Standard of Care for CRAO
Currently, there is no universally accepted, evidence-based therapy for CRAO.[6] Management strategies are often employed with limited and inconsistent success.
| Treatment Modality | Description | Reported Efficacy |
| Standard Non-Invasive Therapies | Ocular massage, anterior chamber paracentesis, reduction of intraocular pressure.[7] | Generally considered ineffective in altering the natural course of the disease.[8][9] |
| Intravenous Thrombolysis (IVT) with tPA | "Clot-busting" drug administered intravenously.[6] | May be beneficial if administered within a narrow time window (e.g., 4.5 hours).[6][10] |
| Hyperbaric Oxygen Therapy (HBOT) | Inhalation of 100% oxygen at increased atmospheric pressure.[7] | May provide some benefit, especially if initiated early.[7] |
| This compound | Intravitreal injection of a VCP modulator.[11] | Phase 1/2 trial showed improved visual acuity in all patients.[11][12] |
This compound Phase 1/2 Clinical Trial Results in CRAO
An open-label, non-randomized, first-in-humans, phase 1/2 trial was conducted to evaluate the safety and efficacy of intravitreal this compound in patients with acute CRAO.[11]
| Parameter | Low-Dose this compound (25 μg) (n=3) | High-Dose this compound (50 μg) (n=6) |
| Best-Corrected Visual Acuity (BCVA) | All patients showed significant improvement. | All patients showed significant improvement. |
| Decimal BCVA at Week 12 | - | 44% had BCVA > 0.1; 78% had BCVA ≥ 0.05.[11] |
| Safety | No serious adverse events reported.[11] | No serious adverse events reported.[11] |
Experimental Protocols
General Experimental Workflow for Preclinical Efficacy Testing
Caption: A generalized workflow for evaluating the therapeutic effects of this compound in preclinical models.
VCP ATPase Activity Assay
This protocol is adapted from established methods for measuring VCP ATPase activity.[13][14]
-
Preparation of Reagents:
-
Assay Procedure:
-
Dispense the enzyme solution (purified VCP in assay buffer) into a 96-well plate.
-
Add the test compound (this compound) or vehicle control to the wells.
-
Incubate at room temperature for a defined period (e.g., 10-60 minutes).[13][15]
-
Initiate the reaction by adding the ATP solution.
-
Incubate at room temperature for a set time (e.g., 15-60 minutes).[13][14]
-
Stop the reaction and measure the amount of inorganic phosphate released or the remaining ATP using a microplate reader.
-
Measurement of ER Stress Markers in Retinal Tissue
This protocol is based on common techniques used to assess ER stress in retinal injury models.[16][17]
-
Tissue Collection and Preparation:
-
Euthanize the animal and enucleate the eyes.
-
Dissect the retina and immediately freeze it in liquid nitrogen or prepare it for fixation.
-
For Western blotting, homogenize the retinal tissue in lysis buffer.
-
For immunohistochemistry, fix the eyecups in 4% paraformaldehyde and embed in paraffin or OCT.
-
-
Western Blotting:
-
Determine the protein concentration of the retinal lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against ER stress markers such as CHOP (C/EBP homologous protein), BiP (Binding immunoglobulin protein), and phosphorylated IRE1.[17]
-
Incubate with a secondary antibody and detect the signal using chemiluminescence.
-
-
Immunohistochemistry:
-
Prepare retinal sections (e.g., 5-10 µm thick).
-
Perform antigen retrieval if necessary.
-
Incubate the sections with primary antibodies against ER stress markers.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the sections using a fluorescence microscope.
-
Conclusion
This compound has demonstrated a consistent and robust therapeutic effect across a variety of preclinical models of ischemic and cellular stress-related diseases. Its mechanism of action, centered on the preservation of intracellular ATP and mitigation of ER stress, provides a strong rationale for its development in treating conditions with these underlying pathologies. The promising results from the initial clinical trial in CRAO, a disease with a high unmet medical need, further underscore the potential of this compound as a novel therapeutic agent. Further large-scale, randomized controlled trials are necessary to definitively establish its efficacy and safety profile.
References
- 1. This compound, a novel VCP modulator, attenuates atherosclerosis development by reducing ER stress and inhibiting glycolysis through the maintenance of ATP levels in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Cardioprotective Effects of VCP Modulator this compound in Murine and Porcine Models of Myocardial Infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Central Retinal Artery Occlusion (CRAO) Treatment & Management: Approach Considerations, Medical Care, Hyperbaric Medicine [emedicine.medscape.com]
- 8. Conservative treatments for acute nonarteritic central retinal artery occlusion: Do they work? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Treatment Options for Central Retinal Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Strategies for Retinal Artery Occlusion—A Literature Review [mdpi.com]
- 11. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Endoplasmic Reticulum Stress and the Unfolded Protein Responses in Retinal Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Endoplasmic reticulum stress is involved in retinal injury induced by repeated transient spikes of intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
KUS121: A Comparative Analysis Against Standard-of-Care in Preclinical Animal Models
In the landscape of drug discovery, the novel Valosin-Containing Protein (VCP) modulator, KUS121, has emerged as a promising therapeutic candidate for a range of diseases characterized by cellular stress and energy depletion. This guide provides a comprehensive comparison of this compound's performance against standard-of-care treatments in various animal models, offering researchers, scientists, and drug development professionals a detailed overview of its preclinical efficacy. The data presented is compiled from multiple studies to facilitate an objective assessment of this compound's potential.
Mechanism of Action: Preserving Cellular Energy and Mitigating Stress
This compound selectively inhibits the ATPase activity of VCP, a protein involved in diverse cellular activities. This modulation helps to preserve intracellular ATP levels, which are often depleted under pathological conditions. By maintaining cellular energy, this compound effectively reduces endoplasmic reticulum (ER) stress and subsequent apoptosis (cell death), a common pathway in many diseases.
Evaluating the Translational Potential of KUS121: A Comparative Guide for Researchers
For researchers and drug development professionals, the landscape of neuroprotective agents for retinal diseases is one of active investigation. Among the emerging candidates, KUS121, a modulator of Valosin-containing protein (VCP), presents a novel mechanism of action with promising preclinical and early clinical data. This guide provides a comparative analysis of this compound against other VCP inhibitors and broader neuroprotective compounds, supported by experimental data, to objectively evaluate its translational potential.
This compound: A Novel VCP Modulator for Neuroprotection
This compound is a small molecule that selectively inhibits the ATPase activity of VCP, a key player in protein homeostasis.[1] By modulating VCP's function, this compound helps maintain cellular ATP levels and reduces endoplasmic reticulum (ER) stress, thereby protecting cells from ischemic and other insults.[1][2] This mechanism has demonstrated cytoprotective effects in a range of disease models, including retinal ischemia, glaucoma, and neurodegenerative disorders.[2][3] The primary clinical indication currently being pursued for this compound is non-arteritic central retinal artery occlusion (CRAO), a condition with no established effective treatments.[3][4][5]
Head-to-Head Comparison: this compound vs. Other VCP/p97 Inhibitors
While this compound is being developed for neuroprotection, other VCP/p97 inhibitors have been investigated primarily for their anti-cancer properties. The most clinically advanced of these are CB-5083 and CB-5339. A direct comparison of their biochemical potency reveals key differences.
| Compound | Target | IC50 (VCP/p97 ATPase Activity) | Primary Therapeutic Area |
| This compound | VCP ATPase | Not explicitly quantified in the provided results | Retinal Diseases (CRAO) |
| CB-5083 | p97/VCP ATPase | 11 nM | Cancer |
| CB-5339 | p97/VCP ATPase | 9 nM | Cancer |
Table 1: Biochemical Potency of VCP/p97 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of this compound, CB-5083, and CB-5339 against VCP/p97 ATPase activity.
Broader Competitive Landscape: Neuroprotective Strategies for Retinal Diseases
Beyond direct VCP inhibition, the therapeutic landscape for retinal neuroprotection includes a variety of compounds with different mechanisms of action. The following table provides a comparative overview of this compound and other selected neuroprotective agents in clinical development for retinal diseases.
| Compound/Therapy | Mechanism of Action | Indication(s) | Key Clinical Efficacy Findings |
| This compound | VCP ATPase inhibition, ATP preservation, ER stress reduction | Central Retinal Artery Occlusion (CRAO) | Phase 1/2 trial showed significant improvement in Best-Corrected Visual Acuity (BCVA) in all nine patients with CRAO.[4][5] |
| Ciliary Neurotrophic Factor (CNTF) | Neurotrophic factor promoting photoreceptor survival | Retinitis Pigmentosa, Macular Telangiectasia Type 2, Geographic Atrophy | Slowed progression of retinal degeneration in macular telangiectasia type 2.[6][7] In a Phase 2 study for geographic atrophy, CNTF treatment led to a dose-dependent increase in retinal thickness and stabilization of visual acuity in a subgroup of patients.[8] |
| Nerve Growth Factor (NGF) Eye Drops | Neurotrophic factor with anti-apoptotic and neuro-enhancement effects | Glaucoma, Retinitis Pigmentosa, Age-related Macular Degeneration | In a pilot study for retinitis pigmentosa, some patients showed improved visual fields and retinal function.[9][10] In a glaucoma animal model and a small patient cohort, topical NGF showed neuroprotective effects and improved visual function.[11] A case report in advanced AMD showed improved visual acuity and electrofunctional parameters.[12] |
| Coenzyme Q10 (CoQ10) | Mitochondrial support, antioxidant | Glaucoma, Age-related Macular Degeneration | In a glaucoma animal model, topical CoQ10 demonstrated neuroprotection of retinal ganglion cells.[13] Clinical studies in glaucoma and AMD suggest potential benefits in improving mitochondrial function and reducing oxidative stress.[14][15][16] |
Table 2: Comparison of this compound with Other Neuroprotective Agents. This table outlines the mechanism of action, targeted indications, and key clinical efficacy findings for this compound and other selected neuroprotective compounds.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Figure 1: this compound Mechanism of Action. This diagram illustrates how this compound inhibits VCP ATPase activity, leading to the preservation of ATP and reduction of ER stress, ultimately promoting cell survival under ischemic conditions.
Figure 2: VCP and ER Stress-Induced Apoptosis. This diagram details the key signaling pathways involved in the unfolded protein response (UPR) and how VCP plays a role in mitigating ER stress. Prolonged stress leads to apoptosis through pathways involving CHOP and JNK.
Figure 3: Preclinical Evaluation Workflow. This diagram outlines a typical experimental workflow for evaluating the preclinical efficacy of a compound like this compound, from initial in vitro screening to in vivo efficacy assessment in a disease model.
Experimental Protocols
VCP ATPase Activity Assay
A common method to measure VCP ATPase activity is a malachite green-based colorimetric assay that quantifies the release of inorganic phosphate (Pi) from ATP hydrolysis.
-
Reaction Setup: In a 96-well plate, combine purified recombinant VCP protein with the test compound (e.g., this compound) in an assay buffer (typically containing 50 mM Tris-HCl pH 7.4, 20 mM MgCl2, 1 mM DTT).
-
Reaction Initiation: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a malachite green reagent.
-
Measurement: Read the absorbance at a wavelength of approximately 620-650 nm. The amount of Pi produced is proportional to the absorbance and reflects the ATPase activity. The IC50 value is determined by measuring the activity over a range of compound concentrations.
Cell Viability Assay under ER Stress
Cell viability in the presence of an ER stress-inducing agent (e.g., tunicamycin or thapsigargin) can be assessed using various methods, such as the MTT or WST-1 assay.
-
Cell Seeding: Plate retinal cells (e.g., RGC-5) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 hour).
-
Induction of ER Stress: Add an ER stress-inducing agent to the wells and incubate for a further period (e.g., 24 hours).
-
Viability Assessment: Add the viability reagent (e.g., WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable cells.
Translational Potential and Future Directions
This compound demonstrates significant translational potential, particularly for CRAO, an indication with a high unmet medical need. Its novel mechanism of action, which addresses the metabolic and ER stress components of ischemic retinal injury, differentiates it from many other neuroprotective agents in development. The positive results from the initial clinical trial in CRAO patients are a crucial step forward.[4][5]
Compared to other VCP inhibitors like CB-5083 and CB-5339, which have been primarily developed for oncology, this compound's focus on neuroprotection in ophthalmology is a key distinction. The broader neuroprotective agents such as CNTF, NGF, and Coenzyme Q10, while showing promise in other retinal diseases, have different mechanisms and may not be as directly suited to the acute ischemic injury seen in CRAO.
Future research should focus on larger, randomized controlled trials to confirm the efficacy and safety of this compound in CRAO. Further elucidation of its pharmacokinetic and pharmacodynamic profile in humans will also be critical. A deeper understanding of the downstream signaling pathways affected by this compound will aid in identifying potential biomarkers and refining patient selection strategies. The continued development of this compound represents a promising avenue for a first-in-class treatment for a debilitating retinal disease.
References
- 1. The effect of this compound, a novel VCP modulator, against ischemic injury in random pattern flaps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Safety and effectiveness of a novel neuroprotectant, this compound, in patients with non-arteritic central retinal artery occlusion: An open-label, non-randomized, first-in-humans, phase 1/2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Ciliary Neurotrophic Factor on Retinal Neurodegeneration in Patients with Macular Telangiectasia Type 2: A Randomized Clinical Trial | Department of Ophthalmology [eye.hms.harvard.edu]
- 7. Effect of Ciliary Neurotrophic Factor on Retinal Neurodegeneration in Patients with Macular Telangiectasia Type 2: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ciliary neurotrophic factor delivered by encapsulated cell intraocular implants for treatment of geographic atrophy in age-related macular degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NGF eye-drops topical administration in patients with retinitis pigmentosa, a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. scielosp.org [scielosp.org]
- 13. Topical Coenzyme Q10 demonstrates mitochondrial-mediated neuroprotection in a rodent model of ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Evidence on neuroprotective properties of coenzyme Q10 in the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for KUS121: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive, step-by-step guidance for the proper disposal of KUS121, a valosin-containing protein (VCP) modulator used in research. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended to be a preferred source for laboratory safety and chemical handling information, building trust by providing value beyond the product itself.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be familiar with its Safety Data Sheet (SDS) and to wear appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat should be worn.
-
Work Area: All handling of this compound, especially in powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization and segregation at the point of generation. This compound waste should be treated as hazardous chemical waste unless determined otherwise by your institution's Environmental Health and Safety (EHS) department.
Do NOT dispose of this compound down the drain.
Waste streams containing this compound must be segregated based on their physical state and any other contaminants present.
-
Solid this compound Waste: This includes expired or unused pure this compound powder, as well as contaminated items such as weighing papers, pipette tips, and disposable labware.
-
Liquid this compound Waste: This includes unused or spent solutions of this compound, for example, dissolved in Dimethyl Sulfoxide (DMSO) or aqueous solutions.
-
Contaminated Sharps: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.
Step-by-Step Disposal Protocol
The following protocol outlines the procedural steps for the safe disposal of this compound waste.
-
Select a Compatible Container:
-
For solid waste, use a clearly labeled, sealable, and puncture-resistant container.
-
For liquid waste, use a leak-proof, screw-cap container that is chemically compatible with the solvent used (e.g., a high-density polyethylene (HDPE) container for aqueous and DMSO solutions).
-
-
Label the Waste Container:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include:
-
The full chemical name: "this compound" and any solvents present.
-
The concentration of each component.
-
The date the waste was first added to the container.
-
The name of the principal investigator or responsible person.
-
Appropriate hazard warnings (e.g., "Caution: Research Chemical," "Handle with PPE").
-
-
-
Solid Waste:
-
Carefully place all solid this compound waste into the designated and labeled solid waste container.
-
Ensure the container is kept securely sealed when not in use.
-
-
Liquid Waste:
-
Pour liquid this compound waste into the designated and labeled liquid waste container using a funnel to prevent spills.
-
Do not mix incompatible waste streams. If this compound is in a solution with other chemicals, ensure they are compatible for co-disposal. Consult your institution's EHS for guidance on mixed chemical waste.
-
Keep the liquid waste container securely capped when not in use.
-
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be clearly marked, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is in place for liquid waste containers to capture any potential leaks.
-
Once the waste container is full, or in accordance with your institution's waste pickup schedule, contact your EHS department to arrange for disposal.
-
Provide them with a complete and accurate description of the waste as indicated on the label.
-
Never attempt to transport hazardous waste off-site yourself.
Spill and Emergency Procedures
In the event of a spill of this compound, follow these immediate steps:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult SDS: Refer to the this compound Safety Data Sheet for specific spill cleanup instructions.
-
Small Spills (Powder):
-
If you are trained and it is safe to do so, gently cover the spill with an absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent and dispose of all cleanup materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate the spill area and dispose of cleanup materials as hazardous waste.
-
-
Large Spills:
-
Contact your institution's EHS or emergency response team immediately.
-
Data Presentation
The following table summarizes key information for the proper disposal of this compound.
| Parameter | Guideline | Notes |
| Waste Classification | Hazardous Chemical Waste | Treat as hazardous unless otherwise specified by EHS. |
| Disposal Method | Professional Chemical Waste Disposal | Contact your institution's EHS department for pickup. |
| Drain Disposal | Prohibited | Do not dispose of this compound down the sink. |
| Solid Waste Container | Labeled, sealable, puncture-resistant | For powders and contaminated labware. |
| Liquid Waste Container | Labeled, leak-proof, screw-cap | Chemically compatible with the solvent (e.g., HDPE). |
| Waste Labeling | Mandatory | Must include full chemical name, concentration, and date. |
| Spill Cleanup | Use inert absorbent material | Dispose of all cleanup materials as hazardous waste. |
Experimental Protocols
While a specific chemical neutralization protocol for this compound is not provided due to the need for specialized assessment and to prevent uncontrolled reactions, the standard and safest protocol is collection and disposal via a licensed hazardous waste contractor , as facilitated by your institution's EHS department.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the proper disposal of this compound and the decision-making process in the event of a spill.
Caption: this compound Disposal Workflow.
Personal protective equipment for handling KUS121
Essential Safety Protocols for Handling KUS121
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following guidance is based on established best practices for handling novel or uncharacterized chemical compounds of unknown toxicity.[1] Researchers, scientists, and drug development professionals must obtain and thoroughly review the supplier-specific SDS for this compound prior to any handling, storage, or disposal.[2][3] This document serves as a general framework for safe laboratory practices and does not replace the specific information provided in a manufacturer's SDS.
This guide provides essential, immediate safety and logistical information for the operational handling and disposal of this compound, a VCP modulator with neuroprotective effects.[2] Adherence to these procedural steps is critical to ensure the safety of laboratory personnel and the integrity of research.
Risk Assessment and Initial Handling
Before any manipulation of this compound, a comprehensive risk assessment is mandatory. This involves evaluating potential routes of exposure (inhalation, dermal contact, ingestion) and assuming a high level of toxicity due to the lack of specific data.[1][4] All work with this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[1][2][5]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to create a complete barrier between the researcher and the compound.[1][2] The following table summarizes the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Chemical splash goggles and face shield[2][6] | Double-gloving with chemically resistant gloves (e.g., nitrile)[2] | Flame-retardant lab coat, disposable sleeves[2][6] | Fit-tested N95 respirator or higher (e.g., PAPR)[1] |
| Preparing Solutions | Chemical splash goggles and face shield[2][6] | Chemically resistant gloves (e.g., nitrile or neoprene)[2] | Flame-retardant lab coat, chemical-resistant apron[2] | Required if not performed in a fume hood[7] |
| Administering to Cell Cultures | Safety glasses with side shields[7] | Chemically resistant gloves (e.g., nitrile)[8] | Lab coat[8] | Not generally required if performed in a biosafety cabinet |
| Cleaning & Decontamination | Chemical splash goggles[2] | Heavy-duty, chemically resistant gloves[2] | Lab coat, waterproof or chemical-resistant apron[2] | As needed, based on cleaning agent and potential for aerosol generation |
Operational Plan: Step-by-Step Guidance
Preparation:
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.[1][2]
-
Assemble Materials: Before starting, gather all necessary equipment, PPE, and waste disposal containers.
-
Review Protocols: Thoroughly review the experimental protocol and the information in the supplier-specific SDS.
Handling:
-
Wear Appropriate PPE: Don the PPE as outlined in the table above. Ensure all PPE fits correctly.
-
Weighing: When weighing the solid form of this compound, perform the task within a fume hood to prevent inhalation of airborne particles.
-
Solution Preparation: When preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[9] Wash hands thoroughly after handling this compound, even if gloves were worn.[9]
Decontamination:
-
Work Surfaces: Decontaminate all work surfaces with an appropriate cleaning agent after each use.
-
Equipment: Decontaminate all reusable equipment according to your institution's established procedures.
Disposal Plan
Unused Compound and Contaminated Materials:
-
Do Not Dispose Down the Drain: Unidentified or novel chemical waste should never be disposed of down the drain or in regular trash.[10]
-
Segregate Waste: Collect all this compound waste, including contaminated PPE (gloves, wipes, etc.), in a designated, sealed, and clearly labeled hazardous waste container.[11]
-
Label as Hazardous Waste: The container should be labeled as "Hazardous Waste - Caution Unknown" if a specific waste profile has not been established.[10]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper disposal procedures.[12] They will provide specific instructions for the collection and disposal of this waste stream.[12]
Visual Workflow for Safe Chemical Handling
The following diagrams illustrate the logical workflows for assessing risk and for the operational handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 4. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ipo.rutgers.edu [ipo.rutgers.edu]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. uah.edu [uah.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. benchchem.com [benchchem.com]
- 11. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 12. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
